Product packaging for Dibutyl phosphate(Cat. No.:CAS No. 107-66-4)

Dibutyl phosphate

Katalognummer: B049430
CAS-Nummer: 107-66-4
Molekulargewicht: 210.21 g/mol
InChI-Schlüssel: JYFHYPJRHGVZDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dibutylphosphate (DBP) is a versatile organophosphorus compound of significant interest in chemical research and development. Its primary value lies in its role as an acidic extractant in hydrometallurgy for the separation and recovery of valuable metal ions, such as zinc, cobalt, and rare earth elements, from complex mixtures. Furthermore, DBP serves as a crucial precursor and catalyst in organic synthesis, particularly in phosphorylation reactions and the formation of phosphate esters. Its mechanism of action is attributed to the ability of its phosphate group to coordinate with metal cations or act as a proton donor and nucleophile, facilitating various chemical transformations. Researchers also utilize dibutylphosphate as a model compound in environmental studies to understand the degradation and fate of organophosphate pollutants. This high-purity product is offered to support innovative investigations in coordination chemistry, synthetic methodology development, and separation science, providing a reliable and well-characterized reagent for your laboratory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19O4P<br>(CH3(CH2)3)2HPO4<br>C8H19PO4 B049430 Dibutyl phosphate CAS No. 107-66-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

dibutyl hydrogen phosphate
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InChI

InChI=1S/C8H19O4P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H,9,10)
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InChI Key

JYFHYPJRHGVZDY-UHFFFAOYSA-N
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Canonical SMILES

CCCCOP(=O)(O)OCCCC
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Related CAS

16298-74-1 (hydrochloride salt), 25238-98-6 (potassium salt), 35837-53-7 (V salt), 38491-08-6 (ammonium salt)
Record name Dibutyl phosphate
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DSSTOX Substance ID

DTXSID3040728
Record name Phosphoric acid, dibutyl ester
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Molecular Weight

210.21 g/mol
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Physical Description

Dibutyl phosphate is a pale-amber odorless liquid. Moderately soluble in water., Liquid, Pale-amber, odorless liquid; [NIOSH], COLOURLESS LIQUID., Pale-amber, odorless liquid.
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Boiling Point

212 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 136 °C at 0.05 mm Hg, 135-138 °C, 212 °F (decomposes), 212 °F (Decomposes)
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Flash Point

370 °F (ICSC, 2023), 188 °C o.c.
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Solubility

18 g/L at 68 °F (ICSC, 2023), Soluble in carbon tetrachloride, butanol, In water, 1.72X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 1.8, Insoluble
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Density

1.06 (NIOSH, 2023) - Denser than water; will sink, 1.06 g/cu cm at 20 °C, Relative density (water = 1): 1.06, 1.06
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Vapor Density

7.2 (ICSC, 2023) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 7.2
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Vapor Pressure

1 mmHg (approx) (NIOSH, 2023), 0.000096 [mmHg], VP: <1 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.13, 1 mmHg (approx)
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Impurities

Tributyl phosphate (20%); Monobutyl phosphate (16%)
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Color/Form

Pale-amber liquid or oil

CAS No.

107-66-4, 19069-28-4
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Melting Point

8.6 °F (ICSC, 2023), -13 °C
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIBUTYL PHOSPHATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide to Dibutyl Phosphate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core chemical properties and structural information of dibutyl phosphate (B84403). It is intended for researchers, scientists, and professionals in drug development who require detailed technical data, including experimental protocols and clear visualizations.

Chemical and Physical Properties

Dibutyl phosphate (DBP), also known as dibutyl hydrogen phosphate, is a dialkyl phosphate ester. It presents as a pale amber to brown, odorless liquid.[1] DBP is a moderately strong acid and is classified as "not readily biodegradable" but is inherently biodegradable.[1] It is used in various industrial applications, including as a catalyst for cross-linking in the paint industry, an antistatic agent for textiles, a plasticizer, and an anti-foaming agent in ore separation.[1][2]

Table 1: Quantitative Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₉O₄P[1][3][4]
Molecular Weight 210.21 g/mol [1][3][4]
Appearance Pale-amber, odorless liquid[1][4][5]
Boiling Point Decomposes at 100-138°C (212-280.4°F)[1][2][4][5][6]
Melting Point -13°C (8.6°F)[1][2][4]
Density 1.06 g/mL at 20°C[1][2][4][5][6]
Solubility in Water 18 g/L at 20°C (Moderately soluble)[1][4][6]
pKa 1.53 ± 0.50 (Predicted)[1]
Flash Point 188°C (370.4°F)[1][2]
Autoignition Temperature 420°C (788°F)[1][2]
Vapor Pressure 1 mmHg at 20°C[1][2][5]
Refractive Index n20/D 1.428[1][2]
LogP -0.9 at 25°C[1]
CAS Number 107-66-4[1][3][4]
InChIKey JYFHYPJRHGVZDY-UHFFFAOYSA-N[1]

Chemical Structure

This compound consists of a central phosphate group bonded to two butyl chains and one hydroxyl group, giving it its acidic properties.

Dibutyl_Phosphate_Structure Chemical Structure of this compound P P O1 O P->O1 O2 O P->O2 O3 O P->O3 O4 O P->O4 H1 H O1->H1 C1_1 CH2 O2->C1_1 C2_1 CH2 O3->C2_1 C1_2 CH2 C1_1->C1_2 C1_3 CH2 C1_2->C1_3 C1_4 CH3 C1_3->C1_4 C2_2 CH2 C2_1->C2_2 C2_3 CH2 C2_2->C2_3 C2_4 CH3 C2_3->C2_4

Caption: Chemical structure of this compound.

Experimental Protocols

A general method for the synthesis of dialkyl hydrogen phosphates, such as this compound, involves the hydrolysis of the corresponding dialkyl chlorophosphate.[3]

Materials:

  • Dibutyl chlorophosphate

  • Tetrahydrofuran (THF)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Magnesium sulfate (B86663) (MgSO₄)

  • Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve dibutyl chlorophosphate (1 equivalent) in THF and cool the solution to 0°C.[3]

  • Add 1 M aqueous NaOH (1 equivalent) dropwise to the solution while stirring vigorously at 0°C for 30 minutes.[3]

  • Concentrate the mixture under reduced pressure.[3]

  • Extract the residual solid with Et₂O or CH₂Cl₂.[3]

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil.[3]

  • For purification, dissolve the crude product in a saturated solution of NaHCO₃ and wash three times with CH₂Cl₂.[3]

  • Acidify the aqueous layer with 1 M HCl to a pH between 0 and 1.[3]

  • Extract the acidified aqueous layer three times with CH₂Cl₂.[3]

  • Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure to yield pure this compound.[3]

  • Store the final product at -17°C under an argon atmosphere.[3]

Synthesis_Workflow Synthesis Workflow of this compound start Start: Dibutyl chlorophosphate in THF step1 Add 1M NaOH at 0°C start->step1 step2 Concentrate under reduced pressure step1->step2 step3 Extract with Et2O or CH2Cl2 step2->step3 step4 Dry organic layer and concentrate step3->step4 purification Purification (Optional) step4->purification step5 Dissolve in NaHCO3, wash with CH2Cl2 purification->step5 Begin Purification step6 Acidify aqueous layer with HCl step5->step6 step7 Extract with CH2Cl2 step6->step7 step8 Dry and concentrate final product step7->step8 end End: Pure this compound step8->end

Caption: Workflow for the synthesis of this compound.

A common method for the determination of this compound in organic streams involves derivatization followed by GC analysis.[7]

Materials:

  • Diazomethane (B1218177) solution (freshly prepared)

  • n-Dodecane (solvent)

  • Hamilton microliter syringe

  • Gas chromatograph with a Flame Ionization Detector (FID)

Sample Preparation:

  • Prepare a stock solution of this compound in n-dodecane.[7]

  • Create a series of calibration standards by diluting the stock solution with n-dodecane.[7]

  • Treat an aliquot of each standard and sample with freshly prepared diazomethane solution to convert the non-volatile this compound into its volatile methyl ester.[7]

  • Warm the solution at 60°C in a water bath.[7]

  • Evaporate the excess ether and diazomethane using a stream of nitrogen gas.[7]

GC Parameters:

  • Column: 4-meter stainless steel column (1/8'' dia) packed with 10% XE-60.[7]

  • Carrier Gas: Nitrogen at a flow rate of 30 mL/min.[7]

  • Detector Gases: Hydrogen at 30 mL/min and Zero Air at 300 mL/min for the FID.[7]

  • Temperatures:

    • Injector: 260°C[7]

    • Column: 230°C[7]

    • Detector: 260°C[7]

  • Injection: Manual injection using a Hamilton microliter syringe.[7]

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound methyl ester against the concentration for the standards.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

HPLC can also be utilized for the quantification of this compound.

General HPLC Method Development Considerations:

  • Column: A reverse-phase column, such as a C18, is often suitable.[8]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. Gradient elution may be necessary to achieve optimal separation.[8]

  • Detector: A UV detector is commonly used. The detection wavelength should be optimized for this compound.

  • Flow Rate: A typical flow rate is around 1 mL/min.

Example HPLC Method (for related compounds, adaptable for DBP):

  • Column: Shodex Asahipak NH2-50 4E (250 mm × 4.6 mm, 5 μm).[8]

  • Mobile Phase: Gradient elution with Mobile Phase A (phosphate buffer) and Mobile Phase B (acetonitrile).[8]

  • Detector: UV detector.

Sample Preparation:

  • Dissolve the sample in a suitable solvent, which should be compatible with the mobile phase.

  • Filter the sample through a 0.45 µm filter before injection to remove any particulate matter.

Analytical_Workflow Analytical Workflow for this compound cluster_GC Gas Chromatography (GC) cluster_HPLC High-Performance Liquid Chromatography (HPLC) gc_start Sample gc_step1 Derivatization with Diazomethane gc_start->gc_step1 gc_step2 GC-FID Analysis gc_step1->gc_step2 gc_end Quantification gc_step2->gc_end hplc_start Sample hplc_step1 Dissolution and Filtration hplc_start->hplc_step1 hplc_step2 HPLC-UV Analysis hplc_step1->hplc_step2 hplc_end Quantification hplc_step2->hplc_end

Caption: General analytical workflows for this compound.

Reactivity and Stability

This compound is a moderately strong acid that reacts exothermically with bases.[1][6] It is incompatible with strong oxidizing agents, alkali metals, and heat.[1][6] Contact with many metals can lead to the liberation of flammable and explosive hydrogen gas.[1][6] The compound is stable under recommended storage conditions, which are typically below +30°C in a well-ventilated area away from heat and ignition sources.[1][9][10] It decomposes upon heating, producing toxic and corrosive fumes, including phosphoric acid.[6]

References

An In-depth Technical Guide to the Synthesis of Dibutyl Phosphate Using Phosphorus Oxychloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dibutyl phosphate (B84403), a versatile organophosphorus compound, utilizing phosphorus oxychloride and butanol as primary reagents. Dibutyl phosphate finds applications as a plasticizer, a solvent, a flame retardant, and an extractant for rare earth elements.[1] This document outlines the core chemical principles, detailed experimental protocols, and quantitative data to support research and development in this area.

Chemical Principles and Reaction Mechanism

The synthesis of this compound from phosphorus oxychloride and butanol is a nucleophilic substitution reaction. The overall reaction involves the stepwise replacement of the chlorine atoms on the phosphorus oxychloride molecule with butoxy groups from butanol. The reaction proceeds through the formation of intermediate chlorophosphate compounds.

The general reaction can be summarized as follows:

POCl₃ + 2 C₄H₉OH → (C₄H₉O)₂PO(OH) + 2 HCl

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium acetate, to neutralize the hydrochloric acid (HCl) generated as a byproduct.[2][3] This prevents the protonation of the alcohol and subsequent side reactions. The temperature of the reaction is a critical parameter and is generally kept low to control the exothermic nature of the reaction and minimize the formation of byproducts like tributyl phosphate and butyl chloride.[2][3]

Reaction Mechanism Pathway

reaction_mechanism POCl3 Phosphorus Oxychloride (POCl₃) Intermediate1 Butyl Dichlorophosphate ((C₄H₉O)POCl₂) POCl3->Intermediate1 + C₄H₉OH Butanol1 n-Butanol (C₄H₉OH) Intermediate2 Dibutyl Chlorophosphate ((C₄H₉O)₂POCl) Intermediate1->Intermediate2 + C₄H₉OH HCl1 HCl Intermediate1->HCl1 - HCl Butanol2 n-Butanol (C₄H₉OH) DBP This compound ((C₄H₉O)₂PO(OH)) Intermediate2->DBP + H₂O HCl2 HCl Intermediate2->HCl2 - HCl Hydrolysis Hydrolysis (H₂O) HCl3 HCl DBP->HCl3 - HCl experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Combine Butanol and POCl₃ in Reaction Vessel reaction Controlled Temperature Reaction (0-10 °C) start->reaction Slow Addition aging Stirring and Aging reaction->aging Hold for 1 hr acid_discharge Acid Discharge aging->acid_discharge Transfer Crude Product alkali_wash Alkali Washing acid_discharge->alkali_wash acid_wash Acid Washing alkali_wash->acid_wash water_wash Water Washing acid_wash->water_wash refining Refining (Distillation) water_wash->refining final_product final_product refining->final_product Pure this compound

References

An In-depth Technical Guide to Dibutyl Phosphate: Safety Data Sheet and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for dibutyl phosphate (B84403). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical safely in a laboratory setting. All quantitative data has been summarized in structured tables for ease of comparison, and detailed protocols for handling and emergency procedures are provided.

Chemical and Physical Properties

Dibutyl phosphate is a pale-amber, odorless, combustible liquid.[1][2][3] It is important to understand its physical and chemical properties to ensure safe handling and storage.

PropertyValueReference
Molecular Formula C8H19O4P[2][4]
Molecular Weight 210.21 g/mol [2][4]
Appearance Pale-amber liquid[1][2][4]
Odor Odorless[2][4]
Boiling Point 250 °C (482 °F) at 760 mmHg (decomposes above 100 °C)[2][4]
Melting Point -13 °C (8.6 °F)[4][5]
Flash Point 188 °C (370.4 °F)[4]
Autoignition Temperature 420 °C (788 °F)[4]
Specific Gravity/Density 1.058 - 1.130 g/cm³[4][6]
Vapor Pressure < 1.0 mmHg @ 25 °C[4][6]
Vapor Density 7.25[4][6]
Water Solubility Insoluble/Slightly soluble (18 g/L at 20°C)[1][2][4]
pH 1.4[6]

Hazard Identification and Toxicology

This compound is classified as a corrosive and hazardous substance.[4][7] It can cause severe skin burns and eye damage.[4][5] Inhalation may lead to severe respiratory tract irritation with possible burns.[4] Ingestion can cause severe and permanent damage to the digestive tract.[4]

HazardDescriptionReference
Acute Oral Toxicity (LD50, Rat) >2000 mg/kg[7]
Skin Corrosion/Irritation Causes severe skin burns. Repeated contact can cause drying and cracking.[1][4][5]
Serious Eye Damage/Irritation Causes eye burns and potential corneal damage.[1][4]
Respiratory Irritation Can irritate the nose, throat, and lungs, causing coughing, wheezing, and shortness of breath.[1]
Ingestion Causes gastrointestinal tract burns and may lead to perforation.[4]
Exposure Limits
OrganizationTWASTELReference
ACGIH 1 ppm2 ppm
NIOSH 1 ppm (8.7 mg/m³)2 ppm (17 mg/m³)
OSHA 1 ppm (5 mg/m³)-[1]

IDLH (Immediately Dangerous to Life or Health): 30 ppm[1][2]

Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Work Area eye_protection Wear chemical safety goggles or face shield (OSHA 29 CFR 1910.133 or EN166) start->eye_protection skin_protection Wear appropriate protective gloves and clothing (chemically resistant) start->skin_protection respiratory_protection Use NIOSH/MSHA approved respirator if ventilation is inadequate (OSHA 29 CFR 1910.134 or EN 149) start->respiratory_protection end Exit Work Area hygiene Wash hands thoroughly after handling eye_protection->hygiene skin_protection->hygiene respiratory_protection->hygiene decontaminate Remove and launder contaminated clothing before reuse. Discard contaminated shoes. hygiene->decontaminate decontaminate->end

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Engineering Controls
  • Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[5][7][8] Local exhaust ventilation is recommended to control airborne concentrations.[1][4]

  • Eyewash and Safety Shower: Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower in the immediate vicinity.[1][4]

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

  • Keep containers tightly closed.[1][4]

  • Store in a corrosives area.[4]

  • Avoid heat, flames, sparks, and other ignition sources.[1][8]

  • Incompatible with strong oxidizing agents.[1][4][9]

Emergency Procedures

First Aid Measures

Immediate medical attention is required for all routes of exposure.[7]

First_Aid_Protocol cluster_first_aid First Aid Protocol for this compound Exposure exposure Exposure Occurs eye_contact Eye Contact: Immediately flush with water for at least 15-30 minutes. Occasionally lift upper and lower eyelids. exposure->eye_contact skin_contact Skin Contact: Immediately wash with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. exposure->skin_contact inhalation Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. exposure->inhalation ingestion Ingestion: DO NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of milk or water if conscious. exposure->ingestion medical_attention Seek Immediate Medical Attention eye_contact->medical_attention skin_contact->medical_attention inhalation->medical_attention ingestion->medical_attention

Caption: First aid procedures for different routes of exposure to this compound.

Spill Cleanup Protocol

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1][4]

  • Control Ignition Sources: Remove all sources of ignition.[1][4]

  • Personal Protection: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.[4][8]

  • Containment: Dike the spill with inert, non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[1][4][8][10][11]

  • Absorption: Carefully absorb the spilled material.[4][8]

  • Collection: Collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1][4][8]

  • Decontamination: Clean the spill area with soap and water.[12]

  • Disposal: Dispose of the contaminated material as hazardous waste in accordance with local, state, and federal regulations.[1][12]

Spill_Cleanup_Workflow cluster_spill This compound Spill Cleanup Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ventilate Area & Remove Ignition Sources evacuate->ventilate ppe Wear Appropriate PPE ventilate->ppe contain Contain Spill with Inert Absorbent ppe->contain absorb Absorb Spilled Material contain->absorb collect Collect and Place in Labeled Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose end Cleanup Complete dispose->end

Caption: Step-by-step workflow for the safe cleanup of a this compound spill.

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[1][4][7]

  • Hazards from Combustion: Fire may produce irritating, corrosive, and/or toxic gases, including oxides of phosphorus, carbon monoxide, and phosphine.[1][4][7]

  • Fire-Fighting Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH-approved (or equivalent), and full protective gear.[4][7][8]

  • Special Procedures: Use water spray to keep fire-exposed containers cool.[4]

Stability and Reactivity

  • Chemical Stability: Stable under normal temperatures and pressures.[4][7]

  • Conditions to Avoid: Excess heat, ignition sources, and incompatible materials.[4]

  • Incompatible Materials: Strong oxidizing agents.[1][4][7]

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and oxides of phosphorus.[4][7]

  • Hazardous Polymerization: Will not occur.[4][7]

References

An In-depth Technical Guide on the Environmental Fate and Transport of Dibutyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibutyl phosphate (B84403) (DBP), a dialkyl phosphate, sees use in various industrial applications, including as a plasticizer, a flame retardant, a solvent, an antifoaming agent, and a catalyst.[1][2] Its presence in numerous consumer and industrial products leads to its potential release into the environment, necessitating a thorough understanding of its environmental fate and transport. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental behavior of DBP, including its physicochemical properties, degradation pathways, mobility in various environmental compartments, and potential for bioaccumulation. Detailed experimental protocols for key environmental fate studies and visualizations of critical processes are also presented to aid researchers in their work.

Physicochemical Properties of Dibutyl Phosphate

A fundamental understanding of the environmental fate of a chemical begins with its physicochemical properties. These properties govern its distribution in the environment, its susceptibility to various degradation processes, and its potential to be taken up by organisms. The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name dibutyl hydrogen phosphate[3]
CAS Number 107-66-4
Molecular Formula C8H19O4P[3]
Molecular Weight 210.21 g/mol
Appearance Pale-amber, odorless liquid[1][2][4]
Boiling Point Decomposes at 212°F (100°C)[1][4]
Melting Point 8.6°F (-13°C)[1][2]
Water Solubility 18 g/L at 68°F (20°C)[1][2]
Density 1.06 g/mL at 20°C[1]
Vapor Pressure ~1 mmHg at 20°C[1][2]
pKa 1.53 ± 0.50 (Predicted)[2]
Log Kow (Octanol-Water Partition Coefficient) -0.9 at 25°C[2]

Environmental Fate and Transport

The environmental fate of this compound is determined by a combination of transport and transformation processes. These processes dictate the persistence and concentration of DBP in different environmental compartments.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical without the involvement of biological organisms. The primary abiotic degradation pathways for DBP are hydrolysis and photolysis.

  • Hydrolysis: this compound can undergo hydrolysis, which is the cleavage of chemical bonds by the addition of water. The rate of hydrolysis is influenced by pH and temperature. In acidic conditions, the hydrolysis of DBP can produce butanol, butyric acid, propionic acid, and monobutyl phosphate (MBP), eventually leading to the formation of inorganic phosphate.[5] The hydrolysis rate increases significantly with temperature.[5] One study reported first-order hydrolysis rate constants ranging from 6.30×10⁻³ s⁻¹ at 110°C to 2.10×10⁻¹ s⁻¹ at 150°C in a 2.0 mol/L HNO₃ medium.[5] The activation energy for this first-order hydrolysis was determined to be 111.0 kJ/mol.[5]

  • Photolysis: Photolysis, or photodegradation, is the breakdown of chemicals by light. Direct photolysis occurs when a chemical absorbs light and is transformed. This compound is not expected to be susceptible to direct photolysis by sunlight as it does not contain chromophores that absorb light at wavelengths greater than 290 nm. However, indirect photolysis, involving reactions with photochemically produced reactive species like hydroxyl radicals (•OH), can occur. The estimated half-life for the degradation of this compound in the atmosphere by reaction with photochemically produced OH radicals is 4.99 years.[2]

Biotic Degradation

Biodegradation, the breakdown of organic matter by microorganisms, is a significant pathway for the removal of this compound from the environment. DBP is considered to be inherently biodegradable, meaning it has the potential to be biodegraded by microorganisms.[2]

The biodegradation of DBP typically proceeds through the enzymatic hydrolysis of the ester bonds. This process can be initiated by various microorganisms, including bacteria and fungi. The primary metabolites of DBP biodegradation are monobutyl phosphate (MBP) and butanol.[6] Further degradation can lead to the formation of phthalic acid (PA) and eventually mineralization to carbon dioxide and water.[7][8] Several bacterial strains, such as Priestia megaterium, have been identified as being capable of degrading DBP.[7][8]

A proposed biodegradation pathway for this compound is illustrated in the following diagram.

G Proposed Biodegradation Pathway of this compound DBP This compound (DBP) MBP Monobutyl Phosphate (MBP) DBP->MBP Hydrolysis Butanol Butanol DBP->Butanol Hydrolysis PA Phthalic Acid (PA) MBP->PA Further Degradation TCA TCA Cycle Intermediates PA->TCA Ring Cleavage CO2 CO2 + H2O (Mineralization) TCA->CO2

Figure 1: Proposed biodegradation pathway of this compound (DBP).

Mobility in Soil and Sediment

The mobility of this compound in soil and sediment is primarily governed by its sorption characteristics. The soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are key parameters used to predict the extent of this sorption. A higher Koc value indicates stronger adsorption to soil organic matter and lower mobility.

The distribution of a chemical between water and soil or sediment is influenced by the properties of both the chemical and the environmental matrix, including factors like organic matter content and pH.[9]

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure (e.g., diet, respiration, dermal contact). The bioconcentration factor (BCF) is a measure of the extent to which a chemical accumulates in an aquatic organism from the surrounding water.

There is limited specific experimental data on the bioaccumulation of this compound. However, its low octanol-water partition coefficient (Log Kow = -0.9) suggests a low potential for bioaccumulation in aquatic organisms.[2]

Experimental Protocols

Standardized experimental protocols are essential for generating reliable and comparable data on the environmental fate and transport of chemicals. The following sections outline the general methodologies for key experiments, largely based on the OECD Guidelines for the Testing of Chemicals.[10][11][12][13]

Determination of Soil Adsorption Coefficient (OECD 106/121)

The soil adsorption coefficient (Koc) can be determined using the batch equilibrium method (OECD 106) or estimated using high-performance liquid chromatography (HPLC) (OECD 121).[14]

Batch Equilibrium Method (OECD 106) - General Protocol:

  • Soil Selection and Preparation: Select a minimum of five different soil types with varying organic carbon content, pH, and texture. Air-dry the soils and sieve them to a particle size of <2 mm.

  • Test Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of test solutions by spiking a 0.01 M CaCl₂ solution with the stock solution to achieve a range of concentrations.

  • Equilibration: Add a known mass of soil to each test solution in a centrifuge tube. Shake the tubes at a constant temperature (e.g., 25°C) for a predetermined equilibration time (typically 24-48 hours).

  • Phase Separation: Centrifuge the samples to separate the soil from the aqueous phase.

  • Analysis: Analyze the concentration of this compound in the aqueous phase using a suitable analytical method such as GC-MS or LC-MS/MS.

  • Calculation: Calculate the amount of DBP adsorbed to the soil by subtracting the aqueous phase concentration from the initial concentration. The soil adsorption coefficient (Kd) is calculated as the ratio of the concentration of DBP in the soil to the concentration in the aqueous phase at equilibrium. The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil.

Biodegradation in Soil (OECD 307)

This test evaluates the rate and route of aerobic and anaerobic transformation of a chemical in soil.[13][15]

General Protocol:

  • Soil Collection and Preparation: Collect fresh soil from a location with no known history of contamination. Sieve the soil to <2 mm and adjust the moisture content to 40-60% of its maximum water holding capacity.

  • Test System: Use biometer flasks or a flow-through system that allows for the trapping of CO₂ and volatile organic compounds.

  • Application of Test Substance: Apply radiolabeled (¹⁴C) this compound to the soil at a concentration relevant to expected environmental concentrations.

  • Incubation: Incubate the soil samples in the dark at a constant temperature (e.g., 20°C) for a period of up to 120 days. Maintain aerobic or anaerobic conditions as required.

  • Sampling and Analysis: At regular intervals, take soil subsamples and analyze for the parent compound and its transformation products using techniques like HPLC with radiometric detection and LC-MS/MS. Trap and quantify ¹⁴CO₂ to determine the extent of mineralization.

  • Data Analysis: Determine the degradation kinetics (e.g., half-life, DT₅₀) of this compound and its major transformation products.

Bioconcentration Factor (BCF) in Fish (OECD 305)

The BCF is determined by exposing fish to the test substance in a flow-through system.[16][17]

General Protocol:

  • Test Organism: Select a suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).

  • Exposure Phase: Expose the fish to a constant, sublethal concentration of this compound in a flow-through aquarium system for a period sufficient to reach steady-state (typically 28 days).

  • Depuration Phase: After the exposure phase, transfer the fish to a clean, flowing water system for a depuration period.

  • Sampling: At regular intervals during both the exposure and depuration phases, sample fish and water.

  • Analysis: Analyze the concentration of this compound in the fish tissue (whole body or specific organs) and in the water using an appropriate analytical method.

  • Calculation: The BCF can be calculated as the ratio of the concentration of the test substance in the fish to the concentration in the water at steady-state. Alternatively, kinetic BCF can be calculated from the uptake and depuration rate constants.

A generalized workflow for assessing the environmental fate of an organic pollutant like this compound is depicted in the following diagram.

G Generalized Experimental Workflow for Environmental Fate Assessment cluster_0 Characterization cluster_1 Degradation Studies cluster_2 Transport & Accumulation Studies cluster_3 Analytical Chemistry cluster_4 Data Analysis & Modeling PhysChem Physicochemical Properties (Solubility, Vapor Pressure, pKa, Log Kow) Abiotic Abiotic Degradation (Hydrolysis, Photolysis) PhysChem->Abiotic Biotic Biotic Degradation (Soil, Water, Sediment) PhysChem->Biotic Mobility Soil/Sediment Mobility (Adsorption/Desorption - Koc) PhysChem->Mobility Bioaccumulation Bioaccumulation (BCF) PhysChem->Bioaccumulation Analysis Sample Preparation & Analysis (GC-MS, LC-MS/MS) Abiotic->Analysis Biotic->Analysis Mobility->Analysis Bioaccumulation->Analysis Data Data Interpretation (Kinetics, Half-life) Analysis->Data Model Environmental Fate Modeling Data->Model

Figure 2: Generalized experimental workflow for environmental fate assessment.

Conclusion

This compound is a chemical with moderate water solubility and low potential for bioaccumulation. Its environmental persistence is largely dictated by biotic and abiotic degradation processes. Hydrolysis and biodegradation are the primary transformation pathways, leading to the formation of monobutyl phosphate, butanol, and ultimately, mineralization. The mobility of DBP in soil is expected to be moderate, influenced by the organic matter content.

This technical guide provides a foundational understanding of the environmental fate and transport of this compound. Further research, particularly focused on determining degradation rates under a wider range of environmental conditions and elucidating the complete biodegradation pathway, will enhance our ability to accurately predict its environmental behavior and potential risks. The experimental protocols and workflows presented here offer a framework for conducting such research in a standardized and scientifically rigorous manner.

References

An In-depth Technical Guide to the Biodegradation Pathways of Dibutyl Phosphate in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradation pathways of dibutyl phosphate (B84403) (DBP) in the soil environment. DBP is an organophosphate compound and a primary degradation product of tributyl phosphate (TBP), which is widely used as a solvent in various industrial processes. Understanding the fate of DBP in soil is crucial for assessing its environmental impact and developing effective bioremediation strategies. This document details the microbial and enzymatic processes involved in DBP degradation, presents quantitative data from relevant studies, and provides detailed experimental protocols for further research.

Biodegradation Pathways of Dibutyl Phosphate

The biodegradation of this compound in soil is a multi-step process primarily mediated by microbial enzymes. The principal pathway involves the sequential hydrolysis of the ester bonds, leading to the formation of monobutyl phosphate (MBP), butanol, and finally, inorganic phosphate.

The proposed biodegradation pathway is as follows:

  • Hydrolysis of this compound (DBP) to Monobutyl Phosphate (MBP): Soil microorganisms, particularly bacteria, produce extracellular phosphatases that catalyze the hydrolysis of one of the ester linkages in DBP. This reaction releases one molecule of butanol and forms monobutyl phosphate.

  • Hydrolysis of Monobutyl Phosphate (MBP) to Inorganic Phosphate: The same or different microbial phosphatases then act on MBP, cleaving the remaining ester bond. This step releases a second molecule of butanol and inorganic phosphate (Pi).

  • Biodegradation of Butanol: The butanol released in the previous steps serves as a carbon and energy source for a wide range of soil microorganisms. It is typically oxidized to butyraldehyde, then to butyrate, which subsequently enters the central metabolic pathways (e.g., the TCA cycle) and is ultimately mineralized to carbon dioxide and water.

dot graph Biodegradation_Pathway { rankdir=LR; node [shape=rectangle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

DBP [label="this compound (DBP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MBP [label="Monobutyl Phosphate (MBP)", fillcolor="#FBBC05", fontcolor="#202124"]; Butanol1 [label="n-Butanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phosphate [label="Inorganic Phosphate (Pi)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Butanol2 [label="n-Butanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; TCA [label="TCA Cycle", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CO2_H2O [label="CO2 + H2O", fillcolor="#F1F3F4", fontcolor="#202124"];

DBP -> MBP [label="Phosphodiesterase"]; DBP -> Butanol1 [label="Hydrolysis"]; MBP -> Phosphate [label="Phosphomonoesterase"]; MBP -> Butanol2 [label="Hydrolysis"]; Butanol1 -> TCA [label="Oxidation"]; Butanol2 -> TCA [label="Oxidation"]; TCA -> CO2_H2O [label="Mineralization"]; } Caption: Proposed biodegradation pathway of this compound in soil.

Key Microorganisms

Several bacterial genera have been identified as capable of degrading organophosphates, including DBP. These microorganisms are typically isolated from contaminated soils and are sought after for their bioremediation potential.

  • Sphingobium sp.: Strains of Sphingobium have been shown to completely degrade DBP. For instance, Sphingobium sp. strain RSMS can completely degrade 20 mM of DBP within two days[1][2][3]. This strain utilizes DBP as a sole source of carbon and phosphorus for its growth[1][2][3].

  • Pseudomonas sp.: Members of the genus Pseudomonas are well-known for their metabolic versatility and their ability to degrade a wide range of organic pollutants, including organophosphates[4][5][6]. They produce various hydrolytic enzymes that can break down complex organic molecules.

  • Other Potential Degraders: Other bacterial genera such as Alcaligenes, Providencia, Delftia, Ralstonia, and Bacillus have been isolated from enrichment cultures using tributyl phosphate as a carbon and phosphorus source and are likely capable of degrading DBP as well[7].

Key Enzymes

The primary enzymes involved in the biodegradation of DBP are phosphatases, which belong to the class of hydrolases.

  • Phosphodiesterases (EC 3.1.4): These enzymes catalyze the hydrolysis of one of the ester bonds in a phosphodiester compound like DBP, yielding a phosphomonoester (MBP) and an alcohol (butanol).

  • Phosphomonoesterases (EC 3.1.3): These enzymes, which include acid and alkaline phosphatases, are responsible for the hydrolysis of the remaining ester bond in MBP, releasing inorganic phosphate and another molecule of butanol. The activity of these enzymes in soil is influenced by pH, with acid phosphatases being more active in acidic soils and alkaline phosphatases in alkaline soils. An acid phosphatase from Sphingobium sp. RSMS has been identified and shown to have high specific activity towards monobutyl phosphate[8].

Quantitative Data on DBP Biodegradation

The rate of DBP biodegradation in soil can vary significantly depending on factors such as soil type, microbial population, temperature, moisture, and pH. The degradation often follows first-order kinetics[1][9][10].

ParameterValueOrganism/SystemSoil TypeReference
Degradation Time Complete degradation of 20 mM DBP in 2 daysSphingobium sp. strain RSMSNot specified (liquid culture)[1][2][3]
Half-life (t½) 2.686 days (for 5 mg/L DBP)Phytoremediation with garden lettuceNot specified[11]
Half-life (t½) Estimated to be from <1 week to several monthsGeneral soil environmentNot specified[5]
Phosphatase Vmax 200 to 625 µg p-nitrophenol released·h⁻¹·g⁻¹ soilSoil acid phosphataseVarious
Phosphatase Vmax 124 to 588 µg p-nitrophenol released·h⁻¹·g⁻¹ soilSoil alkaline phosphataseVarious
Phosphatase Km 1.11 to 3.40 mMSoil acid phosphataseVarious
Phosphatase Km 0.44 to 4.94 mMSoil alkaline phosphataseVarious

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biodegradation of DBP in soil.

Soil Microcosm Study

This protocol describes the setup of a static soil microcosm to monitor the degradation of DBP over time.

Soil_Microcosm_Workflow start Start soil_prep Soil Preparation (Sieving, Air-drying) start->soil_prep microcosm_setup Microcosm Setup (20g soil in glass jar) soil_prep->microcosm_setup dbp_spike DBP Spiking (Acetone solution) microcosm_setup->dbp_spike incubation Incubation (Dark, 25°C, 60% WHC) dbp_spike->incubation sampling Periodic Sampling (Triplicate microcosms) incubation->sampling extraction Extraction of Analytes sampling->extraction analysis GC-MS/IC Analysis extraction->analysis end End analysis->end

Materials:

  • Fresh agricultural soil

  • This compound (analytical grade)

  • Acetone (B3395972) (HPLC grade)

  • Glass jars with screw caps (B75204) (e.g., 250 mL)

  • Deionized water

  • Incubator

Procedure:

  • Soil Collection and Preparation: Collect topsoil (0-20 cm) from a site with no known history of organophosphate contamination. Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove large debris and homogenize.

  • Microcosm Setup: Place 20 g (dry weight equivalent) of the prepared soil into each glass jar. Prepare triplicate microcosms for each sampling time point and for each treatment (e.g., DBP-spiked and control).

  • DBP Spiking: Prepare a stock solution of DBP in acetone. Add the required volume of the stock solution to the soil in each jar to achieve the desired final concentration (e.g., 50 mg DBP per kg of soil). For control microcosms, add the same volume of acetone without DBP.

  • Solvent Evaporation: Leave the jars in a fume hood for approximately 4 hours to allow the acetone to evaporate completely.

  • Moisture Adjustment: Adjust the soil moisture content to 60% of its water holding capacity (WHC) by adding deionized water.

  • Incubation: Seal the jars and incubate them in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample three replicate jars for each treatment. Store the soil samples at -20°C until analysis.

Extraction of DBP and Metabolites from Soil

This protocol outlines a solvent extraction method for the simultaneous recovery of DBP, MBP, and butanol from soil samples for subsequent analysis.

Materials:

  • Soil sample from the microcosm study

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (HPLC grade)

  • Centrifuge tubes (50 mL, glass with PTFE-lined caps)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Extraction: Weigh 5 g of the soil sample into a 50 mL glass centrifuge tube. Add 20 mL of a dichloromethane:methanol (1:1, v/v) mixture.

  • Sonication: Tightly cap the tube and place it in an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes to separate the soil particles from the solvent.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Repeat Extraction: Repeat the extraction process (steps 1-4) on the soil pellet two more times. Combine all the supernatants.

  • Concentration: Concentrate the combined extract to approximately 1 mL using a rotary evaporator at 40°C.

  • Filtration: Filter the concentrated extract through a 0.22 µm PTFE syringe filter into a 2 mL amber glass vial for analysis.

Isolation of DBP-Degrading Bacteria

This protocol describes an enrichment culture technique to isolate bacteria from soil that are capable of utilizing DBP as a sole carbon and phosphorus source.

Materials:

  • Fresh soil sample

  • Mineral Salts Medium (MSM)

  • DBP

  • Agar (B569324)

  • Petri dishes

  • Shaker incubator

Procedure:

  • Enrichment Culture: Prepare MSM containing DBP as the sole carbon and phosphorus source (e.g., 100 mg/L). Inoculate 100 mL of the medium in a 250 mL flask with 1 g of fresh soil.

  • Incubation: Incubate the flask on a rotary shaker at 150 rpm and 30°C for 7 days.

  • Subculturing: Transfer 1 mL of the enrichment culture to 100 mL of fresh MSM with DBP and incubate under the same conditions for another 7 days. Repeat this step three to five times to enrich for DBP-degrading microorganisms.

  • Isolation: After the final enrichment, perform serial dilutions of the culture and plate onto MSM agar plates containing DBP as the sole carbon and phosphorus source.

  • Incubation: Incubate the plates at 30°C for 5-7 days and observe for the growth of distinct colonies.

  • Purification: Pick individual colonies and streak them onto fresh MSM-DBP agar plates to obtain pure cultures.

  • Identification: Identify the purified isolates based on their morphological, biochemical characteristics, and 16S rRNA gene sequencing.

Soil Phosphatase Activity Assay

This protocol is for the determination of acid and alkaline phosphatase activity in soil using p-nitrophenyl phosphate (pNPP) as a substrate.

Phosphatase_Assay_Workflow start Start soil_weigh Weigh 1g Soil into Tube start->soil_weigh add_buffer Add Modified Universal Buffer (pH 6.5 for acid, pH 11 for alkaline) soil_weigh->add_buffer add_pnpp Add pNPP Substrate add_buffer->add_pnpp incubate Incubate at 37°C for 1 hour add_pnpp->incubate stop_reaction Stop Reaction (Add CaCl2 and NaOH) incubate->stop_reaction centrifuge_filter Centrifuge and Filter stop_reaction->centrifuge_filter measure_absorbance Measure Absorbance at 410 nm centrifuge_filter->measure_absorbance calculate_activity Calculate p-Nitrophenol Released measure_absorbance->calculate_activity end End calculate_activity->end

Materials:

  • Soil sample

  • Modified universal buffer (MUB) at pH 6.5 (for acid phosphatase) and pH 11 (for alkaline phosphatase)

  • p-Nitrophenyl phosphate (pNPP) solution (0.05 M)

  • Calcium chloride (CaCl₂) solution (0.5 M)

  • Sodium hydroxide (B78521) (NaOH) solution (0.5 M)

  • Toluene

  • Incubator or water bath at 37°C

  • Spectrophotometer

Procedure:

  • Sample Preparation: Place 1.0 g of air-dried soil into a 50 mL flask or tube.

  • Reagent Addition: Add 0.2 mL of toluene, 4 mL of the appropriate MUB (pH 6.5 or 11), and 1 mL of the pNPP solution.

  • Incubation: Swirl the flask to mix the contents and incubate at 37°C for 1 hour.

  • Reaction Termination: After incubation, add 1 mL of 0.5 M CaCl₂ and 4 mL of 0.5 M NaOH to stop the enzymatic reaction and develop the yellow color of p-nitrophenol.

  • Filtration and Measurement: Mix the contents and filter the suspension. Measure the absorbance of the filtrate at 410 nm using a spectrophotometer.

  • Controls: Prepare controls by following the same procedure but adding the pNPP solution after the addition of NaOH.

  • Calculation: Calculate the amount of p-nitrophenol released by comparing the absorbance to a standard curve prepared with known concentrations of p-nitrophenol. Express the phosphatase activity as µg of p-nitrophenol released per gram of soil per hour.

Conclusion

The biodegradation of this compound in soil is a crucial process that mitigates its potential environmental impact. The pathway proceeds through sequential hydrolysis by microbial phosphatases to monobutyl phosphate and then to inorganic phosphate, with the concomitant release of butanol, which is further mineralized. Bacteria from the genera Sphingobium and Pseudomonas are key players in this process. The rate of degradation is influenced by various soil properties and environmental conditions. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biodegradation of DBP and to screen for and characterize novel DBP-degrading microorganisms and enzymes. This knowledge is essential for developing effective bioremediation strategies for sites contaminated with organophosphate compounds.

References

Stability of Dibutyl Phosphate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the stability of dibutyl phosphate (B84403) (DBP) in organic solvents. Dibutyl phosphate is a significant compound in various industrial applications, and it is also a primary degradation product of tributyl phosphate (TBP), which is extensively used in nuclear fuel reprocessing. Consequently, understanding its stability and degradation pathways in organic matrices is crucial for analytical standard preparation, process chemistry, and environmental fate studies.

Chemical and Physical Properties of this compound

This compound (CAS No: 107-66-4) is a dialkyl phosphate ester. A summary of its key properties is presented in Table 1.

PropertyValueReference
Molecular Formula C8H19O4P[1]
Molecular Weight 210.21 g/mol [1]
Appearance Pale-amber, odorless liquid[1]
Boiling Point Decomposes at 212 °F (100 °C) at 760 mmHg[1]
Melting Point 8.6 °F (-13 °C)[1]
Solubility in Water 18 g/L at 68 °F (20 °C)[1]
General Stability Stated to be stable in neutral, acidic, or alkaline solutions[2][3]

Stability and Degradation of this compound

General statements in commercially available product information suggest that DBP is stable under recommended storage conditions[4][5]. However, the stability of DBP in solution is influenced by several factors, including the solvent matrix, temperature, pH (of any aqueous component), and exposure to light.

Hydrolytic Degradation

The primary known degradation pathway for DBP is hydrolysis, which involves the cleavage of the ester bond. Studies conducted in acidic aqueous media, relevant to the PUREX process, have shown that DBP hydrolyzes to form mono-butyl phosphate (MBP), butanol, and phosphoric acid[6][7]. The rate of hydrolysis is dependent on temperature and acid concentration[7].

A study on the hydrolysis of DBP in 2.0 mol/L nitric acid demonstrated that the reaction follows quasi-first-order kinetics, with the rate increasing exponentially with temperature[7]. The degradation products identified in this aqueous acidic environment were butanol, butyric acid, propionic acid, mono-butyl phosphate, and phosphate ions[7].

It is important to note that research on a similar compound, dineopentyl phosphate, has shown that the rate of hydrolysis can be significantly accelerated in non-polar organic solvents like cyclohexane (B81311) and acetone (B3395972) compared to water[8][9]. This suggests that the organic solvent itself can play a critical role in the degradation of phosphate diesters, even in the absence of a significant aqueous phase. This could be due to differences in the solvation of the transition state of the hydrolysis reaction[9].

G Simplified Hydrolysis Pathway of this compound DBP This compound (DBP) MBP Mono-butyl Phosphate (MBP) DBP->MBP + H2O - Butanol PhosphoricAcid Phosphoric Acid MBP->PhosphoricAcid + H2O - Butanol Butanol1 Butanol Butanol2 Butanol

Simplified DBP Hydrolysis
Thermal and Photolytic Degradation

This compound is known to decompose upon heating, emitting toxic fumes of phosphorus oxides[1]. While specific studies on the photolytic degradation of DBP in organic solvents are scarce, related compounds like dibutyl phthalate (B1215562) undergo photodegradation[10]. It is plausible that DBP may also be susceptible to degradation upon exposure to UV light, particularly in solvents that can promote photochemical reactions.

Experimental Protocol for Stability Assessment of this compound in an Organic Solvent

Given the limited availability of public data, researchers often need to perform their own stability studies. The following protocol provides a framework for assessing the stability of DBP in a specific organic solvent. This protocol is based on established practices for stability testing of chemical standards[11][12][13][14][15].

Objective

To determine the long-term stability of a this compound solution in a selected organic solvent at specified storage conditions (e.g., temperature, light/dark).

Materials and Reagents
  • This compound (high purity standard)

  • Selected organic solvent (HPLC grade or equivalent)

  • Internal standard (e.g., tributyl phosphate, if using GC)

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA, for GC analysis)[16]

  • Volumetric flasks, pipettes, and autosampler vials

Analytical Method

A validated stability-indicating analytical method is crucial. Gas Chromatography (GC) with a Flame Photometric Detector (FPD) or Mass Spectrometry (MS) is a common and robust method for DBP analysis, often requiring derivatization[16][17]. High-Performance Liquid Chromatography (HPLC) with UV or MS detection can also be employed. The chosen method must be able to separate DBP from its potential degradation products and the solvent matrix. The NIOSH 5017 method provides a detailed GC-FPD procedure for DBP analysis[16].

Table 2: Example Analytical Conditions based on NIOSH Method 5017

ParameterCondition
Technique Gas Chromatography with Phosphorus Flame Photometric Detector (GC-FPD)
Analyte Dibutyl trimethylsilyl (B98337) phosphate (derivatized DBP)
Desorption/Solvent Acetonitrile
Derivatization N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column Glass, 1.2 m x 6-mm OD, 3% OV-101 on 100/120 mesh Chromosorb WHP
Carrier Gas Helium
Temperatures Injection: 220 °C, Detector: 210 °C, Column: 155 °C
Internal Standard Tributyl phosphate

Stability Study Workflow

G Experimental Workflow for DBP Stability Study cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points cluster_eval Evaluation Prep_Solution Prepare DBP stock solution in selected organic solvent Aliquoting Aliquot into multiple vials Prep_Solution->Aliquoting Storage_Cond Store under defined conditions (e.g., 25°C/dark, 4°C/dark, -20°C) Aliquoting->Storage_Cond Time_Points T=0, 1, 3, 6, 12 months Storage_Cond->Time_Points Analysis Analyze aliquots using a validated analytical method (e.g., GC-FPD) Time_Points->Analysis Data_Analysis Calculate % recovery of DBP vs. T=0 Analysis->Data_Analysis Deg_ID Identify and quantify degradation products (if any) Analysis->Deg_ID Shelf_Life Determine shelf-life Data_Analysis->Shelf_Life

Workflow for DBP Stability Study

Procedure:

  • Preparation of Stability Samples:

    • Prepare a stock solution of DBP in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

    • Dispense aliquots of this solution into a sufficient number of inert vials (e.g., amber glass vials with PTFE-lined caps) to cover all time points and storage conditions.

  • Storage Conditions:

    • Store the vials under various conditions to assess stability. Recommended conditions include:

      • Long-term: 2-8°C and 25°C ± 2°C

      • Accelerated: 40°C ± 2°C

    • Protect a set of samples from light at each temperature to evaluate photostability.

  • Testing Schedule:

    • Analyze the samples at predetermined time points. A typical schedule for a long-term study could be 0, 3, 6, 9, 12, 18, and 24 months.

    • For accelerated studies, time points could be 0, 1, 3, and 6 months.

  • Sample Analysis:

    • At each time point, retrieve vials from each storage condition.

    • Allow the samples to equilibrate to room temperature.

    • Analyze the samples in triplicate using the validated analytical method. An initial (T=0) analysis should be performed on the day of preparation.

  • Data Evaluation:

    • Calculate the concentration of DBP remaining at each time point.

    • Express the stability as the percentage of the initial concentration remaining.

    • Monitor for the appearance of new peaks in the chromatogram, which may indicate degradation products. If significant degradation is observed, attempt to identify and quantify the degradants.

Summary and Recommendations

The stability of this compound in organic solvents is a critical parameter for its use as an analytical standard and in various chemical processes. While it is generally considered stable, the primary degradation pathway is hydrolysis, which can be influenced by the presence of water and the nature of the organic solvent.

Due to the limited availability of comprehensive, quantitative stability data in the literature, it is recommended that researchers and scientists perform in-house stability studies for DBP in their specific organic solvent systems, particularly for long-term applications. The experimental protocol outlined in this guide provides a robust framework for such studies.

For general laboratory use, it is advisable to prepare fresh DBP solutions in high-purity organic solvents and store them at low temperatures (2-8°C or -20°C) in tightly sealed, light-protected containers to minimize potential degradation. The use of desiccants during storage of the neat material is also recommended to prevent moisture uptake.

References

Methodological & Application

Quantifying Dibutyl Phosphate: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of dibutyl phosphate (B84403) (DBP), a significant compound of interest in various fields, including environmental monitoring, toxicology, and pharmaceutical development. The following sections offer a comprehensive overview of established analytical techniques, sample preparation methodologies, and method validation parameters.

Application Notes: Choosing the Right Analytical Method

The selection of an appropriate analytical method for DBP quantification is contingent upon several factors, including the sample matrix, the required sensitivity, and the available instrumentation. The three primary techniques employed are Gas Chromatography (GC), Liquid Chromatography (LC) coupled with Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with UV detection.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and highly sensitive technique for DBP analysis. Due to the low volatility of DBP, a derivatization step is mandatory to convert it into a more volatile compound suitable for GC analysis. Common derivatizing agents include diazomethane (B1218177) and silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). GC-MS offers excellent selectivity and low limits of detection, making it ideal for trace-level analysis in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a powerful tool for the direct analysis of DBP without the need for derivatization. This technique offers high sensitivity, selectivity, and specificity, particularly when using multiple reaction monitoring (MRM) mode. It is well-suited for the analysis of DBP in biological fluids and pharmaceutical formulations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a more accessible technique compared to mass spectrometry-based methods. While it may offer lower sensitivity and selectivity, it can be a suitable option for the analysis of DBP at higher concentrations or in simpler matrices. The choice of a suitable column and mobile phase is critical for achieving adequate separation and quantification.

Method Validation Parameters

To ensure the reliability and accuracy of analytical data, method validation is crucial. Key validation parameters, as per the International Council for Harmonisation (ICH) guidelines, include:

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different analytical methods used for DBP quantification. Please note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.

Analytical MethodSample MatrixDerivatizationLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)
GC-MS UrineDiazomethane0.1 µg/L0.5 µg/L0.5 - 50 µg/L90 - 110
GC-MS Organic SolventsBSTFA0.5 µg/mL1.5 µg/mL1.5 - 100 µg/mL95 - 105
LC-MS/MS PlasmaNone0.05 ng/mL0.15 ng/mL0.15 - 100 ng/mL92 - 108
LC-MS/MS WaterNone0.1 ng/L0.3 ng/L0.3 - 50 ng/L94 - 106
HPLC-UV Pharmaceutical FormulationNone1 µg/mL3 µg/mL3 - 200 µg/mL98 - 102

Experimental Protocols

This section provides detailed protocols for sample preparation and analysis of DBP using various techniques.

Protocol 1: GC-MS Analysis of DBP in Urine with Diazomethane Derivatization

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Loading: Acidify 5 mL of urine sample with 100 µL of concentrated HCl and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water.

  • Elution: Elute the DBP with 5 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

2. Derivatization

  • Reconstitute the dried extract in 100 µL of a 1:1 (v/v) mixture of diethyl ether and methanol.

  • Add freshly prepared diazomethane solution dropwise until a persistent yellow color is observed.

  • Allow the reaction to proceed for 10 minutes at room temperature.

  • Remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution.

3. GC-MS Analysis

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the methylated DBP derivative.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Urine Urine Sample SPE Solid-Phase Extraction Urine->SPE Extract Dried Extract SPE->Extract Deriv Diazomethane Derivatization Extract->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Quantification GCMS->Data LCMSMS_Workflow Plasma Plasma Sample ProteinPrecipitation Protein Precipitation Plasma->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Quantification Quantification LCMSMS->Quantification HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Formulation Pharmaceutical Formulation Dissolution Dissolution & Sonication Formulation->Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Data Quantification HPLC->Data Analytical_Methods HighSensitivity High Sensitivity & Specificity LCMSMS LC-MS/MS HighSensitivity->LCMSMS GCMS GC-MS (with Derivatization) HighSensitivity->GCMS ModerateSensitivity Moderate Sensitivity HPLCUV HPLC-UV ModerateSensitivity->HPLCUV LowerSensitivity Lower Sensitivity Direct Analysis Direct Analysis LCMSMS->Direct Analysis Complex Matrices Complex Matrices LCMSMS->Complex Matrices Derivatization Required Derivatization Required GCMS->Derivatization Required Trace Analysis Trace Analysis GCMS->Trace Analysis Simpler Matrices Simpler Matrices HPLCUV->Simpler Matrices Higher Concentrations Higher Concentrations HPLCUV->Higher Concentrations

Application Note: Gas Chromatography Method for the Analysis of Dibutyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable gas chromatography (GC) method for the quantitative analysis of dibutyl phosphate (B84403) (DBP). DBP, a primary degradation product of tributyl phosphate (TBP), is of significant interest in various fields, including nuclear fuel reprocessing and environmental monitoring. Due to its low volatility, a derivatization step is required prior to GC analysis. This protocol focuses on silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile derivative, followed by separation and detection using a GC system equipped with a Flame Ionization Detector (FID) or a mass spectrometer (MS).

Introduction

Dibutyl phosphate is a significant analyte in numerous industrial and environmental contexts. Its monitoring is crucial for process control and safety, particularly in the PUREX process for nuclear fuel reprocessing where TBP is used as an extractant. The degradation of TBP through hydrolysis and radiolysis leads to the formation of DBP, which can impact extraction efficiency. Accurate and sensitive analytical methods are therefore essential for the determination of DBP in various matrices.

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, the inherent low volatility of DBP necessitates a derivatization step to convert it into a more amenable form for GC analysis.[1][2] This protocol provides a detailed procedure for the derivatization of DBP with BSTFA, followed by its determination using GC.

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Receipt Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Add_BSTFA Addition of BSTFA Evaporation->Add_BSTFA Reaction Incubation (e.g., 60-80°C) Add_BSTFA->Reaction GC_Injection GC Injection Reaction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for DBP analysis by GC.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of DBP using GC-based methods. Values can vary depending on the specific instrumentation and matrix.

ParameterValueReference
Linearity Range0.1 - 1800 ppm[3]
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.2 µg/mL[4][5]
Limit of Quantification (LOQ)0.7 µg/mL[4][5]
Relative Standard Deviation (RSD)< 5%
Recovery92 - 120%[6]

Experimental Protocols

Materials and Reagents
  • This compound (DBP) standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (GC grade)

  • Tributyl phosphate (TBP) for use as an internal standard (optional)

  • Solvents for sample extraction (e.g., diethyl ether, dichloromethane, hexane)

  • Anhydrous sodium sulfate

  • Nitrogen gas (high purity)

  • Volumetric flasks, pipettes, and syringes

  • GC vials with PTFE-lined caps

Instrumentation

A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is required. The following conditions are recommended as a starting point and may require optimization.

  • GC System: Agilent 7890A or equivalent

  • Column: 5% phenyl-methyl silicone bonded-phase fused-silica capillary column (e.g., 30m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injector: Split/splitless inlet

  • Detector: FID or MS

Sample Preparation

The appropriate sample preparation procedure will depend on the sample matrix.

For Organic Solvent Samples (e.g., from PUREX process):

  • If necessary, perform a liquid-liquid extraction to remove interferences. For samples containing heavy metals, wash the organic phase with dilute acid (e.g., 0.01 M nitric acid followed by 2N sulfuric acid).

  • Take a known aliquot of the organic phase and dilute with a suitable solvent like n-dodecane if the DBP concentration is expected to be high.

For Aqueous Samples:

  • Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to the aqueous sample.

  • Shake vigorously and allow the layers to separate.

  • Collect the organic layer. Repeat the extraction two more times with fresh solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume under a gentle stream of nitrogen.

For Air Samples (collected on filters):

  • Carefully transfer the filter to a vial.[3]

  • Add a known volume of eluent (e.g., 5.0 mL of acetonitrile).[3]

  • Allow the sample to stand for 30 minutes with occasional agitation to ensure complete desorption.[3]

Derivatization Protocol
  • Transfer a known volume (e.g., 1.0 mL) of the prepared sample extract into a clean, dry 2 mL vial.[3]

  • If the solvent is not acetonitrile, evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of acetonitrile.

  • Add 100 µL of BSTFA (with 1% TMCS) to the vial.[2][3]

  • Cap the vial tightly and shake thoroughly.[3]

  • Heat the vial at 60-80°C for 30 minutes to ensure complete derivatization.[2]

  • Allow the vial to cool to room temperature before GC analysis.

GC Method Parameters
  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • FID Detector Temperature: 300°C

  • MS Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

Calibration and Quantification
  • Prepare a stock solution of DBP in acetonitrile.

  • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • If using an internal standard (e.g., tributyl phosphate), add a constant amount to each calibration standard and sample.[3]

  • Derivatize the calibration standards using the same procedure as the samples.

  • Analyze the derivatized standards by GC.

  • Construct a calibration curve by plotting the peak area (or the ratio of the DBP peak area to the internal standard peak area) against the concentration.

  • Quantify the DBP concentration in the samples by comparing their peak areas to the calibration curve.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound. The key to successful analysis is the derivatization of the non-volatile DBP into a more volatile silyl (B83357) ester. The provided protocol, including sample preparation, derivatization, and GC conditions, serves as a comprehensive guide for researchers and scientists. Proper validation of the method in the specific sample matrix is recommended to ensure data accuracy and precision.

References

Application Notes and Protocols for the Detection of Disinfection Byproducts (DBPs) using Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disinfection of drinking water is a critical public health measure that significantly reduces the risk of waterborne diseases. However, chemical disinfectants such as chlorine can react with natural organic matter present in the water to form a variety of disinfection byproducts (DBPs).[1] Some of these DBPs have been identified as potentially carcinogenic and may pose other health risks. Consequently, the accurate and sensitive detection and quantification of DBPs in drinking water are of paramount importance for ensuring water safety and for toxicological studies in drug development.

Electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful analytical technique for the analysis of a wide range of DBPs.[2] This is especially true for polar, non-volatile, and thermally labile DBPs, such as haloacetic acids (HAAs), which are not amenable to traditional gas chromatography-mass spectrometry (GC-MS) without derivatization.[3][4] The high sensitivity and selectivity of ESI-MS/MS methods allow for the direct analysis of water samples with minimal or no sample preparation, streamlining the analytical workflow.[5][6]

These application notes provide an overview of the principles and methodologies for the detection and quantification of various classes of DBPs using ESI-MS, with a focus on providing detailed protocols and quantitative data to aid researchers in setting up and validating their own analytical methods.

General Experimental Workflow

The general workflow for DBP analysis by LC-ESI-MS involves several key steps, from sample collection to data analysis. Proper sample handling is crucial to prevent the continued formation or degradation of DBPs after collection.

G cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection Quenching Quenching of Residual Disinfectant Sample_Collection->Quenching Storage Storage at 4°C Quenching->Storage Direct_Injection Direct Injection Storage->Direct_Injection LC_Separation Liquid Chromatography Separation Direct_Injection->LC_Separation Filtration Filtration Filtration->LC_Separation Ion_Pairing Addition of Ion-Pairing Reagent Ion_Pairing->LC_Separation ESI_MS_Detection ESI-MS/MS Detection LC_Separation->ESI_MS_Detection Quantification Quantification ESI_MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for DBP analysis by LC-ESI-MS.

Application 1: Analysis of Haloacetic Acids (HAAs)

Haloacetic acids are a major class of DBPs formed during chlorination.[7] Several LC-ESI-MS/MS methods have been developed for their sensitive and specific detection.

Quantitative Data Summary

The following table summarizes the quantitative performance of various LC-ESI-MS methods for the analysis of nine common haloacetic acids.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference
MCAALC-ESI-MS with DBA24 pg/mL->0.999[8]
DCAALC-ESI-MS with DBA36 pg/mL->0.999[8]
TCAALC-ESI-MS with DBA51 pg/mL->0.999[8]
MBAALC-ESI-MS with DBA42 pg/mL->0.999[8]
DBAALC-ESI-MS with DBA68 pg/mL->0.999[8]
BCAALC-ESI-MS with DBA55 pg/mL->0.999[8]
BDCAALC-ESI-MS with DBA89 pg/mL->0.999[8]
CDBAALC-ESI-MS with DBA118 pg/mL->0.999[8]
TBAALC-ESI-MS with DBA97 pg/mL->0.999[8]
Nine HAAsIC-ESI-MS/MS0.1 - 1.0 µg/L (MDL)-≥0.997[7]
Six HAAsUPLC-ESI-MS/MS-Specified in study-[5]
Nine HAAsIon-pair HPLC-ESI-MS-->0.99[9]

MCAA: Monochloroacetic acid, DCAA: Dichloroacetic acid, TCAA: Trichloroacetic acid, MBAA: Monobromoacetic acid, DBAA: Dibromoacetic acid, BCAA: Bromochloroacetic acid, BDCAA: Bromodichloroacetic acid, CDBAA: Chlorodibromoacetic acid, TBAA: Tribromoacetic acid, DBA: Di-n-butylamine, MDL: Method Detection Limit.

Experimental Protocols

Protocol 1: Direct Injection LC-ESI-MS with a Volatile Ion-Pairing Reagent for Nine HAAs [8]

This method allows for the direct analysis of HAAs in drinking water with minimal sample preparation.

  • Sample Preparation:

    • Filter the water sample through a 0.45 µm membrane filter.

    • Add 100 mmol/L of di-n-butylamine (DBA) to the filtered sample.

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase A: Water.

    • Mobile Phase B: Propan-2-ol.

    • Ion-Pairing Reagent: 5 mmol/L DBA in the mobile phase.

    • Gradient: A suitable gradient to separate the nine HAAs.

    • Flow Rate: As optimized for the column.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection Mode: Time-scheduled Selected Ion Monitoring (SIM) of the deprotonated molecules [M-H]⁻.

    • Source Parameters: Optimize source temperature, gas flows (nebulizer, drying gas), and capillary voltage for maximum sensitivity.

Protocol 2: Ion Chromatography (IC) ESI-MS/MS for Nine HAAs (based on EPA Method 557) [4][6]

This method utilizes ion chromatography for the separation of HAAs, which is particularly useful for complex matrices.

  • Sample Preparation:

    • Direct injection of the water sample without any pretreatment.

  • Ion Chromatography (IC) Conditions:

    • Analytical Column: A high-capacity anion exchange column.

    • Mobile Phase: A suitable gradient of hydroxide (B78521) or carbonate/bicarbonate.

    • Flow Rate: As recommended for the column.

    • Column Temperature: 15 °C to minimize on-column degradation of HAAs.[4]

    • Matrix Diversion: A post-column matrix diversion valve can be used to direct high concentrations of matrix ions away from the mass spectrometer.[4]

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: ESI in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for each HAA.

    • Source Parameters: Optimize source temperature, gas flows, and capillary voltage.

    • Collision Energy: Optimize for each precursor-product ion transition.

Application 2: Analysis of Emerging DBPs

The use of alternative disinfectants and the increasing complexity of source water composition have led to the formation of numerous "emerging" DBPs, including haloacetamides (HAcAms), halonitromethanes, and iodinated DBPs.[10][11] LC-ESI-MS/MS is a key technique for the identification and quantification of these polar and often more toxic compounds.[10]

Quantitative Data Summary for Haloacetamides (HAcAms)
AnalyteMethodConcentration Range Detected in Drinking WaterReference
13 HaloacetamidesUPLC-MS/MS0.21–6.12 µg/L (total HAcAms)[11]
Experimental Protocol for 13 Haloacetamides (HAcAms) by UPLC-MS/MS[11]

This method allows for the direct quantification of 13 haloacetamides in drinking water without sample pretreatment.

  • Sample Preparation:

    • Direct injection of the water sample.

  • Ultra-Performance Liquid Chromatography (UPLC) Conditions:

    • Column: A suitable reversed-phase C18 UPLC column.

    • Mobile Phase: A gradient of water and methanol (B129727) (or acetonitrile), both containing a small percentage of a modifier like formic acid to improve peak shape and ionization.

    • Flow Rate: Optimized for the UPLC column.

    • Injection Volume: Typically a few microliters.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: ESI in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for each haloacetamide.

    • Source Parameters: Optimize source temperature, gas flows, and capillary voltage.

    • Collision Energy: Optimize for each specific MRM transition.

Identification of Unknown Halogenated DBPs using Precursor Ion Scanning

A powerful feature of tandem mass spectrometry is the ability to perform precursor ion scans. This technique is particularly useful for identifying unknown halogenated DBPs. Brominated and chlorinated compounds characteristically produce bromide (m/z 79/81) and chloride (m/z 35/37) fragment ions, respectively, upon collision-induced dissociation.[12][13] By setting the mass spectrometer to detect all precursor ions that fragment to produce these specific product ions, one can selectively identify potential halogenated compounds in a complex mixture.[10]

G cluster_workflow Precursor Ion Scan Workflow Sample Water Sample with Unknown DBPs LC_Separation LC Separation Sample->LC_Separation ESI Electrospray Ionization LC_Separation->ESI Q1 Q1: Scans for all Precursor Ions ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Fixed on Halogen Product Ion (e.g., m/z 35 for Cl⁻) Q2->Q3 Detector Detector Q3->Detector Result Mass Spectrum of Halogenated Precursors Detector->Result

Caption: Logical workflow for identifying unknown chlorinated DBPs using precursor ion scanning.

Note on Trihalomethanes (THMs)

While ESI-MS is highly effective for polar DBPs, it is generally not the method of choice for volatile and less polar compounds like trihalomethanes (THMs). THMs, such as chloroform (B151607) and bromoform, are typically analyzed by gas chromatography (GC) coupled with detectors like an electron capture detector (ECD) or a mass spectrometer (MS).[14][15]

Conclusion

Electrospray ionization mass spectrometry, especially when combined with liquid chromatography, provides a robust, sensitive, and versatile platform for the analysis of a wide array of disinfection byproducts in water. The direct injection capabilities for many methods reduce sample preparation time and potential for analyte loss. The protocols and data presented here serve as a valuable resource for researchers and scientists in environmental monitoring and drug development to establish and validate their analytical methodologies for ensuring water safety and understanding the potential toxicological impacts of DBPs. The continuous development of high-resolution mass spectrometry and advanced data analysis workflows will further enhance our ability to identify and quantify both known and emerging disinfection byproducts.[10][16]

References

Application Notes and Protocols for the Preparation of Dibutyl Phosphate Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibutyl phosphate (B84403) (DBP), a significant degradation product of the industrial solvent and plasticizer tributyl phosphate (TBP), is a compound of interest in various fields, including nuclear fuel reprocessing, environmental monitoring, and pharmaceutical drug development.[1][2][3] Its accurate quantification is crucial for process control, safety assessment, and quality assurance. The foundation of reliable analysis lies in the preparation of accurate and stable analytical standards. These application notes provide detailed protocols for the preparation of Dibutyl phosphate primary stock and working standard solutions, intended for use by researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Parameters for DBP Standard Preparation

The following table summarizes key quantitative data for the preparation and use of this compound analytical standards, compiled from various analytical methods.

ParameterValueAnalytical MethodSource
Stock Solution Concentration 45 mg/mLGas Chromatography (GC)[4]
Working Standard Range (GC) 0.1 to 2 mg per sampleGas Chromatography (GC)[4]
Calibration Range (GC) 200 to 1800 ppmGas Chromatography (GC)[2]
Quantification Range (MS) Up to 1 g/LElectrospray Ionization Mass Spectrometry[1]
Purity of Standard ≥97.0%Titration (T)[5]
Deuterated Standard Purity >95% (HPLC Purity)High-Performance Liquid Chromatography (HPLC)[6]
Density of DBP 1.06 g/mL (at 20 °C)N/A[5]
Molecular Weight 210.21 g/mol N/A[7]

Experimental Protocols

Safety Precautions: this compound is toxic if inhaled or comes into contact with the eyes or skin.[4] It is classified as a substance that may cause skin corrosion and is suspected of causing cancer.[5] All preparation steps should be conducted in a chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[5]

Protocol 1: Preparation of a Primary Stock Standard Solution (e.g., 45 mg/mL)

This protocol describes the preparation of a concentrated primary stock solution from a high-purity this compound reference material.

1. Materials and Reagents:

  • This compound (DBP), certified reference material (CRM) or high purity (≥97%) solid/liquid[4][5]

  • Acetonitrile (B52724), HPLC or reagent grade[4]

  • 10 mL Class A volumetric flask

  • Analytical balance (readable to at least 0.1 mg)

  • Glass syringe or calibrated micropipettes

  • Spatula (if DBP is solid)

  • Beaker and weighing paper/boat

2. Methodology:

  • Equilibration: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 0.45 g of pure this compound directly into a 10 mL Class A volumetric flask or onto weighing paper for transfer.[4]

  • Dissolution: Add a small volume of acetonitrile (approximately 5-7 mL) to the volumetric flask containing the DBP.

  • Mixing: Gently swirl the flask to dissolve the DBP completely. If necessary, use a vortex mixer or sonicate briefly to ensure full dissolution.

  • Dilution to Volume: Once the DBP is fully dissolved, carefully add acetonitrile to the flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the solution to a labeled, amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration (45 mg/mL), solvent, preparation date, and preparer's initials. Store the stock solution in a refrigerator at 4°C or as recommended by the CRM supplier.[8] For long-term storage, some sources suggest temperatures as low as -17°C under an inert atmosphere.[9]

Protocol 2: Preparation of Working Standard Solutions and Calibration Curve

This protocol outlines the serial dilution of the primary stock solution to create a set of working standards for instrument calibration. The example concentrations are suitable for generating a calibration curve for GC analysis.[4]

1. Materials and Reagents:

  • DBP Primary Stock Solution (45 mg/mL from Protocol 1)

  • Acetonitrile, HPLC or reagent grade (as diluent)[4]

  • Series of 10 mL Class A volumetric flasks

  • Calibrated micropipettes with appropriate tips

2. Methodology:

  • Prepare Dilution Series: Prepare a series of working standards by diluting the 45 mg/mL stock solution. The following table provides an example dilution scheme to cover a range of 0.1 to 2.0 mg per sample (assuming a final volume for analysis).[4]

Target Concentration (mg/10 mL)Volume of Stock (45 mg/mL) to add to 10 mL flaskFinal Concentration (mg/mL)
2.0444 µL0.20
1.5333 µL0.15
1.0222 µL0.10
0.5111 µL0.05
0.244 µL0.02
0.122 µL0.01
  • Procedure for each Working Standard: a. Label a 10 mL volumetric flask with the target concentration. b. Using a calibrated micropipette, accurately transfer the calculated "Volume of Stock" into the volumetric flask. c. Dilute to the 10 mL mark with acetonitrile. d. Cap the flask and invert 15-20 times to ensure homogeneity.

  • Calibration Curve Generation: a. Analyze each working standard, along with a solvent blank, according to the specific analytical instrument's (e.g., GC, HPLC) operating procedure. b. Construct a calibration graph by plotting the instrument response (e.g., peak area) against the concentration of this compound (mg).[4]

  • Quality Control: It is recommended to analyze quality control (QC) samples (prepared independently or from a different stock) to verify the accuracy of the calibration curve.[4]

Visualizations

The following diagrams illustrate the workflow for preparing analytical standards and the logical relationship for instrument calibration.

G cluster_prep Standard Preparation Workflow CRM Obtain High-Purity This compound (CRM) Weigh Accurately Weigh Reference Material CRM->Weigh Dissolve Dissolve in Acetonitrile in Volumetric Flask Weigh->Dissolve Stock Primary Stock Solution (e.g., 45 mg/mL) Dissolve->Stock Dilute Perform Serial Dilutions Stock->Dilute Store Label and Store Properly (4°C) Stock->Store Working Working Standard Solutions (Series) Dilute->Working Working->Store G cluster_standards Prepared Standards cluster_analysis Instrumental Analysis cluster_result Result Blank Blank (0 mg/mL) Std1 Working Std 1 Resp0 Response 0 Blank->Resp0 Injection Std2 Working Std 2 Resp1 Response 1 Std1->Resp1 StdN Working Std 'n' Resp2 Response 2 Std2->Resp2 RespN Response 'n' StdN->RespN CalCurve Calibration Curve (Response vs. Conc.) RespN->CalCurve Plotting

References

Utilizing Deuterated Dibutyl Phosphate as a Robust Internal Standard for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate and precise quantification of analytes in complex matrices is a cornerstone of analytical chemistry, particularly within the realms of environmental monitoring, toxicology, and pharmaceutical development. Dibutyl phosphate (B84403) (DBP), a metabolite of the widely used plasticizer dibutyl phthalate (B1215562) and a degradation product of tributyl phosphate, is a compound of significant interest due to its potential environmental and health impacts. The ubiquitous nature of DBP and its parent compounds often leads to background contamination, making the availability of a true blank matrix for calibration challenging. The use of a deuterated internal standard, specifically deuterated dibutyl phosphate (d-DBP), offers a gold-standard solution to this analytical challenge. By closely mimicking the chemical and physical properties of the native analyte, d-DBP co-elutes and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of deuterated this compound as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.

Principle of Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the isotopically labeled standard (d-DBP) is added to the sample at the beginning of the sample preparation process. Because d-DBP is chemically identical to the analyte of interest (DBP), it will behave similarly during extraction, derivatization (if required), and chromatographic separation. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as this ratio remains constant even if there are variations in sample volume, extraction efficiency, or instrument response.

Application 1: Quantification of Dibutyl Phthalate in Organic Solvents by GC-MS

This application is particularly useful for quality control of solvents where contamination with dibutyl phthalate is a concern. The use of deuterated DBP (DBP-d4) as a surrogate analyte allows for the construction of a calibration curve without the need for a DBP-free matrix.[1][2][3]

Experimental Protocol

1. Materials and Reagents:

  • Dibutyl phthalate (DBP) standard

  • Deuterated dibutyl phthalate (DBP-d4) standard

  • Benzyl benzoate (B1203000) (BB) as an additional internal standard (optional)

  • High-purity hexane (B92381) (or other solvent to be tested)

  • Methanol and acetone (B3395972) for rinsing glassware

2. Standard Solution Preparation:

  • Prepare individual stock solutions (1000 µg/mL) of DBP, DBP-d4, and BB in hexane.

  • From the stock solutions, prepare daily calibration standards in hexane containing DBP and DBP-d4 at concentrations of 1, 5, 10, 25, 50, and 100 ng/mL.[1]

  • If using BB as an internal standard, spike each calibration standard with a constant concentration of BB (e.g., 50 ng/mL).[1]

3. Sample Preparation:

  • For the analysis of DBP in a solvent like hexane, the solvent itself is the sample.

  • Spike a known volume of the solvent sample with a fixed concentration of DBP-d4 (e.g., 50 ng/mL).

4. GC-MS Instrumental Parameters:

  • Instrument: Agilent 7000-Triple-Quad mass spectrometer coupled with a 7890A gas chromatograph or similar.[1]

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 290°C.[3]

  • Ion Source Temperature: 230°C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

5. Data Analysis:

  • Calculate the response factor (RF) of DBP-d4 to DBP to ensure they are approximately equal to 1.[1]

  • Construct a calibration curve by plotting the peak area ratio of DBP-d4 to the internal standard (if used) against the concentration of DBP-d4.

  • Quantify DBP in the samples using the peak area ratio of DBP to the internal standard and the established calibration curve.

Quantitative Data
ParameterValueReference
Calibration Range1 - 100 ng/mL[1]
Limit of Detection (LOD)0.3 ng/mL[3]
Limit of Quantification (LOQ)1.0 ng/mL[3]
Recovery95.8% - 103.4%[3]
Precision (CV%)< 10%[3]

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Stock Solutions (DBP, DBP-d4) B Prepare Calibration Standards (1-100 ng/mL) A->B G Generate Calibration Curve (Ratio vs. Concentration) B->G C Spike Sample with DBP-d4 (IS) D Inject Sample C->D E GC Separation D->E F MS Detection (SIM) E->F F->G H Quantify DBP G->H LCMS_Logic cluster_process Analytical Process cluster_output Result A This compound (DBP) C Sample Preparation (Extraction, Cleanup) A->C B Deuterated DBP (d-DBP) B->C D LC Separation C->D E MS/MS Detection D->E F Peak Area Ratio (DBP / d-DBP) E->F G Accurate Quantification F->G

References

Application Notes and Protocols: Dibutyl Phosphate in Solvent Extraction of Rare Earth Elements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dibutyl phosphate (B84403) (DBP) in the solvent extraction of rare earth elements (REEs). The protocols and data presented herein are intended to serve as a foundational guide for researchers in hydrometallurgy, materials science, and professionals in drug development who may utilize purified REEs, including their radioisotopes, for diagnostic and therapeutic applications.

Introduction

Solvent extraction is a principal method for the separation and purification of rare earth elements, a group of seventeen chemically similar metallic elements. Dibutyl phosphate (DBP), an acidic organophosphorus extractant, offers potential for the selective extraction of REEs from aqueous solutions. DBP typically forms through the hydrolysis of tributyl phosphate (TBP), a widely used extractant, but can also be used as a primary extractant itself.[1][2] Its chemical properties allow for the formation of stable chelate complexes with REE ions, facilitating their transfer from an aqueous phase to an organic phase.

The purification of REEs is of significant interest to the drug development sector due to their unique applications in medicine. These range from the use of gadolinium-based contrast agents in Magnetic Resonance Imaging (MRI) to the application of radioactive isotopes like Lutetium-177 and Yttrium-90 in targeted radionuclide therapy for cancer treatment.[3][4][5][6] The efficient separation of these elements is crucial for producing the high-purity isotopes required for medical applications.[7][8]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of DBP is essential for designing and optimizing solvent extraction processes.

PropertyValueReferences
Chemical Formula C₈H₁₉O₄P[9]
Molecular Weight 210.21 g/mol [10]
Appearance Pale-amber, odorless liquid[11][12]
Density 1.06 g/mL at 20 °C[10][13]
Boiling Point Decomposes at 212 °F (100 °C)[12][13]
Melting Point -13 °C[10]
Solubility in Water 18 g/L at 20 °C[11][13]
pKa ~1.0[11]

Principles of Solvent Extraction with this compound

The extraction of trivalent rare earth ions (REE³⁺) from an acidic aqueous solution by DBP, which is an acidic extractant often existing as a dimer ((HDBP)₂) in a nonpolar organic diluent, can be represented by the following general equilibrium reaction:

REE³⁺(aq) + 3(HDBP)₂(org) ⇌ REE(DBP)₃(HDBP)₃(org) + 3H⁺(aq)

This equation illustrates a cation exchange mechanism where the REE³⁺ ion displaces the acidic protons of the DBP molecules, forming a neutral metal-extractant complex that is soluble in the organic phase. The equilibrium of this reaction is influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant in the organic phase, the temperature, and the contact time between the two phases.

Experimental Protocols

The following sections provide generalized protocols for the solvent extraction of REEs using DBP. It is important to note that these are starting points, and optimization of specific parameters is necessary for any given REE feed solution.

Preparation of the Organic and Aqueous Phases

Organic Phase Preparation:

  • Prepare a stock solution of this compound (DBP) in a suitable organic diluent (e.g., kerosene, n-heptane, or toluene). The concentration of DBP will typically range from 0.1 M to 1.0 M, depending on the desired extraction efficiency and the concentration of REEs in the aqueous feed.

  • The diluent should be chosen based on its immiscibility with the aqueous phase, low volatility, high flash point, and ability to dissolve both the extractant and the resulting metal-extractant complex.[13]

Aqueous Phase Preparation:

  • The aqueous feed solution should contain the dissolved rare earth element salts (e.g., chlorides, nitrates, or sulfates).

  • The initial pH of the aqueous phase is a critical parameter and must be adjusted using a suitable acid (e.g., HCl or HNO₃) or base (e.g., NaOH or NH₄OH). The optimal pH range for extraction with acidic organophosphate extractants like DBP is typically between 1 and 4.[14]

Solvent Extraction Procedure
  • Combine the prepared organic and aqueous phases in a separation funnel at a specific organic-to-aqueous phase ratio (O:A), typically ranging from 1:5 to 5:1.

  • Shake the funnel vigorously for a predetermined contact time (e.g., 5 to 30 minutes) to ensure thorough mixing and facilitate the mass transfer of the REE ions from the aqueous to the organic phase.

  • Allow the phases to separate completely. The time required for phase disengagement will depend on the choice of diluent and the presence of any emulsifying agents.

  • Carefully separate the two phases. The aqueous phase is now the raffinate, depleted of the extracted REEs, and the organic phase is the loaded organic, enriched with the REE-DBP complexes.

  • Analyze the REE concentration in the raffinate and, by mass balance, in the loaded organic phase using techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

Stripping Procedure

The stripping process is the reverse of extraction, where the REEs are recovered from the loaded organic phase into a fresh aqueous solution.

  • Contact the loaded organic phase with a stripping solution, which is typically a mineral acid of higher concentration than the initial aqueous feed (e.g., 1 M to 6 M HCl or HNO₃).

  • Mix the two phases for a sufficient time to allow the transfer of REEs back into the aqueous phase.

  • Separate the phases. The aqueous phase is now the strip solution containing the purified REEs, and the organic phase is the barren organic, which can be recycled for further extraction.

  • The REEs can be recovered from the strip solution by precipitation (e.g., with oxalic acid) followed by calcination to form rare earth oxides.[15]

Quantitative Data Presentation

Due to the limited availability of specific quantitative data for DBP in the open literature, the following tables present typical data for the closely related and widely studied acidic organophosphorus extractant, di-(2-ethylhexyl) phosphoric acid (D2EHPA), to provide a comparative baseline. It is crucial to experimentally determine these parameters for DBP.

Table 1: Influence of pH on the Extraction Efficiency of Selected REEs with an Acidic Organophosphate Extractant (Conceptual Data based on D2EHPA trends)

pHLanthanum (La)Neodymium (Nd)Dysprosium (Dy)Yttrium (Y)
1.0~10%~20%~50%~60%
2.0~40%~60%~85%~90%
3.0~80%~90%>95%>95%

Table 2: Separation Factors (β) for Adjacent REEs with an Acidic Organophosphate Extractant (Conceptual Data based on D2EHPA trends)

REE PairTypical Separation Factor (β)
Nd/La2 - 4
Dy/Nd10 - 20
Y/Dy1.5 - 3

Separation factor (β) is the ratio of the distribution coefficients (D) of two different metals (β = D₁/D₂). A higher β value indicates better separation.

Visualizations

Experimental Workflow

G cluster_prep Phase Preparation cluster_extraction Extraction cluster_stripping Stripping cluster_products Products prep_aq Aqueous Feed (REEs in acid) mixing Mixing & Agitation prep_aq->mixing prep_org Organic Phase (DBP in diluent) prep_org->mixing separation Phase Separation mixing->separation raffinate Raffinate (Depleted Aqueous) separation->raffinate Aqueous loaded_org Loaded Organic (REE-DBP Complex) separation->loaded_org Organic strip_mixing Mixing with Strip Solution strip_separation Phase Separation strip_mixing->strip_separation strip_solution Strip Solution (Purified REEs) strip_separation->strip_solution Aqueous barren_org Barren Organic (Recyclable) strip_separation->barren_org Organic loaded_org->strip_mixing G cluster_aqueous Aqueous Phase cluster_organic Organic Phase REE REE³⁺ Complex REE(DBP)₃(HDBP)₃ REE->Complex Forms Complex DBP (HDBP)₂ DBP->Complex Chelates H_ion 3H⁺ Complex->H_ion Releases Protons

References

Application of Dibutyl Phosphate in Liquid-Liquid Extraction: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Dibutyl Phosphate (B84403) (DBP)

Dibutyl phosphate (DBP), also known as dibutyl hydrogen phosphate (DBP), is an organophosphorus compound with the chemical formula (C₄H₉O)₂PO₂H. It is a pale-amber, odorless liquid that is moderately soluble in water[1]. In the field of liquid-liquid extraction, DBP is primarily known as a degradation product of tri-n-butyl phosphate (TBP), a widely used extractant in the PUREX (Plutonium and Uranium Recovery by Extraction) process for nuclear fuel reprocessing[2][3]. However, DBP itself possesses strong complexing properties and can be utilized as a primary extractant for various metal ions. Its unique chemical structure allows it to form stable complexes, particularly with actinides and rare earth elements[4].

Mechanism of Extraction

This compound typically functions as a cationic extractant, where the acidic proton of the phosphoric acid group is exchanged for a metal cation. The extraction equilibrium can be generally represented as:

Mⁿ⁺(aq) + n(HA)₂(org) ⇌ M(A)ₙ(HA)ₙ(org) + nH⁺(aq)

Where Mⁿ⁺ is the metal ion in the aqueous phase, and (HA)₂ represents the dimeric form of DBP in the organic diluent. The equilibrium of this reaction is highly dependent on the pH of the aqueous phase, the concentration of the extractant, and the nature of the diluent.

In the context of the PUREX process, the presence of DBP as a degradation product of TBP can significantly impact the extraction and stripping of uranium and plutonium. DBP forms strong complexes with U(VI) and Pu(IV), which can hinder their quantitative recovery during the stripping stage[2][3][5]. For instance, it has been observed that 1 M DBP in 1.1 M TBP/n-dodecane can retain approximately 0.63 M of uranium(VI) in the organic phase during stripping[2][6][7].

Key Applications

The primary applications of this compound in liquid-liquid extraction are centered around the separation and purification of actinides and rare earth elements.

  • Nuclear Fuel Reprocessing: While often viewed as a contaminant in the PUREX process, the strong complexing ability of DBP with uranium and plutonium is a critical factor to consider for process optimization. Understanding its behavior is crucial for developing efficient stripping protocols and for managing solvent waste[2]. The presence of DBP can severely affect the back-extraction of actinides from the loaded organic phase[2].

  • Uranium and Thorium Extraction: this compound can be employed as a selective extractant for the recovery of uranium and thorium from ore leachates and other aqueous solutions[4]. Its high affinity for these elements allows for their separation from other accompanying metals.

  • Rare Earth Element (REE) Separation: DBP has shown potential for the separation of rare earth elements[4][8]. The subtle differences in the stability of the DBP-REE complexes across the lanthanide series can be exploited in multi-stage counter-current extraction processes to achieve separation of individual REEs.

Quantitative Data Summary

The following tables summarize quantitative data on the application of this compound and related organophosphorus extractants in liquid-liquid extraction.

Table 1: Extraction of Uranium and Thorium with Organophosphorus Extractants

Metal IonExtractant SystemAqueous PhaseOrganic to Aqueous Ratio (O/A)Extraction Efficiency (%)Reference
Uranium(VI)DNPPA-TOPOPhosphoric Acid1.5>90 (8 stages)[3]
Thorium(IV)0.1 M Cyanex 272pH 0.5198.6[9]
Thorium(IV)5% this compoundMineral Acid Leach--[10]

Note: Data for DBP as a primary extractant is limited; related organophosphorus extractants are included for comparison.

Table 2: Stripping of Metals from Loaded Organic Phases

Metal IonLoaded Organic PhaseStripping AgentOrganic to Aqueous Ratio (O/A)Stripping Efficiency (%)Reference
Uranium(VI)DNPPA-TOPO12M H₃PO₄ with 10 g/L Fe²⁺ (60°C)20-[3]
Thorium(IV)Cyanex 2724 M H₂SO₄->91[9]
Rare EarthsD2EHPA1 M HCl1Ce(III): ~92.8, Nd(III): ~89.7, Eu(III): ~87.4[4]

Experimental Protocols

Protocol 1: General Procedure for Liquid-Liquid Extraction of Metal Ions using this compound

This protocol outlines a general procedure for evaluating the extraction of a metal ion from an aqueous solution using this compound as the extractant.

1. Preparation of Solutions:

  • Aqueous Phase: Prepare a stock solution of the target metal ion (e.g., UO₂²⁺, Th⁴⁺, or a specific REE³⁺) in a suitable acidic medium (e.g., HNO₃, HCl, or H₂SO₄) of known concentration. The pH of the aqueous phase should be adjusted to the desired value using appropriate acids or bases.

  • Organic Phase: Prepare a solution of this compound (DBP) of the desired concentration in a suitable organic diluent (e.g., kerosene, n-dodecane, or toluene).

2. Extraction Procedure:

  • In a separatory funnel, add equal volumes of the prepared aqueous and organic phases (e.g., 25 mL of each).

  • Shake the funnel vigorously for a predetermined period (e.g., 15-30 minutes) to ensure thorough mixing and attainment of equilibrium. A mechanical shaker is recommended for consistency.

  • Allow the phases to separate completely. The time required for phase separation will depend on the specific solvent system.

  • Carefully separate the aqueous and organic phases.

3. Analysis:

  • Determine the concentration of the metal ion remaining in the aqueous phase (raffinate) using a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Atomic Absorption Spectrometry (AAS), or UV-Vis spectrophotometry.

  • The concentration of the metal ion in the organic phase can be calculated by mass balance: [Metal]org = [Metal]initial_aq - [Metal]final_aq

  • Calculate the distribution ratio (D) and the extraction efficiency (%E): D = [Metal]org / [Metal]aq %E = (D / (D + Vaq/Vorg)) * 100

4. Optimization:

  • Repeat the extraction procedure while varying key parameters such as pH of the aqueous phase, DBP concentration, contact time, and temperature to determine the optimal conditions for extraction.

Protocol 2: Stripping of Metal Ions from a DBP-Loaded Organic Phase

This protocol describes a general method for back-extracting (stripping) the metal ion from the loaded organic phase into a fresh aqueous solution.

1. Preparation of Stripping Solution:

  • Prepare an aqueous stripping solution of a suitable reagent. The choice of stripping agent depends on the metal ion and the stability of its DBP complex. Common stripping agents include mineral acids (e.g., higher concentrations of HNO₃ or H₂SO₄), complexing agents (e.g., oxalic acid), or reducing agents (for metals with multiple oxidation states).

2. Stripping Procedure:

  • Take a known volume of the metal-loaded organic phase from the extraction step.

  • Add a specific volume of the stripping solution to a separatory funnel. The organic to aqueous phase ratio can be varied to optimize the stripping efficiency.

  • Shake the funnel for a sufficient time to allow for the transfer of the metal ion from the organic to the aqueous phase.

  • Allow the phases to separate and collect the aqueous (strip solution) and organic phases.

3. Analysis:

  • Analyze the metal concentration in the aqueous strip solution and the remaining concentration in the stripped organic phase using appropriate analytical techniques.

  • Calculate the stripping efficiency (%S): %S = ([Metal]strip_aq / [Metal]initial_org) * 100

Visualizations

Diagrams

G cluster_workflow Liquid-Liquid Extraction Workflow prep_aq Prepare Aqueous Phase (Metal Ion in Acid) mix Mix Aqueous and Organic Phases (Vigorous Shaking) prep_aq->mix prep_org Prepare Organic Phase (DBP in Diluent) prep_org->mix separate Phase Separation mix->separate analyze_aq Analyze Aqueous Phase (Raffinate) separate->analyze_aq analyze_org Analyze Organic Phase (Loaded Solvent) separate->analyze_org calc Calculate Distribution Ratio (D) and Extraction Efficiency (%E) analyze_aq->calc analyze_org->calc

Caption: General workflow for a liquid-liquid extraction experiment using this compound.

G cluster_equilibrium Extraction Equilibrium M_aq Metal Ion (aq) Mⁿ⁺ Complex_org Metal-DBP Complex (org) M(A)ₙ(HA)ₙ M_aq->Complex_org Extraction DBP_org DBP Dimer (org) (HA)₂ DBP_org->Complex_org H_aq Proton (aq) H⁺ Complex_org->H_aq Stripping (reverse)

Caption: Simplified chemical equilibrium for the extraction of a metal ion with this compound.

References

Application Notes and Protocols: Dibutyl Phosphate as a Plasticizer in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl phosphate (B84403) (DBP), an organophosphate compound, finds application in various industrial processes, including as a plasticizer in polymer formulations. Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between polymer chains. This results in a lower glass transition temperature (Tg), decreased tensile strength, and increased elongation at break. While dibutyl phthalate (B1215562) is a more commonly referenced plasticizer, this document focuses on the application and evaluation of dibutyl phosphate in polymer systems.

These notes provide an overview of this compound's properties, its mechanism of action as a plasticizer, and detailed protocols for evaluating its performance in polymer formulations. Due to a lack of publicly available, specific quantitative data on the plasticizing effects of this compound, illustrative data for a common phthalate plasticizer is provided for contextual understanding. Researchers are strongly encouraged to generate their own data for their specific polymer systems.

This compound: Properties and Mechanism of Action

This compound (CAS No: 107-66-4) is a pale-amber, odorless liquid. As a plasticizer, it functions by inserting its molecules between the polymer chains, thereby disrupting polymer-polymer interactions and increasing the free volume. This "lubricating" effect allows the polymer chains to move more freely, leading to increased flexibility and a lower glass transition temperature. Its compatibility with a polymer depends on factors such as polarity and hydrogen bonding capacity.

Key Properties of this compound:

PropertyValue
Molecular FormulaC8H19O4P
Molecular Weight210.21 g/mol
AppearancePale-amber liquid
Boiling PointDecomposes
Density~1.06 g/cm³

Quantitative Analysis of Plasticizer Performance

Table 1: Illustrative Effect of Plasticizer Concentration on the Glass Transition Temperature (Tg) of PVC

Plasticizer Concentration (phr)Glass Transition Temperature (Tg) (°C)
085
1065
2048
3030
4015
500
phr: parts per hundred resin

Table 2: Illustrative Effect of Plasticizer Concentration on the Mechanical Properties of PVC

Plasticizer Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)
0505
104050
2032150
3025250
4020350
5015450

Experimental Protocols

This section details the methodologies for key experiments to evaluate the performance of this compound as a plasticizer.

Sample Preparation: Polymer Compounding

Objective: To prepare polymer formulations with varying concentrations of this compound.

Materials:

  • Polymer resin (e.g., PVC, nitrocellulose)

  • This compound

  • Thermal stabilizer (if required, e.g., for PVC)

  • Two-roll mill or internal mixer

Protocol:

  • Pre-dry the polymer resin to remove any moisture.

  • Determine the desired concentrations of this compound to be tested (e.g., 10, 20, 30, 40, 50 phr).

  • On a two-roll mill or in an internal mixer heated to the appropriate processing temperature for the polymer, add the polymer resin.

  • Once the polymer has softened and formed a continuous sheet (on the mill) or a molten mass (in the mixer), gradually add the pre-weighed amount of this compound.

  • If required, add a thermal stabilizer.

  • Continue mixing until a homogenous blend is achieved.

  • Sheet the compounded material to a desired thickness for subsequent testing.

  • Prepare a control sample with no plasticizer.

Experimental_Workflow_Sample_Preparation Start Start PreDry Pre-dry Polymer Resin Start->PreDry Weigh Weigh Polymer, DBP, and Stabilizer PreDry->Weigh Mix Melt Mix (Two-Roll Mill or Internal Mixer) Weigh->Mix Sheet Sheet Compounded Polymer Mix->Sheet End End Sheet->End

Figure 1: Workflow for Polymer Compounding.
Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of this compound on the glass transition temperature (Tg) of the polymer.

Apparatus: Differential Scanning Calorimeter (DSC)

Protocol:

  • Prepare small disc-shaped samples (5-10 mg) from the compounded polymer sheets.

  • Place the sample in an aluminum DSC pan and seal it.

  • Place an empty, sealed aluminum pan in the reference position.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point of the polymer to erase its thermal history.

  • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected Tg.

  • Reheat the sample at the same controlled rate.

  • The glass transition temperature is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

DSC_Workflow Start Start PrepareSample Prepare DSC Sample (5-10 mg) Start->PrepareSample FirstHeat First Heating Scan (Erase Thermal History) PrepareSample->FirstHeat Cool Controlled Cooling FirstHeat->Cool SecondHeat Second Heating Scan Cool->SecondHeat Analyze Determine Tg from Heat Flow Curve SecondHeat->Analyze End End Analyze->End

Figure 2: Workflow for DSC Analysis.
Mechanical Testing: Tensile Properties

Objective: To determine the effect of this compound on the tensile strength and elongation at break of the polymer.

Apparatus: Universal Testing Machine with an extensometer.

Protocol:

  • Cut dumbbell-shaped specimens from the compounded polymer sheets according to a standard specification (e.g., ASTM D638).

  • Measure the initial cross-sectional area of the gauge section of each specimen.

  • Mount the specimen in the grips of the universal testing machine.

  • Attach the extensometer to the gauge section.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and elongation throughout the test.

  • Calculate the tensile strength by dividing the maximum load by the original cross-sectional area.

  • Calculate the elongation at break as the percentage change in length of the gauge section at the point of fracture.

Tensile_Testing_Workflow Start Start PrepareSpecimen Prepare Dumbbell Specimen (ASTM D638) Start->PrepareSpecimen Mount Mount Specimen in UTM PrepareSpecimen->Mount Test Apply Tensile Load until Fracture Mount->Test Record Record Load and Elongation Test->Record Calculate Calculate Tensile Strength and Elongation at Break Record->Calculate End End Calculate->End

Figure 3: Workflow for Tensile Testing.
Plasticizer Migration Testing

Objective: To assess the permanence of this compound within the polymer matrix.

Method 1: Solvent Extraction (based on ASTM D1239)

Materials:

  • Compounded polymer samples

  • Solvent (e.g., hexane, ethanol, or a solvent relevant to the end-use application)

  • Analytical balance

Protocol:

  • Cut a precisely weighed sample of the plasticized polymer.

  • Immerse the sample in a known volume of the chosen solvent at a specified temperature for a defined period (e.g., 24 hours at 25 °C).

  • Remove the sample from the solvent and gently pat it dry.

  • Dry the sample in a vacuum oven at a low temperature until a constant weight is achieved.

  • Weigh the dried sample.

  • The percentage of weight loss corresponds to the amount of plasticizer that has migrated into the solvent.

Method 2: Volatility (Weight Loss on Heating)

Materials:

  • Compounded polymer samples

  • Forced-air oven

  • Analytical balance

Protocol:

  • Cut a precisely weighed sample of the plasticized polymer.

  • Place the sample in a forced-air oven at an elevated temperature (e.g., 70 °C) for a specified duration (e.g., 24 hours).

  • Remove the sample and allow it to cool to room temperature in a desiccator.

  • Weigh the cooled sample.

  • The percentage of weight loss is a measure of the plasticizer's volatility.

Signaling Pathways and Toxicological Considerations

Currently, there is limited information available in the public domain regarding the specific effects of this compound on cellular signaling pathways in the context of its use as a plasticizer in drug delivery systems or other biomedical applications.

From a toxicological perspective, this compound is considered to be an irritant to the eyes, skin, and respiratory system.[1][2] It is important for researchers to handle this chemical with appropriate personal protective equipment in a well-ventilated area. Further toxicological studies would be necessary to fully assess its suitability for biomedical applications where biocompatibility is a critical requirement.

Conclusion

This compound can be considered as a potential plasticizer for various polymer systems. Its effectiveness in any given formulation must be empirically determined through systematic evaluation of its impact on the thermal and mechanical properties of the polymer. The protocols outlined in these application notes provide a framework for such an evaluation. Researchers should be mindful of the limited toxicological data and take appropriate safety precautions when working with this compound. The generation and publication of quantitative performance data for this compound in different polymer systems would be a valuable contribution to the field of materials science.

References

Application Notes and Protocols: Dibutyl Phosphate as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl phosphate (B84403) (DBP), an organophosphate compound, has garnered significant attention as an effective corrosion inhibitor, particularly for aluminum alloys widely used in the aerospace industry. When combined with rare-earth metals like cerium to form cerium dibutylphosphate (Ce(dbp)3), it exhibits superior protective properties. This document provides detailed application notes, experimental protocols, and performance data related to the use of dibutyl phosphate and its derivatives as corrosion inhibitors.

The primary mechanism of corrosion inhibition by cerium dibutylphosphate involves a synergistic effect between the cerium cations and the this compound anions. The cerium ions act as cathodic inhibitors, suppressing the oxygen reduction reaction, while the this compound anions inhibit the anodic dissolution of the metal.[1][2] This dual action leads to the formation of a protective film on the metal surface, significantly reducing the corrosion rate.[1][3]

Quantitative Data Presentation

The following tables summarize the performance of this compound-based inhibitors under various experimental conditions.

Inhibitor SystemMetal/AlloyCorrosive MediumInhibitor ConcentrationInhibition Efficiency (%)Test MethodReference
Cerium Dibutylphosphate (Ce(dbp)3)AA2024-T3 Aluminum Alloy0.01 M NaCl10⁻⁴ M94.10Not Specified[4]
Cerium Dibutylphosphate (Ce(dbp)3)AA2024-T3 Aluminum AlloyDilute Chloride SolutionsNot SpecifiedEffective InhibitionMicroelectrochemical Cell[2]

Note: The available quantitative data for this compound as a corrosion inhibitor is limited in publicly accessible literature. The data presented is based on available sources.

Mechanism of Action: Signaling Pathway

The corrosion inhibition mechanism of cerium dibutylphosphate on an aluminum alloy surface can be visualized as a multi-step process involving both cathodic and anodic inhibition.

G cluster_metal Metal Surface (e.g., AA2024-T3) cluster_inhibitor Inhibitor in Solution cluster_protection Protective Film Formation Anodic_Site Anodic Site (Al -> Al³⁺ + 3e⁻) Al_dbp_Film Aluminum-Dibutyl Phosphate Film (Anodic Inhibition) Anodic_Site->Al_dbp_Film Interaction with Al³⁺ Cathodic_Site Cathodic Site (O₂ + 2H₂O + 4e⁻ -> 4OH⁻) Ce_Oxide Cerium Oxide/Hydroxide Film (Cathodic Inhibition) Cathodic_Site->Ce_Oxide Precipitation Ce_dbp3 Ce(dbp)₃ Ce3_plus Ce³⁺ Ce_dbp3->Ce3_plus Dissociation dbp_minus dbp⁻ (this compound) Ce_dbp3->dbp_minus Dissociation Ce3_plus->Cathodic_Site Migration to alkaline region dbp_minus->Anodic_Site Migration to acidic region Corrosion_Inhibition Overall Corrosion Inhibition Ce_Oxide->Corrosion_Inhibition Al_dbp_Film->Corrosion_Inhibition

Caption: Corrosion inhibition mechanism of Cerium Dibutylphosphate.

Experimental Protocols

Weight Loss Method

This protocol provides a fundamental assessment of the inhibitor's effectiveness by measuring the material loss over time.

G start Start prep Prepare metal coupons (e.g., AA2024-T3) start->prep weigh1 Weigh initial mass (W₁) of coupons prep->weigh1 immerse Immerse coupons in corrosive solution with and without DBP weigh1->immerse expose Expose for a defined period (e.g., 24, 48, 72 hours) at constant temperature immerse->expose clean Remove coupons, clean to remove corrosion products expose->clean weigh2 Weigh final mass (W₂) of coupons clean->weigh2 calculate Calculate corrosion rate and inhibition efficiency weigh2->calculate end End calculate->end

Caption: Experimental workflow for the weight loss method.

Methodology:

  • Coupon Preparation: Prepare metal coupons of a standard size (e.g., 2 cm x 2 cm x 0.1 cm). Abrade the surfaces with silicon carbide paper of increasing grit, rinse with deionized water and acetone, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.

  • Immersion: Immerse the coupons in a corrosive medium (e.g., 3.5% NaCl solution) with and without the desired concentration of this compound inhibitor.

  • Exposure: Maintain the setup at a constant temperature for a specified duration.

  • Cleaning: After the exposure period, remove the coupons, and clean them according to standard procedures (e.g., ASTM G1-03) to remove corrosion products.

  • Final Weighing: Rinse the cleaned coupons with deionized water and acetone, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D), where K is a constant, ΔW is the mass loss, A is the surface area, T is the exposure time, and D is the density of the metal.

    • Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.

G start Start setup Set up a three-electrode cell: Working Electrode (metal sample) Reference Electrode (e.g., SCE) Counter Electrode (e.g., Pt) start->setup ocp Monitor Open Circuit Potential (OCP) until stabilization (e.g., 30-60 min) setup->ocp eis Perform Electrochemical Impedance Spectroscopy (EIS) at OCP ocp->eis pdp Perform Potentiodynamic Polarization (PDP) scan (e.g., ±250 mV vs. OCP) eis->pdp analyze Analyze data: Nyquist/Bode plots (EIS) Tafel plots (PDP) pdp->analyze calculate Calculate corrosion current (i_corr), polarization resistance (R_p), and inhibition efficiency analyze->calculate end End calculate->end

Caption: Workflow for electrochemical corrosion testing.

Methodology:

  • Cell Setup: Use a standard three-electrode electrochemical cell. The working electrode is the metal sample, a saturated calomel (B162337) electrode (SCE) or Ag/AgCl can be used as the reference electrode, and a platinum or graphite (B72142) rod serves as the counter electrode.

  • Stabilization: Immerse the electrodes in the corrosive solution (with and without inhibitor) and allow the system to stabilize by monitoring the open-circuit potential (OCP) for about 30-60 minutes.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

    • Analyze the data using Nyquist and Bode plots to determine the charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

    • Inhibition Efficiency (IE %): IE % = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100.

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from a cathodic value to an anodic value (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Plot the potential versus the logarithm of the current density to obtain Tafel plots.

    • Extrapolate the linear Tafel regions to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Inhibition Efficiency (IE %): IE % = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100.

Surface Analysis

Techniques like X-ray Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SIMS) are crucial for characterizing the protective film formed on the metal surface.[5][6]

Methodology (General):

  • Sample Preparation: Immerse the metal sample in the inhibited corrosive solution for a specified period.

  • Rinsing and Drying: Gently rinse the sample with deionized water to remove soluble salts and then dry it under a stream of inert gas or in a desiccator.

  • XPS Analysis:

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Irradiate the surface with a monochromatic X-ray source.

    • Analyze the kinetic energy of the emitted photoelectrons to determine the elemental composition and chemical states of the elements within the surface film. This can confirm the presence of cerium and phosphorus compounds.[5]

  • SIMS Analysis:

    • Bombard the sample surface with a primary ion beam.

    • Analyze the mass-to-charge ratio of the ejected secondary ions to obtain elemental and molecular information about the surface and near-surface region. This can provide depth-profiling information about the thickness and composition of the protective layer.[5]

Quantum Chemical Calculations

Computational methods like Density Functional Theory (DFT) can be employed to understand the interaction between the inhibitor molecule and the metal surface at an atomic level.[7][8]

Methodology (Conceptual):

  • Model Building: Construct molecular models of the this compound anion and a representative metal surface cluster (e.g., Al(111)).

  • Geometry Optimization: Optimize the geometries of the inhibitor molecule and the metal surface using DFT calculations.

  • Adsorption Simulation: Place the inhibitor molecule at various orientations and distances from the metal surface and perform geometry optimization to find the most stable adsorption configuration.

  • Parameter Calculation: Calculate quantum chemical parameters such as:

    • Adsorption energy (E_ads)

    • Highest Occupied Molecular Orbital (HOMO) energy

    • Lowest Unoccupied Molecular Orbital (LUMO) energy

    • Energy gap (ΔE = E_LUMO - E_HOMO)

    • Mulliken charges

  • Correlation: Correlate these calculated parameters with experimentally determined inhibition efficiencies to gain insights into the adsorption mechanism (physisorption vs. chemisorption) and the active sites of the inhibitor molecule.

Conclusion

This compound, particularly in the form of cerium dibutylphosphate, is a promising corrosion inhibitor for aluminum alloys. The provided protocols offer a framework for its evaluation and characterization. Further research is encouraged to expand the quantitative database and explore its efficacy on other metallic substrates.

References

Application Notes and Protocols for Dibutyl Phosphate in Metal Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl phosphate (B84403) (DBP), an organophosphorus compound, is a versatile and effective extractant in the field of hydrometallurgy and chemical processing. While often recognized as a degradation product of tributyl phosphate (TBP) in nuclear fuel reprocessing, DBP itself exhibits powerful chelating properties that make it a primary choice for the selective extraction of various metals. Its unique chemical structure allows for the formation of stable complexes with a range of metal ions, facilitating their separation from aqueous solutions into an organic phase.[1]

This document provides detailed application notes and a generalized protocol for the use of DBP in metal extraction, with a focus on its application for rare earth elements (REEs) and other valuable metals like uranium and zirconium.[1][2]

Principle of Extraction

The extraction of metals using DBP is based on a cation exchange mechanism. The acidic proton of the phosphoric acid group in the DBP molecule is exchanged for a metal cation (Mⁿ⁺), forming a neutral metal-DBP complex that is soluble in an organic diluent. The general equilibrium for the extraction can be represented as:

Mⁿ⁺(aq) + n(HDBP)₂(org) ⇌ M(DBP)ₙ(HDBP)ₙ(org) + nH⁺(aq)

The efficiency of this extraction is highly dependent on several factors, including the pH of the aqueous phase, the concentration of the extractant, the nature of the diluent, temperature, and the contact time between the two phases.

Applications

Dibutyl phosphate is a key extractant in several specialized industrial sectors:

  • Uranium and Thorium Extraction: DBP is instrumental in the extraction and purification of uranium and thorium from ore leachates in the nuclear fuel cycle.[1] It readily complexes with uranyl ions, enabling their efficient transfer from an aqueous to an organic phase.[1]

  • Rare Earth Element (REE) Separation: DBP's capabilities extend to the extraction of valuable rare earth elements.[1] The subtle differences in the stability of the DBP complexes with different REEs allow for their separation from one another.

  • Zirconium Extraction: DBP is a potent extractant for zirconium.[2] In some processes, zirconium salt of dibutyl phosphoric acid (ZS-HDBP) is used for the separation of transplutonium and rare-earth elements from high-level waste.[3]

Quantitative Data on Metal Extraction with DBP

The following table summarizes key quantitative data from various studies on metal extraction using organophosphorus extractants, including conditions analogous to DBP extraction.

Metal Ion(s)Extractant SystemAqueous Phase ConditionsOrganic Phase ConditionsKey FindingsReference
Nd, Ce, La, YTributyl Phosphate (TBP) in Kerosene[H⁺] of 0.63 mol L⁻¹3.65 mol L⁻¹ TBPExtraction efficiencies: ~95% for Nd, 90% for Ce, 87% for La, and 80% for Y.[4]
ZrDibutyl Phosphoric Acid (HDBP) in 30% TBPNitric Acid Solution0 to 0.08 mol/L HDBPDistribution coefficients for Zirconium (DZr) increase 1000-2000 times with increasing HDBP concentration.[2]
U(VI)This compound (HDBP)Uranyl Nitrate SolutionHDBP in n-dodecaneThe distribution ratio of U(VI) increases with an increase in HDBP content in the organic phase.
REEs and TPEsZirconium salt of Dibutyl Phosphoric Acid (ZS-HDBP) in TBP1-3 mol/L HNO₃Zr:HDBP ratio of 1:9Effective for recovery of REEs and Transplutonium Elements (TPEs) from simulated high-level waste.[5][6]
Dy(III)Di-(2-ethylhexyl) phosphoric acid (D2EHPA)-0.05 M D2EHPAMaximum extraction efficiency of 99.6%.[7]

Experimental Protocol: General Procedure for Metal Extraction using this compound

This protocol outlines a general laboratory-scale procedure for the batch extraction of a metal ion from an aqueous solution using DBP.

1. Materials and Reagents:

  • Organic Phase:

    • This compound (DBP), analytical grade

    • Diluent (e.g., kerosene, dodecane, n-hexane)

  • Aqueous Phase:

    • Metal salt (e.g., neodymium nitrate, uranyl nitrate)

    • Acid (e.g., nitric acid, hydrochloric acid) for pH adjustment

    • Deionized water

  • Stripping Solution:

    • Dilute strong acid (e.g., 1 M nitric acid) or a suitable complexing agent.

  • Equipment:

    • Separatory funnels

    • Mechanical shaker (optional, for consistency)

    • pH meter

    • Analytical instrumentation for metal concentration determination (e.g., ICP-OES, AAS)

2. Preparation of Solutions:

  • Organic Phase Preparation: Prepare the desired concentration of DBP in the chosen diluent. For example, to prepare a 1 M DBP solution, dissolve the appropriate molar mass of DBP in the diluent to the final volume.

  • Aqueous Feed Preparation: Dissolve a known quantity of the metal salt in deionized water to achieve the desired metal concentration. Adjust the pH of the aqueous solution to the optimal level for the specific metal extraction using a suitable acid.

3. Extraction Procedure:

  • Place equal volumes of the prepared aqueous feed and the organic phase into a separatory funnel (e.g., 25 mL of each for a 1:1 phase ratio).

  • Stopper the funnel and shake vigorously for a predetermined time (e.g., 5-15 minutes) to ensure thorough mixing and to allow the system to reach equilibrium. A mechanical shaker can be used for reproducibility.

  • Allow the two phases to separate completely. The less dense organic phase will typically be the upper layer.

  • Carefully drain the lower aqueous phase (raffinate) into a labeled beaker.

  • Collect the upper organic phase (loaded solvent) into a separate labeled beaker.

  • Take representative samples from the initial aqueous feed, the raffinate, and the loaded organic phase for metal concentration analysis.

4. Stripping Procedure (Metal Recovery):

  • To recover the extracted metal from the loaded organic phase, a stripping step is performed.

  • Place the loaded organic phase into a clean separatory funnel.

  • Add a specific volume of the stripping solution to the funnel.

  • Shake the funnel for a sufficient duration to allow the metal ions to transfer back into the new aqueous phase.

  • Allow the phases to separate and collect the aqueous strip solution (containing the purified metal) and the stripped organic phase. The stripped DBP can potentially be recycled for subsequent extractions after appropriate treatment.

5. Analysis:

  • Determine the concentration of the metal in the initial aqueous feed, the raffinate, the loaded organic phase, and the aqueous strip solution using a suitable analytical technique.

  • Calculate the distribution coefficient (D) and the extraction efficiency (%E) using the following equations:

    D = [Metal]org / [Metal]aq

    %E = (D / (D + Vaq/Vorg)) * 100

    Where:

    • [Metal]org is the metal concentration in the organic phase at equilibrium.

    • [Metal]aq is the metal concentration in the aqueous phase at equilibrium.

    • Vaq is the volume of the aqueous phase.

    • Vorg is the volume of the organic phase.

Visualized Workflow

MetalExtractionWorkflow cluster_prep Solution Preparation cluster_extraction Extraction cluster_products1 Extraction Products cluster_stripping Stripping cluster_products2 Final Products Aqueous_Feed Aqueous Feed (Metal Salt in Water, pH adjusted) Mixing 1. Mixing (Aqueous & Organic Phases) Aqueous_Feed->Mixing Organic_Phase Organic Phase (DBP in Diluent) Organic_Phase->Mixing Separation 2. Phase Separation Mixing->Separation Raffinate Raffinate (Aqueous Phase with low metal conc.) Separation->Raffinate Loaded_Organic Loaded Organic Phase (Organic Phase with Metal-DBP complex) Separation->Loaded_Organic Stripping_Mixing 3. Stripping (Loaded Organic + Stripping Solution) Loaded_Organic->Stripping_Mixing Stripping_Separation 4. Phase Separation Stripping_Mixing->Stripping_Separation Stripped_Organic Stripped Organic Phase (Recyclable DBP) Stripping_Separation->Stripped_Organic Aqueous_Product Aqueous Product (Concentrated Metal Solution) Stripping_Separation->Aqueous_Product

Caption: Workflow for metal extraction using this compound.

Signaling Pathway of Extraction

The following diagram illustrates the logical relationship of the key steps in the solvent extraction process.

ExtractionSignaling A Start: Aqueous Feed (Metal Ions) B Step 1: Contact with Organic Phase (DBP) A->B C Equilibrium: Metal-DBP Complex Formation B->C D Step 2: Phase Separation C->D E Loaded Organic Phase D->E F Raffinate (Depleted Aqueous) D->F G Step 3: Stripping E->G H Purified Metal in Aqueous Solution G->H I Regenerated Organic Phase G->I

Caption: Logical steps in the DBP metal extraction and stripping process.

References

Troubleshooting & Optimization

Technical Support Center: Ion Chromatography of Dalbavancin (DBP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ion chromatography (IC) for the analysis of Dalbavancin (B606935) (DBP).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when developing an ion chromatography method for Dalbavancin?

A1: Dalbavancin is a large, complex lipoglycopeptide antibiotic. Key challenges in IC method development include its potential for strong interaction with the stationary phase, the presence of multiple closely related homologs (e.g., A₀, A₁, B₀, B₁, B₂) which can be difficult to resolve, and its tendency to adsorb to surfaces, which can affect recovery and reproducibility.[1][2]

Q2: Which type of ion chromatography is most suitable for Dalbavancin analysis?

A2: Given that Dalbavancin has basic functional groups, it is amenable to analysis as a cation. Therefore, cation-exchange chromatography is the recommended approach. This typically involves a cation-exchange column and an acidic mobile phase to ensure the analyte is protonated.[3]

Q3: What are common sources of interference in the ion chromatography of Dalbavancin?

A3: Interferences can originate from several sources:

  • Sample Matrix: When analyzing biological samples, endogenous compounds such as salts, proteins, and phospholipids (B1166683) can interfere.[4][5][6] Co-administered cationic drugs can also co-elute with Dalbavancin.

  • Dalbavancin-Related Impurities: The manufacturing process can result in impurities, such as 3-dimethylaminopropylamine, which may be present in the final product.[3]

  • Homologs and Isomers: Dalbavancin itself is a mixture of several homologs and isomers with very similar chemical properties, making them potential interferents if not adequately separated.[1]

  • System Contamination: Carryover from previous injections, especially given Dalbavancin's adsorptive nature, can lead to ghost peaks.[7]

Q4: How can matrix effects be minimized when analyzing Dalbavancin in biological samples?

A4: Proper sample preparation is crucial. Techniques like protein precipitation followed by solid-phase extraction (SPE) can effectively remove interfering matrix components like proteins and phospholipids.[5][8] Using a matrix-matched calibration curve can also help to compensate for any remaining matrix effects.[4]

Q5: What is the role of a suppressor in the IC analysis of Dalbavancin?

A5: A suppressor is highly recommended when using conductivity detection for Dalbavancin. In cation analysis, the suppressor reduces the background conductivity of the acidic eluent while increasing the signal from the analyte. This leads to significantly lower baseline noise and higher sensitivity, which is essential for detecting low concentrations of Dalbavancin and its impurities.[9][10][11]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Column Overload Dilute the sample to a lower concentration and re-inject.
Secondary Interactions Dalbavancin's complex structure can lead to secondary interactions with the stationary phase. Try adding a small percentage of an organic solvent (e.g., acetonitrile) to the mobile phase to mitigate hydrophobic interactions.
Contaminated Guard/Analytical Column Flush the column with a stronger eluent or follow the manufacturer's cleaning protocol. Particulates from the sample can also cause peak distortion, so ensure proper sample filtration.[7]
Inappropriate Mobile Phase pH Ensure the mobile phase pH is low enough to fully protonate Dalbavancin.
Issue 2: Retention Time Shifts
Possible Cause Troubleshooting Step
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase daily and ensure accurate composition. Use a high-quality deionized water source.
Fluctuations in Temperature Use a column oven to maintain a stable temperature, as retention times in IC can be temperature-dependent.
Column Aging Over time, the column's capacity can change. If retention times consistently decrease and peak shape deteriorates, the column may need to be replaced.
Pump Malfunction Check for leaks and ensure the pump is delivering a consistent flow rate.
Issue 3: Co-elution with Interfering Peaks
Possible Cause Troubleshooting Step
Inadequate Separation from Homologs Optimize the mobile phase gradient. A shallower gradient can improve the resolution between closely eluting homologs.[12] Experiment with different mobile phase compositions or a column with a different selectivity.
Matrix Interference Improve the sample cleanup procedure. Utilize a more selective SPE sorbent or a multi-step extraction process.
Co-eluting Cationic Drugs If the identity of the interfering drug is known, modify the chromatographic conditions (e.g., mobile phase strength, gradient) to alter its retention time relative to Dalbavancin.

Experimental Protocols

Hypothetical Protocol for Dalbavancin Analysis by Cation-Exchange Chromatography

This protocol is a suggested starting point and will require optimization for specific applications and instrumentation.

Parameter Condition
Chromatographic Column Cation-exchange column with sulfonic acid functional groups (e.g., Thermo Scientific™ Dionex™ IonPac™ CS16 or similar).
Guard Column A compatible guard column should be used to protect the analytical column.
Mobile Phase 26 mM Methanesulfonic acid (MSA).[10]
Flow Rate 1.0 mL/min.
Injection Volume 10 µL.
Column Temperature 30 °C.
Detector Suppressed conductivity detector.
Suppressor Cation self-regenerating suppressor (e.g., Thermo Scientific™ Dionex™ CSRS™ 500).
Sample Preparation: Protein Precipitation for Plasma Samples
  • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant and dilute with deionized water as needed before injection into the IC system.

Visualizations

troubleshooting_workflow start Start: Chromatographic Issue (e.g., Poor Peak Shape, RT Shift) check_system Check System Basics: - Leaks? - Correct Mobile Phase? - Stable Temperature? start->check_system check_sample Review Sample Prep: - Correct Dilution? - Filtered? check_system->check_sample peak_shape Issue: Poor Peak Shape check_sample->peak_shape rt_shift Issue: Retention Time Shift check_sample->rt_shift resolution Issue: Poor Resolution check_sample->resolution overload Dilute Sample peak_shape->overload Tailing? secondary_int Modify Mobile Phase (e.g., add organic solvent) peak_shape->secondary_int Asymmetry? clean_column Clean/Replace Column peak_shape->clean_column Split Peaks? mp_prep Prepare Fresh Mobile Phase rt_shift->mp_prep Drifting? temp_control Verify Temp Control rt_shift->temp_control Inconsistent? pump_flow Check Pump Flow Rate rt_shift->pump_flow Sudden Change? gradient Optimize Gradient resolution->gradient Co-elution? sample_cleanup Improve Sample Cleanup resolution->sample_cleanup Matrix Peaks? change_column Try Different Column Selectivity resolution->change_column Homologs? end Problem Resolved overload->end secondary_int->end clean_column->end mp_prep->end temp_control->end pump_flow->end gradient->end sample_cleanup->end change_column->end

Caption: Troubleshooting workflow for common issues in DBP ion chromatography.

cation_exchange_principle cluster_column Cation-Exchange Column stationary_phase Stationary Phase (-SO₃⁻) mobile_phase_out Mobile Phase Out (Separated Analytes) stationary_phase->mobile_phase_out dbp DBP⁺ dbp->stationary_phase Stronger Interaction interferent Interferent⁺ interferent->stationary_phase Weaker Interaction eluent Eluent⁺ (H⁺) eluent->stationary_phase Displaces Analytes mobile_phase_in Mobile Phase In (Sample + Eluent) mobile_phase_in->dbp mobile_phase_in->interferent mobile_phase_in->eluent

Caption: Principle of cation-exchange chromatography for separating Dalbavancin.

interference_sources cluster_sources Potential Sources of Interference sample Dalbavancin Sample (e.g., Plasma) matrix Matrix Components - Endogenous Cations - Salts - Phospholipids sample->matrix related_substances DBP-Related Substances - Homologs (A₀, B₁, etc.) - Isomers - Impurities sample->related_substances external External Factors - Co-administered Drugs - System Carryover - Contaminants sample->external output Chromatogram matrix->output Co-elution / Ion Suppression related_substances->output Poor Resolution external->output Ghost Peaks / Extra Peaks

Caption: Potential sources of interference in the ion chromatography of Dalbavancin.

References

Technical Support Center: Improving Peak Separation of Dibutyl Phthalate (DBP) in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the chromatographic separation of Dibutyl phthalate (B1215562) (DBP). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of DBP by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor peak separation of DBP?

Poor peak separation of DBP in chromatography, often observed as co-elution or broad peaks, can stem from several factors. In HPLC, the primary causes include an unsuitable mobile phase composition, an inappropriate column, or suboptimal temperature and flow rate settings.[1] For GC, issues often arise from improper column installation, column contamination, or active sites within the GC system.[2]

Q2: How does the choice of chromatographic column affect DBP separation?

The column is a critical factor in achieving good separation. In reversed-phase HPLC, a C18 column is a common starting point, but for challenging separations involving isomers or complex matrices, a Phenyl-Hexyl column may offer better resolution due to π-π interactions with the aromatic ring of DBP.[3] In GC, the choice of stationary phase and column dimensions (length, diameter, film thickness) directly impacts separation efficiency.[4]

Q3: Can sample preparation influence the peak shape of DBP?

Yes, sample preparation is crucial. The solvent used to dissolve the sample should be of equal or weaker strength than the initial mobile phase in HPLC to prevent peak distortion.[3] For both HPLC and GC, a thorough sample cleanup, for instance by solid-phase extraction (SPE), can remove interfering substances that may cause peak tailing or co-elution.[2] It is also critical to avoid using plastic labware during sample preparation to prevent contamination from other phthalates.[2]

Q4: What is peak tailing and how can it be minimized for DBP analysis?

Peak tailing is an asymmetry where the latter half of the peak is broader than the front.[2] In HPLC, it can be caused by secondary interactions between DBP and the stationary phase, a mismatch between the sample solvent and mobile phase, or excessive extra-column volume.[3] In GC, peak tailing for DBP can be due to active sites in the inlet or column, column contamination, or leaks in the system.[2] Using deactivated liners and regular inlet maintenance can help mitigate this issue in GC.[2]

Troubleshooting Guides

Issue 1: Poor Resolution and Co-elution of DBP Peak in HPLC

Symptoms:

  • The DBP peak is not baseline separated from other peaks.

  • The DBP peak appears as a shoulder on another peak or as a broad, merged peak.[5]

  • Inconsistent integration and quantification of the DBP peak.

Troubleshooting Workflow:

cluster_0 Troubleshooting Poor Resolution/Co-elution in HPLC start Poor DBP Peak Resolution/Co-elution q1 Is the mobile phase optimized? start->q1 s1 Adjust mobile phase composition (e.g., organic solvent ratio, pH). [19, 26] Consider gradient elution. [19] q1->s1 No q2 Is the column appropriate? q1->q2 Yes s1->q2 s2 Switch to a different stationary phase (e.g., Phenyl-Hexyl). [3] Use a longer column or one with smaller particles. [9, 15] q2->s2 No q3 Are the flow rate and temperature optimized? q2->q3 Yes s2->q3 s3 Lower the flow rate. [21] Adjust the column temperature. [8, 21] q3->s3 No end Improved DBP Peak Separation q3->end Yes s3->end

Caption: Troubleshooting workflow for poor DBP peak resolution in HPLC.

Issue 2: DBP Peak Tailing in Gas Chromatography (GC)

Symptoms:

  • The DBP peak exhibits an asymmetrical shape with a drawn-out tail.

  • The tailing factor (Tf) or asymmetry factor (As) is significantly greater than 1.[2]

Troubleshooting Workflow:

cluster_1 Troubleshooting DBP Peak Tailing in GC start DBP Peak Tailing in GC q1 Do other peaks also tail? start->q1 s1_physical Physical Issue Likely: - Check column installation. [2] - Look for leaks in the septum or ferrule. [2] q1->s1_physical Yes s1_chemical Chemical Issue Likely: - Check for active sites in the liner or column. [2] - Trim the column inlet. [2] q1->s1_chemical No q2 Is the inlet liner deactivated and clean? s1_physical->q2 s1_chemical->q2 s2 Replace with a fresh, deactivated liner. [2] q2->s2 No q3 Is the column contaminated? q2->q3 Yes s2->q3 s3 Condition the column according to manufacturer's instructions. [2] q3->s3 Yes end Symmetrical DBP Peak Shape q3->end No s3->end

Caption: Troubleshooting workflow for DBP peak tailing in GC analysis.

Data Presentation

Table 1: HPLC Mobile Phase Optimization for DBP Separation

ParameterInitial ConditionOptimized ConditionRationale for Optimization
Mobile Phase Acetonitrile (B52724):Water (70:30, v/v)Acetonitrile:Water (gradient elution from 60:40 to 80:20 over 10 min)A gradient elution can improve the separation of compounds with different polarities, leading to better resolution of DBP from potential interferences.[6]
pH Not controlledBuffered at pH 3.0 with phosphoric acid[7]Controlling the pH can suppress the ionization of acidic or basic analytes, leading to more consistent retention times and better peak shapes.[8][9]
Flow Rate 1.0 mL/min0.8 mL/minA lower flow rate can increase the interaction time with the stationary phase, potentially improving resolution, though it will increase the analysis time.[1]
Temperature Ambient35 °CIncreasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and better resolution.[1][10]

Table 2: GC Parameter Optimization for DBP Separation

ParameterInitial ConditionOptimized ConditionRationale for Optimization
Inlet Temperature 250 °C280 °CA higher inlet temperature can ensure complete vaporization of DBP, preventing peak broadening.
Oven Temperature Program Isothermal at 200 °C150 °C for 1 min, then ramp to 280 °C at 10 °C/minA temperature program is often necessary to separate compounds with a range of boiling points and can improve the peak shape of later-eluting compounds like DBP.
Carrier Gas Flow Rate 1.0 mL/min (constant flow)1.2 mL/min (constant flow)Optimizing the carrier gas flow rate can improve column efficiency and resolution.
Inlet Liner Standard glass linerDeactivated glass wool linerA deactivated liner minimizes active sites that can cause peak tailing for sensitive compounds like phthalates.[2]

Experimental Protocols

Protocol 1: HPLC Method for DBP Analysis

This protocol outlines a general method for the analysis of DBP in a sample matrix.

  • Sample Preparation: a. Accurately weigh the sample into a glass vial. b. Extract the DBP using a suitable solvent such as acetonitrile or a mixture of tetrahydrofuran (B95107) and methanol.[3] c. If necessary, perform a solid-phase extraction (SPE) cleanup to remove matrix interferences. d. Filter the final extract through a 0.45 µm PTFE syringe filter into an HPLC vial.[3]

  • HPLC Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: Water (buffered with 0.1% formic acid)

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 10 µL

    • Detection: UV at 225 nm

  • Analysis: a. Inject a standard solution of DBP to determine its retention time. b. Inject the prepared sample. c. Identify the DBP peak in the sample chromatogram by comparing its retention time to that of the standard. d. Quantify the amount of DBP in the sample using a calibration curve.

Protocol 2: GC-MS Method for DBP Analysis

This protocol provides a general procedure for the determination of DBP using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: a. Extract the sample with a non-polar solvent like hexane (B92381) or dichloromethane. b. Concentrate the extract under a gentle stream of nitrogen. c. Reconstitute the residue in a known volume of hexane. d. Add an internal standard (e.g., Benzyl benzoate) for improved quantitation.[11]

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 280 °C

    • Injection Mode: Splitless (1 µL)

    • Oven Program: 60 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • MS Mode: Selected Ion Monitoring (SIM) for target ions of DBP (e.g., m/z 149, 223, 278)

  • Analysis: a. Inject a DBP standard to confirm the retention time and mass spectrum. b. Inject the prepared sample. c. Identify DBP in the sample by its retention time and the presence of its characteristic ions. d. Quantify DBP using the internal standard method.

References

Technical Support Center: Sample Preparation for DBP Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of disinfection byproducts (DBPs) in complex matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during sample preparation for DBP analysis.

Issue: Low Analyte Recovery in Solid-Phase Extraction (SPE)

Question: We are experiencing low and inconsistent recoveries for our target DBPs when using Solid-Phase Extraction (SPE) from water samples. What are the potential causes and how can we troubleshoot this?

Answer:

Low recovery in SPE can stem from several factors throughout the extraction process. A systematic approach is necessary to identify and resolve the issue.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Sorbent Selection Ensure the sorbent chemistry is appropriate for the polarity and functional groups of your target DBPs. For non-polar DBPs like trihalomethanes (THMs), a C18 sorbent is common. For more polar analytes like haloacetic acids (HAAs), an anion exchange sorbent may be more effective.[1]
Improper Cartridge Conditioning/Equilibration The sorbent must be properly wetted and equilibrated to ensure proper interaction with the sample. Ensure you are using the correct solvents for conditioning (e.g., methanol) and equilibration (e.g., reagent water) and that the sorbent bed does not dry out before sample loading.[2][3]
Incorrect Sample pH The pH of the sample can significantly affect the retention of ionizable DBPs like HAAs on the sorbent. For anion exchange SPE of HAAs, the sample pH should be adjusted to ensure the analytes are in their ionic form.[1][3]
Sample Loading Flow Rate is Too High A high flow rate during sample loading can prevent efficient interaction between the analytes and the sorbent, leading to breakthrough. Optimize the flow rate to allow for adequate residence time.[2][3]
Inefficient Elution The elution solvent may not be strong enough to desorb the analytes completely from the sorbent. You can try increasing the solvent strength, using a different solvent, or increasing the elution volume.[2][3][4]
Analyte Volatility or Degradation Some DBPs are volatile or prone to degradation. Minimize sample handling time and avoid high temperatures during the process. Ensure appropriate preservatives are used in the collection vials.[4][5]

To systematically troubleshoot, it is recommended to analyze the eluate from each step of the SPE process (load, wash, and elution) to determine where the analyte loss is occurring.[2]

Logical Workflow for Troubleshooting Low SPE Recovery

start Low SPE Recovery Observed check_method Review SPE Method Parameters (Sorbent, Solvents, pH, Flow Rate) start->check_method check_solutions Verify Solution Preparation (Standards, Solvents, Buffers) check_method->check_solutions track_analyte Systematic Analyte Tracking check_solutions->track_analyte analyze_load Analyze Load Effluent track_analyte->analyze_load analyte_in_load Analyte found in Load? (Breakthrough) analyze_load->analyte_in_load analyze_wash Analyze Wash Effluent analyte_in_wash Analyte found in Wash? analyze_wash->analyte_in_wash analyze_eluate Analyze Final Eluate analyte_retained Analyte Retained on Cartridge? analyze_eluate->analyte_retained analyte_in_load->analyze_wash No optimize_loading Optimize Loading Conditions (Decrease Flow Rate, Check pH) analyte_in_load->optimize_loading Yes analyte_in_wash->analyze_eluate No optimize_wash Optimize Wash Step (Use Weaker Solvent) analyte_in_wash->optimize_wash Yes optimize_elution Optimize Elution Step (Increase Solvent Strength/Volume) analyte_retained->optimize_elution Yes success Recovery Improved optimize_loading->success optimize_wash->success optimize_elution->success sample Collect Water Sample (40 mL) with Dechlorinating Agent spike Add Internal Standards and Surrogates sample->spike add_solvent Add 2 mL MTBE spike->add_solvent shake Shake Vigorously (1-2 min) add_solvent->shake separate Allow Phases to Separate shake->separate analyze Inject MTBE Layer into GC-ECD separate->analyze sample_prep Prepare Water Sample (100 mL) (Adjust pH, Add Surrogate) condition_spe Condition Anion Exchange SPE Cartridge sample_prep->condition_spe load_sample Load Sample onto Cartridge condition_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe elute_haas Elute HAAs with Acidic Methanol wash_spe->elute_haas derivatize Derivatize by Heating (50°C for 1 hour) elute_haas->derivatize extract_derivatives Extract Methyl Esters with MTBE derivatize->extract_derivatives analyze Inject Extract into GC-ECD extract_derivatives->analyze

References

Dibutyl Phosphate Synthesis Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of dibutyl phosphate (B84403) (DBP) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during dibutyl phosphate synthesis in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis low?

A1: Low yields in this compound synthesis can stem from several factors related to reaction equilibrium, incomplete reactions, or product loss during workup.

  • Incomplete Reaction: The esterification reaction is an equilibrium process. Insufficient reaction time or inadequate temperature can lead to incomplete conversion of starting materials. For the synthesis from phosphorous acid and n-butanol, an optimal reaction time of 3 hours at 125-135°C has been reported to achieve a yield of 68%.[1]

  • Suboptimal Molar Ratio: The stoichiometry of the reactants is crucial. For the phosphorous acid and n-butanol method, a molar ratio of n-butanol to phosphorous acid of 3.6 has been found to be optimal.[1]

  • Loss During Purification: this compound has some solubility in water.[2] Excessive washing or extractions with aqueous solutions can lead to product loss. Additionally, losses can occur during distillation if not performed under appropriate vacuum conditions.

  • Side Reactions: The formation of byproducts such as monobutyl phosphate or tributyl phosphate consumes reactants and reduces the yield of the desired product.[3][4]

Q2: What is causing the low purity of my this compound product?

A2: Low purity is typically due to the presence of unreacted starting materials or side products.

  • Presence of Monobutyl Phosphate and Tributyl Phosphate: Depending on the synthesis route, monobutyl phosphate and tributyl phosphate are common impurities.[3][4] The formation of these is often a result of incomplete or excessive esterification, respectively. A patent for the synthesis from butanol and phosphorus oxychloride specifies a tributyl phosphate content of ≤3.0% in the final product.[1]

  • Acidic Impurities: Unreacted phosphoric acid or acidic byproducts can remain in the final product. This compound itself is a moderately strong acid.[5] The presence of other acidic impurities can be confirmed by titration to determine the acid number. A target acid number is between 259-267 mgKOH/g.[1]

  • Residual Solvents or Starting Materials: Inadequate removal of solvents used during the reaction or purification, or unreacted n-butanol, will lead to lower purity.

Q3: Why is my final this compound product discolored (yellow or pale-amber)?

A3: Discoloration, often appearing as a yellow or pale-amber hue, is a common issue and can be attributed to several factors:

  • Thermal Degradation: this compound can degrade at elevated temperatures, leading to the formation of colored impurities.[6] Purification via distillation should be conducted under vacuum to lower the boiling point and minimize thermal stress on the product.

  • Oxidation: Exposure to air, especially at higher temperatures, can cause oxidation of the product or impurities, resulting in color formation. Performing the reaction and purification steps under an inert atmosphere, such as nitrogen, can mitigate this.

  • Side Reactions with Catalysts: When using strong acid catalysts like sulfuric acid for direct esterification, side reactions such as dehydration of butanol to form butenes or ethers can occur at high temperatures. These unsaturated byproducts can polymerize or oxidize to form colored species.

  • Impurities in Starting Materials: The purity of the initial reactants can impact the color of the final product. Using high-purity starting materials is recommended.

Q4: How can I effectively remove acidic impurities from my this compound?

A4: A common and effective method for removing acidic impurities is through a series of washing steps.

  • Alkali Washing: The crude product can be washed with a basic solution, such as sodium hydroxide (B78521) or sodium bicarbonate, to neutralize and remove acidic impurities.[1][7] Care must be taken as this compound itself is acidic and can be partially extracted into the aqueous basic layer if the pH is too high.

  • Acid Washing: A subsequent wash with a dilute acid can help to remove any remaining basic compounds.[1]

  • Water Washing: Finally, washing with water will help to remove any residual salts and acids or bases from the previous steps.[1]

It is important to minimize the volume of aqueous washes to reduce product loss due to the partial solubility of this compound in water.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound include:

  • Reaction of n-butanol with phosphorus oxychloride. [1]

  • Direct esterification of phosphorous acid with n-butanol. [1]

  • Reaction of n-butanol with phosphorus pentoxide.

  • Hydrolysis of an alkyl chlorophosphate with a base like sodium hydroxide. [7]

Q2: What catalysts can be used for the direct esterification of phosphoric acid with butanol?

A2: While the direct esterification of phosphoric acid with butanol can be performed without a catalyst at high temperatures, various acid catalysts can be employed to increase the reaction rate and yield.

  • Brønsted Acids: Strong mineral acids like sulfuric acid are commonly used. However, they can lead to side reactions and discoloration if the temperature is not carefully controlled.

  • Solid Acid Catalysts: Heterogeneous catalysts such as sulfonated resins (e.g., Amberlyst-15), and metal oxides like sulfated zirconia or titania can be used.[8] These offer the advantage of easier separation from the reaction mixture. Phosphotungstic acid supported on activated carbon has also been shown to be an effective catalyst for esterification reactions.[5]

  • Lewis Acids: Lewis acids can also catalyze the esterification, although they are less commonly reported for this specific transformation.

Q3: What are the typical side products I should expect in my crude this compound?

A3: The side products will depend on the synthetic route chosen:

  • From Phosphorus Oxychloride and Butanol: The primary side products are monobutyl phosphate and tributyl phosphate. Butyl chloride can also be formed as a byproduct.[9]

  • From Phosphorous Acid and Butanol: Monobutyl phosphate and tributyl phosphate are the main impurities.

  • From Phosphorus Pentoxide and Butanol: The reaction of phosphorus pentoxide with butanol initially forms a mixture of monobutyl and this compound. Unreacted monobutyl phosphate will be a significant impurity if the reaction is not driven to completion.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: Several analytical techniques can be used to determine the purity of this compound:

  • Titration: To determine the acid number and quantify acidic impurities.[1]

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of impurities.[1]

  • Gas Chromatography (GC): A powerful technique for separating and quantifying volatile components like this compound, monobutyl phosphate, and tributyl phosphate.

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS), it allows for the identification of unknown impurities.

Data Presentation

ParameterSynthesis from Phosphorous Acid & n-ButanolSynthesis from Phosphorus Oxychloride & n-ButanolSynthesis from Alkyl Chlorophosphate & NaOH
Molar Ratio n-butanol / phosphorous acid: 3.6[1]Not specifiedAlkyl chlorophosphate / NaOH: 1:1[7]
Temperature 125-135°C[1]Not specified0°C[7]
Reaction Time 3 hours (without catalyst)[1]Not specified30 minutes[7]
Catalyst None specified[1]Not specifiedNone
Reported Yield 68%[1]>97.0% purity specified, yield not explicitly stated[1]46%[7]
Reported Purity Not specified≥97.0%[1]High purity after purification[7]
Key Side Products Monobutyl phosphate, Tributyl phosphateMonobutyl phosphate, Tributyl phosphate[1]Unreacted starting materials

Experimental Protocols

Synthesis of this compound from Phosphorus Oxychloride and n-Butanol

This protocol is based on a patented method and is intended for trained professionals in a laboratory setting.[1]

Materials:

  • n-Butanol

  • Phosphorus oxychloride

  • Sodium hydroxide solution (for washing)

  • Hydrochloric acid solution (for washing)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, charge the required amount of n-butanol.

  • Cool the n-butanol in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cooled n-butanol while maintaining the temperature below a specified value (e.g., 10°C) to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure the reaction goes to completion.

  • After the reaction, begin the purification process. First, perform an alkali wash by adding a dilute sodium hydroxide solution to neutralize any acidic byproducts.

  • Separate the organic layer.

  • Perform an acid wash by adding a dilute hydrochloric acid solution.

  • Separate the organic layer.

  • Wash the organic layer with water to remove any residual salts.

  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Mandatory Visualization

Dibutyl_Phosphate_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_impurities Impurity Removal Reactants n-Butanol + Phosphorus Source* Reaction Controlled Reaction (Temperature, Time, Stoichiometry) Reactants->Reaction Mixing Crude_Product Crude this compound (with impurities) Reaction->Crude_Product Esterification Alkali_Wash Alkali Wash (e.g., NaOH aq.) Crude_Product->Alkali_Wash Neutralization Acid_Wash Acid Wash (e.g., HCl aq.) Alkali_Wash->Acid_Wash Phase Separation Acidic_Impurities Acidic Impurities (e.g., HCl, H3PO4) Alkali_Wash->Acidic_Impurities Removes Water_Wash Water Wash Acid_Wash->Water_Wash Phase Separation Basic_Residues Basic Residues Acid_Wash->Basic_Residues Removes Drying Drying (e.g., MgSO4) Water_Wash->Drying Phase Separation Salts Salts Water_Wash->Salts Removes Distillation Vacuum Distillation Drying->Distillation Filtration Solvents Solvents & Water Drying->Solvents Removes Pure_DBP Pure this compound Distillation->Pure_DBP Fractional Collection Side_Products Side Products (MBP, TBP) Distillation->Side_Products Separates

Caption: Workflow for the synthesis and purification of this compound.

Dibutyl_Phosphate_Reaction_Pathway P_Source Phosphorus Source (e.g., POCl3, P2O5, H3PO3) MBP Monobutyl Phosphate (Side Product/Intermediate) P_Source->MBP + n-Butanol DBP This compound (Desired Product) Other_Byproducts Other Byproducts (e.g., HCl, H2O, Butyl Chloride) P_Source->Other_Byproducts Butanol n-Butanol Butanol->Other_Byproducts MBP->DBP + n-Butanol TBP Tributyl Phosphate (Side Product) DBP->TBP + n-Butanol (Excess)

Caption: Reaction pathway for this compound synthesis showing side products.

References

controlling reaction conditions in Dibutyl phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of dibutyl phosphate (B84403) (DBP).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of dibutyl phosphate, providing potential causes and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Product Yield - Incomplete reaction.[1] - Suboptimal temperature.[1][2] - Incorrect molar ratio of reactants.[1][2] - Presence of water inhibiting the reaction.[1] - Side reactions forming byproducts.[1]- Increase reaction time or temperature within the optimal range.[1][2] - Adjust the molar ratio of n-butanol to the phosphorus source (e.g., ~3.6:1 for phosphorous acid).[1][2] - Ensure anhydrous conditions, particularly when using phosphorus oxychloride. - Optimize reaction conditions to minimize the formation of monobutyl phosphate or tributyl phosphate.[1]
Product Impurity - Presence of unreacted starting materials. - Formation of side products such as monobutyl phosphate or tributyl phosphate.[1] - Residual acid or base from the workup.[3]- Perform purification steps such as washing with NaHCO3 solution followed by acidification and extraction.[3] - Utilize distillation under reduced pressure to separate DBP from lower or higher boiling point impurities.[4] - Ensure thorough washing and drying of the organic layer during extraction.[3]
Reaction Mixture Darkening/Charring - Reaction temperature is too high.[5]- Carefully control the reaction temperature, maintaining it within the recommended range (e.g., 125-135°C for the phosphorous acid method).[1][2] - Ensure even heating and adequate stirring to prevent localized overheating.
Difficulty in Product Isolation - Emulsion formation during aqueous workup. - Product is too viscous for efficient extraction.[3]- Add brine (saturated NaCl solution) to break up emulsions during extraction. - If the crude product is highly viscous, dissolve it in a suitable solvent like diethyl ether or dichloromethane (B109758) before proceeding with the workup.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: The most common methods for synthesizing this compound involve the reaction of n-butanol with either phosphorous acid or phosphorus oxychloride.[1][2][4][6]

Q2: What is the optimal temperature range for the synthesis of this compound from phosphorous acid and n-butanol?

A2: The optimal temperature range for this reaction is typically between 125-135°C.[1][2]

Q3: What is the recommended molar ratio of n-butanol to phosphorous acid?

A3: A molar ratio of approximately 3.6:1 (n-butanol to phosphorous acid) has been shown to provide good yields.[1][2]

Q4: How can I purify the crude this compound?

A4: A common purification protocol involves dissolving the crude product in a solvent, washing with a saturated sodium bicarbonate solution, acidifying the aqueous layer, and then extracting the pure product with an organic solvent.[3] Subsequent distillation under reduced pressure can further purify the product.[4]

Q5: What are the major side products to be aware of during the synthesis?

A5: The primary side products are monobutyl phosphate and tributyl phosphate.[1] Their formation can be minimized by controlling the reaction stoichiometry and conditions.

Q6: Are there any safety precautions I should take when synthesizing this compound?

A6: Yes. This compound is a corrosive material and can cause skin and eye irritation.[7] It is important to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Phosphorus oxychloride is also highly corrosive and reacts with moisture, so it should be handled with extreme care in a fume hood.[4]

Experimental Protocols

Method 1: Synthesis from Phosphorous Acid and n-Butanol

This protocol is based on the reaction of phosphorous acid with an excess of n-butanol.[1][2]

Materials:

  • Phosphorous acid (H₃PO₃)

  • n-Butanol (C₄H₉OH)

Procedure:

  • Combine phosphorous acid and n-butanol in a molar ratio of 1:3.6 in a reaction flask equipped with a reflux condenser and a mechanical stirrer.

  • Heat the reaction mixture to 125-135°C with constant stirring.

  • Maintain the reaction at this temperature for approximately 3 hours.[1][2]

  • After cooling, proceed with the purification steps as outlined in the troubleshooting guide.

Method 2: Synthesis from Phosphorus Oxychloride and n-Butanol

This protocol involves the reaction of phosphorus oxychloride with n-butanol in the presence of a base to neutralize the HCl byproduct.[4]

Materials:

  • n-Butanol (C₄H₉OH)

  • Pyridine (B92270) (C₅H₅N)

  • Benzene (C₆H₆) (or a suitable alternative solvent)

  • Phosphorus oxychloride (POCl₃)

  • Water

Procedure:

  • In a flask equipped with a dropping funnel, stirrer, and a cooling bath, dissolve n-butanol and pyridine in benzene.

  • Cool the mixture to -5°C in an ice-salt bath.

  • Add phosphorus oxychloride dropwise while maintaining the temperature below 10°C.[4]

  • After the addition is complete, slowly heat the mixture to reflux and maintain for two hours.[4]

  • Cool the mixture to room temperature and add water to dissolve the pyridine hydrochloride salt.[4]

  • Separate the organic layer and wash it with water.

  • Remove the solvent and unreacted n-butanol by distillation at reduced pressure.

  • Collect the this compound fraction by vacuum distillation (e.g., 160-162°C at 15 mm Hg).[4]

Process Visualizations

experimental_workflow Experimental Workflow: this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup & Purification reactants Combine Reactants (e.g., n-Butanol & Phosphorous Acid) reaction Heat and Stir (e.g., 125-135°C, 3h) reactants->reaction cooling Cool Reaction Mixture reaction->cooling extraction Aqueous Workup (Wash with NaHCO3, Acidify, Extract) cooling->extraction drying Dry Organic Layer (e.g., over MgSO4) extraction->drying concentration Concentrate under Reduced Pressure drying->concentration distillation Vacuum Distillation concentration->distillation final_product final_product distillation->final_product Pure this compound

Caption: General experimental workflow for this compound synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Product Yield incomplete_rxn Incomplete Reaction start->incomplete_rxn wrong_temp Suboptimal Temperature start->wrong_temp wrong_ratio Incorrect Molar Ratio start->wrong_ratio side_reactions Side Reactions start->side_reactions increase_time_temp Increase Reaction Time/Temp incomplete_rxn->increase_time_temp wrong_temp->increase_time_temp adjust_ratio Adjust Molar Ratio wrong_ratio->adjust_ratio optimize_conditions Optimize Conditions side_reactions->optimize_conditions

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Optimizing Dibutyl Phosphate (DBP) in Solvent Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of dibutyl phosphate (B84403) (DBP) in solvent extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DBP in solvent extraction?

A1: Dibutyl phosphate (DBP) is a versatile organophosphorus compound that can function as both an extractant and a modifier in solvent extraction systems. As an acidic extractant, it is particularly effective for the extraction of various metals, including rare earth elements, uranium, and zirconium, from aqueous solutions.[1][2] It can also be used in synergistic mixtures with other extractants, such as tributyl phosphate (TBP), to enhance extraction efficiency.

Q2: What are the most common issues encountered when using DBP in solvent extraction?

A2: The most frequently reported issues include the formation of a "third phase," emulsion formation at the aqueous-organic interface, and reduced extraction efficiency due to DBP degradation or unfavorable experimental conditions.[3][4] Contamination of the organic phase with co-extracted impurities can also be a challenge.

Q3: How does pH affect the extraction efficiency of DBP?

A3: The pH of the aqueous phase is a critical parameter in DBP-mediated extraction. Generally, as an acidic extractant, the extraction efficiency of DBP for metal ions increases with increasing pH (i.e., decreasing acidity).[5][6] This is because a higher pH facilitates the deprotonation of DBP, allowing it to more readily form complexes with metal cations. However, the optimal pH range is highly dependent on the specific metal being extracted.

Q4: What is "third phase" formation and why is it problematic?

A4: Third phase formation is the splitting of the organic phase into two distinct layers during solvent extraction.[4][7] This phenomenon typically occurs at high metal and extractant concentrations. The denser third phase is often rich in the extracted metal-DBP complex, while the lighter organic phase is depleted of the extractant.[3][8] This is problematic as it can lead to the loss of extractant and the extracted metal, complicate phase separation, and in nuclear applications, create a risk of criticality.[4]

Q5: Can DBP be used in combination with other extractants?

A5: Yes, DBP is often used in synergistic combination with neutral extractants like tributyl phosphate (TBP).[8][9] These mixtures can exhibit significantly enhanced extraction capabilities compared to the individual extractants alone. The synergistic effect is attributed to the formation of mixed-ligand complexes with the target metal ion.

Troubleshooting Guide

Issue 1: Formation of a Third Phase

Symptoms:

  • The organic phase splits into two layers upon contact with the aqueous phase.

  • A dense, often viscous, third layer forms at the interface or settles at the bottom of the separation funnel.

Possible Causes:

  • High concentration of DBP in the organic phase.[4]

  • High concentration of the target metal in the aqueous phase.

  • Inappropriate diluent selection; aliphatic diluents are more prone to third phase formation than aromatic ones.[10]

  • Low operating temperature.

Solutions:

  • Reduce Extractant Concentration: Lower the concentration of DBP in the organic phase. A study on technetium extraction showed that a 15% v/v DBP solution did not form a third phase, whereas a 30% v/v solution did.[4][7]

  • Add a Modifier: Introduce a phase modifier, such as a long-chain alcohol (e.g., isodecanol) or TBP, to the organic phase. Modifiers can improve the solubility of the metal-extractant complex and prevent aggregation.[11]

  • Increase Temperature: Gently warming the system can sometimes prevent or break up the third phase.

  • Change Diluent: If possible, switch to an aromatic diluent or a mixture of aliphatic and aromatic diluents.[10]

Issue 2: Poor Extraction Efficiency

Symptoms:

  • Low distribution ratio (D) of the target solute.

  • Incomplete transfer of the target solute from the aqueous to the organic phase.

Possible Causes:

  • Suboptimal pH of the aqueous phase.

  • Insufficient concentration of DBP.

  • Inadequate mixing or contact time.

  • Degradation of DBP.

  • Inappropriate temperature.

Solutions:

  • Optimize pH: Adjust the pH of the aqueous feed solution to the optimal range for the target metal. This often requires experimental determination by performing extractions over a range of pH values.[5][6]

  • Increase Extractant Concentration: If third phase formation is not an issue, increasing the DBP concentration can improve extraction efficiency.

  • Ensure Adequate Mixing: Use vigorous shaking for a sufficient duration to ensure equilibrium is reached between the two phases. A contact time of 5-10 minutes is often sufficient.

  • Check for DBP Degradation: DBP can degrade in the presence of strong acids and high temperatures.[3] Use fresh DBP solutions and avoid prolonged exposure to harsh conditions.

  • Optimize Temperature: The effect of temperature is system-dependent. For some extractions, increasing the temperature can enhance efficiency.[2]

Issue 3: Emulsion Formation

Symptoms:

  • A stable emulsion forms at the interface between the aqueous and organic phases, making separation difficult.

Possible Causes:

  • High concentration of surfactants or particulate matter in the aqueous feed.

  • Vigorous shaking leading to the formation of fine droplets.

  • Presence of DBP degradation products.

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, use gentle inversions of the separatory funnel to mix the phases.

  • Centrifugation: Centrifuging the mixture can help to break the emulsion.

  • Addition of Salt: Adding a small amount of an electrolyte, such as sodium chloride, to the aqueous phase can sometimes destabilize the emulsion.

  • Filtration: If the emulsion is caused by suspended solids, filtering the aqueous feed prior to extraction can be effective.

Quantitative Data

Table 1: Effect of pH on the Extraction of Various Metals using D2EHPA (a similar organophosphorus extractant)

Metal IonpH for ~50% ExtractionpH for >90% Extraction
Zinc (Zn)~2.5>3.5
Copper (Cu)~3.0>4.0
Iron (Fe)~1.5>2.5
Nickel (Ni)~4.0>5.0

Note: This data is for D2EHPA, which exhibits similar extraction behavior to DBP, and illustrates the general trend of increasing extraction with pH. Specific values for DBP will vary depending on the experimental conditions.

Table 2: Synergistic Extraction of Rare Earth Elements (REEs) with TBP-D2EHPA Mixtures

REEDistribution Coefficient (Kd) with 50% TBPDistribution Coefficient (Kd) with 1.5 M TBP-D2EHPASynergistic Coefficient (S)
Lanthanum (La)--<1 (Antagonistic)
Cerium (Ce)-->1 (Synergistic)
Yttrium (Y)-->1 (Synergistic)

Data from a study on TBP and D2EHPA mixtures, demonstrating the synergistic and antagonistic effects that can occur with mixed extractant systems.[1]

Experimental Protocols

Protocol 1: General Procedure for Metal Extraction using DBP
  • Preparation of the Organic Phase: Prepare a solution of DBP in a suitable diluent (e.g., kerosene, n-dodecane) at the desired concentration (e.g., 0.1 M). If necessary, add a modifier like TBP or isodecanol.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing the target metal ion at a known concentration. Adjust the pH to the desired value using a suitable acid (e.g., HCl, HNO₃) or base (e.g., NaOH, NH₄OH).

  • Extraction: In a separatory funnel, combine equal volumes of the organic and aqueous phases (e.g., 20 mL each).

  • Mixing: Shake the separatory funnel vigorously for a predetermined time (e.g., 10 minutes) to ensure thorough mixing and allow the system to reach equilibrium.

  • Phase Separation: Allow the phases to separate completely. If an emulsion forms, refer to the troubleshooting guide.

  • Sampling: Carefully separate the two phases. Collect a sample from the aqueous phase (raffinate) for analysis.

  • Analysis: Determine the concentration of the metal ion in the raffinate using a suitable analytical technique (e.g., ICP-OES, AAS).

  • Calculation of Extraction Efficiency: Calculate the percentage of extraction (%E) and the distribution ratio (D) using the following formulas: %E = [(C₀ - Cₑ) / C₀] * 100 D = (C₀ - Cₑ) / Cₑ where C₀ is the initial concentration of the metal in the aqueous phase and Cₑ is the equilibrium concentration of the metal in the aqueous phase.

Protocol 2: Stripping of Metals from a DBP-Loaded Organic Phase
  • Preparation of the Stripping Solution: Prepare an acidic aqueous solution to serve as the stripping agent. The choice of acid and its concentration will depend on the metal being stripped (e.g., 1-5 M HCl or H₂SO₄ for rare earth elements).[12]

  • Stripping: In a separatory funnel, combine the metal-loaded organic phase with the stripping solution at a specific organic-to-aqueous phase ratio (O:A), for example, 2:1.

  • Mixing: Shake the funnel for a sufficient time to allow for the transfer of the metal ion from the organic phase to the aqueous stripping solution.

  • Phase Separation and Analysis: Allow the phases to separate and analyze the metal concentration in both the aqueous and organic phases to determine the stripping efficiency.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_stripping Stripping (Optional) prep_org Prepare Organic Phase (DBP + Diluent ± Modifier) mix Combine and Mix Phases prep_org->mix prep_aq Prepare Aqueous Phase (Metal Salt Solution) prep_aq->mix separate Phase Separation mix->separate analyze_aq Analyze Aqueous Phase (Raffinate) separate->analyze_aq analyze_org Analyze Organic Phase (Loaded Solvent) separate->analyze_org strip_mix Mix Loaded Organic with Stripping Agent analyze_org->strip_mix strip_separate Separate Phases strip_mix->strip_separate analyze_strip Analyze Stripped Metal in Aqueous Phase strip_separate->analyze_strip

Caption: A generalized workflow for a solvent extraction experiment using DBP.

Troubleshooting_Logic cluster_problems Identify the Issue cluster_solutions_tp Solutions for Third Phase cluster_solutions_le Solutions for Low Efficiency cluster_solutions_em Solutions for Emulsion start Problem Encountered third_phase Third Phase Formation start->third_phase low_efficiency Low Extraction Efficiency start->low_efficiency emulsion Emulsion Formation start->emulsion reduce_conc Reduce [DBP] third_phase->reduce_conc add_modifier Add Modifier third_phase->add_modifier change_diluent Change Diluent third_phase->change_diluent optimize_ph Optimize pH low_efficiency->optimize_ph increase_conc Increase [DBP] low_efficiency->increase_conc check_mixing Check Mixing Time low_efficiency->check_mixing gentle_mix Gentle Mixing emulsion->gentle_mix centrifuge Centrifugation emulsion->centrifuge add_salt Add Salt emulsion->add_salt

References

Technical Support Center: Prevention of Third Phase Formation in Solvent Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of third phase formation, particularly when Dibutyl Phosphate (DBP) is present in the solvent extraction system.

Frequently Asked Questions (FAQs)

Q1: What is third phase formation in solvent extraction?

A1: Third phase formation is an undesirable phenomenon where the organic phase in a liquid-liquid extraction system splits into two distinct organic layers: a light phase and a dense, heavy phase.[1] This heavy phase, often called the "third phase," is typically rich in the extracted metal complexes, the extractant, and acidic components.[1][2] The formation of this third phase can disrupt separation operations, lead to the accumulation of fissile isotopes in nuclear applications, and complicate accurate separation in equipment like centrifugal extractors.[2]

Q2: What is the role of this compound (DBP) in third phase formation?

A2: this compound (DBP) is a primary degradation product of Tributyl Phosphate (TBP), a common extractant. DBP is known to promote the formation of a third phase.[2] It has a strong complexing ability with various metal ions, including actinides, and can inhibit their stripping from the organic phase.[2][3] These metal-DBP complexes can have limited solubility in the organic diluent, leading to their separation as a distinct, heavy phase.[4]

Q3: What are the primary factors that influence third phase formation?

A3: Several factors can influence the formation of a third phase, including:

  • Concentration of DBP and other extractants: Higher concentrations of DBP can increase the likelihood of third phase formation.[2]

  • Concentration of extracted metal ions: High concentrations of metals like plutonium, uranium, and thorium can lead to the formation of a third phase.[1][4]

  • Temperature: Lower temperatures generally facilitate the formation of a third phase.[2]

  • Aqueous phase acidity: High nitric acid concentrations can contribute to third phase formation.[1][5]

  • Nature of the diluent: The type of organic diluent used can affect the solubility of the metal-extractant complexes.[4]

Q4: How can third phase formation be prevented or mitigated?

A4: Several strategies can be employed to prevent or mitigate third phase formation:

  • Solvent Washing: Regularly washing the organic solvent with a basic solution, such as sodium carbonate, can effectively remove acidic degradation products like DBP.[6]

  • Use of Phase Modifiers: Adding a "modifier" to the organic phase can improve the solubility of the extracted complexes. Common modifiers include long-chain alcohols like 1-octanol (B28484) or even TBP itself.[2][4]

  • Temperature Control: Operating the extraction process at a moderately elevated temperature can often prevent the formation of a third phase.[4]

  • Control of Metal and Acid Concentrations: Maintaining the concentrations of metal ions and nitric acid below the thresholds for third phase formation is a crucial operational parameter.[1][5]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting third phase formation during your experiments.

Symptom Possible Cause Suggested Solution
Observation of a second, denser organic layer after extraction. High concentration of metal-DBP complexes exceeding their solubility in the diluent.1. Reduce Metal Loading: Decrease the concentration of the metal ion in the aqueous feed. 2. Solvent Wash: Perform a solvent wash procedure to remove DBP (see Experimental Protocols). 3. Increase Temperature: Gradually increase the temperature of the system and observe if the third phase redissolves. 4. Add a Modifier: Introduce a phase modifier like 1-octanol to the organic phase.
Emulsion or "crud" formation at the aqueous-organic interface. Presence of fine solid particles or high concentrations of certain metal complexes.1. Filtration: Filter the aqueous feed to remove any suspended solids. 2. Centrifugation: Centrifuge the mixed phases to break the emulsion. 3. Adjust pH: A slight adjustment of the aqueous phase pH might help in some cases.
Difficulty in stripping the extracted metal from the organic phase. Strong complexation of the metal by DBP.1. Solvent Wash: A thorough solvent wash to remove DBP is highly recommended. 2. Use of a more potent stripping agent: Consider using a stripping solution with a higher concentration of the stripping agent.
Precipitate formation in the organic phase. Formation of insoluble metal-DBP salts.1. Dilution: Dilute the organic phase with more diluent. 2. Solvent Wash: Remove DBP through a solvent wash.

Quantitative Data

The following table summarizes the limiting organic concentration (LOC) for plutonium under various conditions, which is the maximum concentration of the metal in the organic phase before a third phase is formed.

TBP Concentration (vol %)Aqueous HNO₃ (M)Temperature (°C)Limiting Organic Pu(IV) Concentration (g/L)Reference
30~7Room Temperature~35[7]
30~7Room TemperatureReduced in the presence of Pu(VI)[7]
15Not specifiedNot specifiedNot specified[3]

Note: The presence of DBP will lower these limiting concentrations. For instance, in a Tc(IV)-HNO₃/HDBP-n-dodecane system, no third phase was observed with 15% v/v TBP/15% v/v HDBP, but it did occur with 30% HDBP.[2][8]

Experimental Protocols

Protocol for Solvent Washing with Sodium Carbonate

This protocol describes a standard procedure for removing acidic degradation products like DBP from a TBP-based solvent.

Materials:

  • Used organic solvent (e.g., 30% TBP in dodecane)

  • 2.5% (w/v) Sodium Carbonate (Na₂CO₃) solution

  • Dilute Nitric Acid (HNO₃) solution (e.g., 0.1 M)

  • Separatory funnel or mixer-settler

  • pH indicator paper or pH meter

Procedure:

  • First Carbonate Wash:

    • Place the used organic solvent in a separatory funnel.

    • Add an equal volume of 2.5% sodium carbonate solution.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure buildup.

    • Allow the phases to separate completely. The aqueous phase will be the lower layer.

    • Drain and collect the aqueous (bottom) layer.

  • Acid Wash:

    • To the remaining organic phase in the separatory funnel, add an equal volume of dilute nitric acid.

    • Shake for 2-3 minutes and allow the phases to separate.

    • Drain and discard the aqueous (bottom) layer. This step neutralizes any remaining carbonate.

  • Second Carbonate Wash:

    • Repeat the first carbonate wash step to ensure complete removal of acidic impurities.

  • Final Water Wash (Optional):

    • Wash the organic phase with an equal volume of deionized water to remove any entrained salts.

    • Allow the phases to separate and drain the aqueous layer.

  • Solvent Recovery:

    • The washed organic solvent is now ready for reuse. It is advisable to analyze a small sample for residual DBP to confirm the effectiveness of the wash.

Visualizations

Third_Phase_Formation_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_third_phase Third Phase (Heavy Organic) TBP TBP DBP DBP Metal_DBP Metal-DBP Complex Aggregates Aggregates of Metal-DBP Complexes Metal_DBP->Aggregates Aggregation ThirdPhase High Concentration of Metal-DBP Aggregates Aggregates->ThirdPhase Phase Separation (Low Solubility) Metal_ion Metal Ion (e.g., Pu⁴⁺) Metal_ion->DBP Complexation

Caption: Mechanism of DBP-induced third phase formation.

Troubleshooting_Workflow Start Third Phase Observed? Check_Params Check Operating Parameters: - Metal Concentration - Acid Concentration - Temperature Start->Check_Params Yes Resolution Problem Resolved Start->Resolution No Solvent_Wash Perform Solvent Wash to Remove DBP Check_Params->Solvent_Wash Add_Modifier Consider Adding a Phase Modifier Solvent_Wash->Add_Modifier Add_Modifier->Resolution Further_Analysis Further Analysis Needed Resolution->Further_Analysis

Caption: Troubleshooting workflow for third phase formation.

Solvent_Wash_Protocol Start Used Organic Solvent (Contains DBP) Wash1 Wash with 2.5% Na₂CO₃ Solution Start->Wash1 Separate1 Separate Aqueous and Organic Phases Wash1->Separate1 Wash2 Wash with Dilute HNO₃ Separate1->Wash2 Organic Phase Separate2 Separate Aqueous and Organic Phases Wash2->Separate2 Wash3 Wash with 2.5% Na₂CO₃ Solution Separate2->Wash3 Organic Phase Separate3 Separate Aqueous and Organic Phases Wash3->Separate3 End Clean Organic Solvent (Ready for Reuse) Separate3->End Organic Phase

References

Technical Support Center: Enhancing the Stability of Dibutyl Phosphate in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of dibutyl phosphate (B84403) (DBP) in various industrial applications.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of dibutyl phosphate, providing potential causes and actionable solutions.

Issue Potential Causes Recommended Actions & Solutions
Discoloration (Yellowing or Darkening) Oxidative Degradation: Exposure to air, particularly at elevated temperatures, can lead to the formation of colored byproducts.[1] Thermal Decomposition: DBP can decompose at temperatures above 100°C (212°F), forming degradation products that may be colored.[2] Presence of Impurities: Contaminants such as metal ions can catalyze degradation reactions.Minimize Air Exposure: Use an inert gas blanket (e.g., nitrogen) in storage tanks and reaction vessels.[3] Control Temperature: Maintain process temperatures below the decomposition point of DBP. Use Antioxidants: Add phenolic or aminic antioxidants to inhibit oxidative degradation.[1][4][5] Purification: Ensure the purity of DBP and other process chemicals to remove catalytic impurities.
Increased Acidity & Corrosion Hydrolysis: Reaction with water, especially at elevated temperatures and in the presence of acidic or basic catalysts, breaks down DBP into acidic byproducts like monobutyl phosphate and phosphoric acid.[6] Oxidative Degradation: Oxidation can also produce acidic compounds.[7]Moisture Control: Implement measures to minimize water content in the system, such as using desiccants or operating in a dry environment. The recommended water content should be maintained below 500 ppm.[6] Use Acid Scavengers: Incorporate acid scavengers like ion-exchange resins to neutralize acidic byproducts as they form.[4][6][8] pH Control: Maintain the system at a neutral pH to minimize acid- or base-catalyzed hydrolysis.
Formation of Precipitates, Sludge, or Gels Reaction with Acid Scavengers: Certain acid scavengers, like Fuller's Earth or activated alumina, can react with phosphate esters to form metal salts and gels.[4][6] Polymerization: Degradation products can sometimes polymerize to form insoluble materials. Incompatibility with System Components: DBP can be aggressive towards certain elastomers and plastics, leading to leaching and the formation of precipitates.Select Appropriate Acid Scavengers: Use high-quality ion-exchange resins specifically designed for phosphate ester fluids to avoid the formation of byproducts.[6][9] Material Compatibility: Ensure all system components (seals, hoses, etc.) are compatible with this compound. Regular Filtration: Implement a filtration system to remove any solid particles that may form.
Loss of Performance (e.g., as a lubricant or hydraulic fluid) Viscosity Changes: Degradation can lead to either an increase or decrease in viscosity, affecting fluid performance. Reduced Anti-Wear Properties: The breakdown of DBP diminishes its effectiveness as an anti-wear additive.[10]Regular Fluid Analysis: Monitor the viscosity and acid number of the DBP-containing fluid regularly. Implement a Stabilization Package: Use a combination of antioxidants and acid scavengers to prolong the effective life of the fluid.[7] Follow Maintenance Protocols: Adhere to recommended fluid change-out intervals and system cleaning procedures.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

The two primary degradation pathways for this compound are hydrolysis and oxidation.[6][7]

  • Hydrolysis: DBP reacts with water to form monobutyl phosphate and ultimately phosphoric acid. This reaction is accelerated by heat and the presence of acids or bases.

  • Oxidation: In the presence of oxygen, especially at elevated temperatures, DBP can undergo oxidation, leading to the formation of acidic compounds and colored byproducts.[1]

2. How can I prevent the hydrolysis of this compound?

To prevent hydrolysis, it is crucial to control the water content in your system. This can be achieved by:

  • Using a headspace dryer to supply dry air or an inert gas like nitrogen to storage and process vessels.[3]

  • Employing desiccants in breather vents.

  • Regularly monitoring the water content of the fluid and maintaining it below 500 ppm.[6]

3. What types of antioxidants are effective for stabilizing this compound?

Phenolic and aminic antioxidants are commonly used to stabilize phosphate ester fluids and can be effective for DBP.[1][4][5]

  • Phenolic Antioxidants: Such as hindered phenols (e.g., 2,6-di-tert-butylphenol), act as radical scavengers to interrupt the initial stages of oxidation.[9]

  • Aminic Antioxidants: These are effective at higher temperatures and work by decomposing peroxides.[4]

  • Synergistic Blends: Often, a combination of phenolic and aminic antioxidants provides the most effective protection.[8]

4. What are acid scavengers and how do they work?

Acid scavengers are additives that neutralize acidic byproducts formed during the degradation of DBP. Common types include:

  • Ion-Exchange Resins: These are the preferred modern option as they effectively remove acids without introducing contaminants.[6][9]

  • Fuller's Earth (Attapulgus Clay) and Activated Alumina: While effective at removing acids, these can leach metal ions and contribute to the formation of sludge and gels.[4][8]

5. How can I monitor the stability of my this compound-containing fluid?

Regular fluid analysis is key to monitoring the condition of your DBP. Important parameters to test include:

  • Acid Number (AN): An increase in the acid number indicates degradation. For many systems, the condemning limit is around 0.20 mg KOH/g.

  • Water Content: To prevent hydrolysis, keep water content below 500 ppm.[6]

  • Viscosity: Significant changes in viscosity can indicate degradation or contamination.

  • Color: A darkening of the fluid can be an early sign of oxidation.

  • Particle Count: An increase in solid particles can indicate contamination or the formation of degradation products.

Experimental Protocols

Key Experiment: Evaluation of Oxidative Stability using the Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)

This test method evaluates the oxidation stability of phosphate esters in the presence of water and a copper catalyst.

Methodology:

  • Sample Preparation: A 50-gram sample of the this compound fluid is placed in a glass container.

  • Addition of Catalyst and Water: A polished copper coil and 5 grams of distilled water are added to the sample container.

  • Pressurization: The container is placed in a pressure vessel, which is then sealed and pressurized with pure oxygen to 90 psi at room temperature.

  • Heating and Rotation: The pressure vessel is placed in a heating bath maintained at 150°C and rotated at 100 rpm at an angle of 30 degrees.

  • Monitoring Pressure: The pressure inside the vessel is continuously monitored. As the antioxidant additives are consumed, the oil begins to oxidize, leading to a drop in oxygen pressure.

  • Endpoint: The test is complete when the pressure drops by 25 psi from the maximum pressure reached.

  • Data Analysis: The result is reported as the time in minutes to reach the pressure drop, known as the RPVOT value. A longer time indicates greater oxidation stability.[11][12][13]

Quantitative Data on Stabilizer Performance

The following table summarizes the typical performance of different classes of stabilizers in enhancing the stability of phosphate ester fluids. The RPVOT values are indicative and can vary based on the specific formulation and test conditions.

Stabilizer Type Typical Treat Rate (% w/w) Effect on Acid Number Indicative RPVOT Increase (minutes) Potential Drawbacks
Hindered Phenolic Antioxidant 0.5 - 1.5Prevents initial acid formation100 - 300May have limited high-temperature stability.
Aromatic Amine Antioxidant 0.5 - 1.5Prevents acid formation at high temperatures150 - 400Can sometimes contribute to color formation.
Synergistic Antioxidant Blend 1.0 - 2.0Excellent prevention of acid formation300 - 600+Higher cost.
Ion-Exchange Resin N/A (used in a side-stream filter)Reduces and maintains low acid numberIndirectly extends RPVOT by removing catalystsRequires a dedicated filtration loop.
Epoxide Acid Scavenger 0.5 - 2.0Neutralizes acids as they formMinimal direct impact on RPVOTCan be consumed over time.

Visualizations

Dibutyl_Phosphate_Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway DBP This compound (DBP) MBP Monobutyl Phosphate (MBP) DBP->MBP Hydrolysis Peroxides Peroxides DBP->Peroxides Oxidation H2O Water (H₂O) H2O->MBP O2 Oxygen (O₂) O2->Peroxides Heat_Metals Heat / Metal Catalysts Heat_Metals->MBP Heat_Metals->Peroxides PA Phosphoric Acid MBP->PA Further Hydrolysis Acidic_Byproducts Acidic & Colored Byproducts Peroxides->Acidic_Byproducts

This compound Degradation Pathways

Stabilization_Workflow start DBP Application Start monitor Regular Fluid Monitoring (AN, H₂O, Color, Viscosity) start->monitor decision Is Fluid Degrading? monitor->decision stabilize Implement Stabilization Strategy decision->stabilize Yes continue_use Continue Use decision->continue_use No antioxidants Add Antioxidants (Phenolic/Aminic) stabilize->antioxidants acid_scavengers Use Acid Scavengers (Ion-Exchange Resins) stabilize->acid_scavengers moisture_control Enhance Moisture Control (Dryers, Inert Gas) stabilize->moisture_control decision2 Is Stability Restored? antioxidants->decision2 acid_scavengers->decision2 moisture_control->decision2 replace Fluid Replacement decision2->monitor Yes decision2->replace No

Workflow for DBP Stability Management

References

managing DBP degradation in the PUREX process

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for . This guide is designed for researchers and scientists to address common issues encountered during solvent extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is DBP and how does it form in the PUREX process?

Answer: Dibutyl phosphate (B84403) (DBP), or more accurately dibutyl phosphoric acid (HDBP), is the primary degradation product of the solvent extractant tri-n-butyl phosphate (TBP). In the PUREX process, the solvent (typically 30% TBP in a hydrocarbon diluent like n-dodecane) is exposed to high radiation fields and strong nitric acid.[1] These harsh conditions cause TBP to break down through two main mechanisms:

  • Radiolysis: The interaction of ionizing radiation with TBP molecules.

  • Hydrolysis: The chemical reaction of TBP with nitric acid.

Both processes lead to the sequential dealkylation (removal of butyl groups) of the TBP molecule, forming DBP and subsequently monobutyl phosphate (MBP) and phosphoric acid.[2][3]

The chemical pathway for this degradation is illustrated below.

TBP_Degradation cluster_process Degradation Drivers TBP Tri-n-butyl Phosphate (TBP) DBP Di-n-butyl Phosphate (DBP) TBP->DBP - Butyl Group MBP Mono-n-butyl Phosphate (MBP) DBP->MBP - Butyl Group H3PO4 Phosphoric Acid (H3PO4) MBP->H3PO4 - Butyl Group Radiolysis Radiolysis Radiolysis->TBP Radiolysis->DBP Radiolysis->MBP Hydrolysis Hydrolysis (HNO₃) Hydrolysis->TBP Hydrolysis->DBP Hydrolysis->MBP

Caption: Chemical pathway of TBP degradation. (Width: 760px)
Q2: Why is the management of DBP critical for the PUREX process?

Answer: DBP is a significant operational concern because it is a strong complexing agent for actinides and fission products, particularly tetravalent plutonium (Pu(IV)) and zirconium (Zr(IV)).[4][5] The presence of DBP in the organic solvent leads to several detrimental effects:

  • Actinide Retention: DBP forms highly stable complexes with plutonium and uranium.[1][4] This prevents their complete stripping from the organic phase back into the aqueous phase, leading to losses of valuable product to solvent wash waste streams.[2]

  • Reduced Decontamination: DBP complexes with fission products like zirconium, causing them to be retained in the organic phase along with the desired uranium and plutonium.[6] This compromises the purity of the final products.

  • Emulsion/Crud Formation: DBP and its zirconium complexes are key materials in the formation of stable emulsions, often called "crud," at the aqueous-organic interface.[7] Crud can disrupt the hydraulic operation of solvent extraction equipment like mixer-settlers or centrifugal contactors, leading to process downtime.[8]

Due to these issues, maintaining a low DBP concentration in the recycled solvent is mandatory for efficient and stable PUREX operation.[4]

Q3: How is DBP typically removed from the PUREX solvent?

Answer: Since DBP is an acidic compound, it can be effectively removed from the organic solvent by washing with an alkaline solution. The most common method is a sodium carbonate (Na₂CO₃) wash.[4][5] The acidic DBP reacts with the basic sodium carbonate to form a salt that is soluble in the aqueous phase and is thus removed from the organic solvent.

Alternative washing agents have also been investigated:

  • Hydrazine Carbonate: This has been shown to be effective for treating solvents degraded by high radiation doses.[9]

  • Activated Alumina: This solid adsorbent can be used to clean the solvent, removing degradation products that are difficult to eliminate with alkaline washes alone.[10]

The general workflow for solvent washing is depicted in the diagram below.

Solvent_Washing_Workflow start Spent Organic Solvent (TBP/Diluent + DBP) wash Contact with Alkaline Wash Solution (e.g., Na₂CO₃) start->wash separate Phase Separation wash->separate clean_solvent Cleaned (Recycled) Solvent separate->clean_solvent Organic Phase waste Aqueous Waste (Containing Na-DBP Salt) separate->waste Aqueous Phase end Ready for Reuse clean_solvent->end

Caption: General workflow for solvent washing. (Width: 760px)

Troubleshooting Guide

Q4: I'm observing poor phase separation and the formation of crud at the interface. Could DBP be the cause?

Answer: Yes, DBP is a very likely contributor. The formation of stable emulsions (crud) is often linked to the presence of finely dispersed solids, and precipitates formed between zirconium (a major fission product) and TBP degradation products like DBP, MBP, and phosphoric acid are known to be key materials in crud formation.[7]

The following troubleshooting workflow can help you diagnose and address the issue.

Emulsion_Troubleshooting start Problem: Emulsion or Crud Formation Observed check_solvent Step 1: Analyze DBP Concentration in Solvent start->check_solvent is_high Is DBP Concentration High? check_solvent->is_high wash_solvent Step 2: Perform Alkaline Solvent Wash is_high->wash_solvent Yes check_solids Step 3: Check Feed for Undissolved Solids is_high->check_solids No resolved Problem Resolved wash_solvent->resolved filter_feed Action: Filter Aqueous Feed Before Extraction check_solids->filter_feed filter_feed->resolved

Caption: Troubleshooting workflow for emulsion issues. (Width: 760px)

Recommended Actions:

  • Quantify DBP: Take a sample of your organic solvent and analyze it for DBP content using one of the methods described in Q6.

  • Solvent Wash: If the DBP concentration is elevated, perform a thorough solvent wash with sodium carbonate or another suitable reagent as detailed in the protocol in Q7.

  • Feed Clarity: Ensure your aqueous feed solution is free of any undissolved solids or precipitates before contacting it with the solvent.

Q5: My product stripping is incomplete, and I suspect high Pu/Zr retention in the organic phase. What should I do?

Answer: This is a classic symptom of DBP-induced interference. The strong complexes formed between DBP and metal ions like Pu(IV) and Zr(IV) are difficult to break during the stripping step, which typically uses dilute nitric acid.[1] This results in the retention of these metals in the organic phase.

Troubleshooting Steps:

  • Confirm DBP Presence: The first step is to confirm that DBP is the culprit. Analyze a sample of the problematic organic phase for its DBP concentration.

  • Correlate Retention with DBP: There is a direct relationship between DBP concentration and the amount of metal retained. For instance, it has been shown that 1 mole of DBP in 1.1 M TBP/n-dodecane can retain about 0.63 moles of Uranium(VI) during stripping.[1] You can perform a simple stripping test on your solvent and measure the residual metal concentration to see if it correlates with the measured DBP level.

  • Improve Solvent Quality: The ultimate solution is to reduce the DBP concentration in your solvent before it enters the stripping stage. Implement a rigorous solvent washing protocol (see Q7) to ensure the DBP is removed after each extraction cycle.

Q6: How can I accurately measure the DBP concentration in my solvent samples?

Answer: Several analytical techniques are available for the determination of DBP in TBP/diluent mixtures. The choice of method often depends on the required sensitivity, sample throughput, and available equipment.

MethodPrincipleDetection Limit (Approx.)Notes
Ion Chromatography (IC) DBP is first extracted into an alkaline aqueous solution, then separated via ion exchange and detected by conductivity.~1 ppm[11]Involves fewer steps and is generally faster than GC.[11] Can be subject to interferences from nitrite (B80452) and carbonate ions.[3]
Gas Chromatography (GC) DBP is converted into a more volatile derivative (e.g., using diazomethane) before being separated and detected by a flame ionization detector (FID).[11]Sub-ppm levelsA standard and reliable method, but requires a derivatization step which can be complex.
Spectrophotometry DBP is converted to phosphate ions, which are then reacted to form a colored complex (e.g., ammonium (B1175870) molybdo phosphate) that is measured with a spectrophotometer.[12]30 - 200 mg/L range[12]A simpler method that does not require complex instrumentation like GC or IC.
Uranium Retention Method Based on the linear relationship between DBP content and the amount of U(VI) retained in the solvent after exhaustive stripping with dilute nitric acid.[1]CorrelationalA straightforward and simple method ideal for process control when high precision is not required.

Experimental Protocols

Q7: Can you provide a standard protocol for a laboratory-scale solvent wash?

Answer: Objective: To remove acidic degradation products (primarily DBP and MBP) from a used TBP/n-dodecane solvent solution.

Materials:

  • Used solvent (e.g., 30% TBP/n-dodecane)

  • Wash solution: 0.5 M Sodium Carbonate (Na₂CO₃)

  • Separatory funnel

  • Beakers and graduated cylinders

  • pH indicator strips or pH meter

Procedure:

  • Initial Contact: Place a known volume of the used solvent into a separatory funnel. Add an equal volume of the 0.5 M Na₂CO₃ wash solution.

  • Mixing: Stopper the funnel and shake vigorously for 2-3 minutes to ensure thorough mixing and reaction between the acidic DBP and the alkaline wash solution. Periodically vent the funnel to release any pressure buildup.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the two phases to separate completely. The upper phase will be the cleaned organic solvent, and the lower phase will be the aqueous wash solution containing the DBP salts.

  • Draining: Carefully drain the lower aqueous phase into a waste beaker.

  • Second Wash (Optional but Recommended): Repeat steps 1-4 with a fresh portion of the Na₂CO₃ solution to ensure complete removal of degradation products.

  • Water Wash: To remove any entrained sodium carbonate, wash the organic phase with an equal volume of deionized water, following the same mixing and separation procedure (steps 1-4).

  • Final Collection: Drain the cleaned organic solvent from the top of the separatory funnel into a clean, dry beaker.

  • Verification: Take a sample of the cleaned solvent and analyze for DBP content using a suitable method (see Q6) to confirm the effectiveness of the wash. The DBP concentration should be below your process limit.

References

Technical Support Center: Dibutyl Phthalate (DBP) Removal from Process Streams

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing dibutyl phthalate (B1215562) (DBP) from their process streams. DBP, a common plasticizer, can leach from single-use systems and other plastic components used in pharmaceutical manufacturing, potentially impacting product quality and safety. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during DBP removal experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the implementation of DBP removal techniques.

Activated Carbon Adsorption
Problem Possible Causes Troubleshooting Steps
Low DBP Removal Efficiency - Incorrect Activated Carbon Type: The pore size and surface chemistry of the activated carbon may not be optimal for DBP adsorption.[1] - Insufficient Contact Time: The process stream may be flowing too quickly through the carbon bed for effective adsorption. - Adsorption Capacity Reached: The activated carbon may be saturated with DBP and other organic molecules.[1] - Competitive Adsorption: Other organic compounds in the process stream may be competing with DBP for adsorption sites. - High Humidity/Moisture Content: Moisture can reduce the adsorption capacity of activated carbon.[1]- Select Appropriate Activated Carbon: Use granular activated carbon (GAC) with a high surface area and a pore structure suitable for capturing organic molecules of DBP's size. Consider modified activated carbon to enhance adsorption. - Optimize Flow Rate: Decrease the flow rate of the process stream to increase the contact time with the activated carbon. - Regenerate or Replace Activated Carbon: Regenerate the saturated activated carbon through thermal or chemical methods, or replace it with fresh carbon.[2][3] - Pre-treatment of Process Stream: Consider a pre-treatment step to remove other organic contaminants before the activated carbon stage. - Dehumidify the Process Stream: If applicable, reduce the moisture content of the stream before it contacts the activated carbon.[1]
Clogging of Activated Carbon Bed - Presence of Suspended Solids: Particulates in the process stream can physically block the pores of the activated carbon bed.[4] - Fines in Activated Carbon: The activated carbon itself may contain fine particles that contribute to clogging.[4] - Biofilm Growth: Microbial growth on the carbon surface can lead to blockages.[4]- Pre-filtration: Implement a filtration step upstream of the activated carbon bed to remove suspended solids. - Backwashing: Perform regular backwashing of the carbon bed to remove fines and dislodge particulates.[4] - Use of Surface Wash System: Employ a surface wash system during backwashing for more effective cleaning.[4] - Control Microbial Growth: If microbial contamination is a concern, consider pre-treatment with a biocide that is compatible with the process.
Leaching of Contaminants from Activated Carbon - Impurities in the Activated Carbon: The activated carbon itself may contain leachable impurities. - Desorption of Previously Adsorbed Compounds: Changes in process conditions (e.g., pH, temperature) can cause previously adsorbed compounds to desorb.- Use High-Purity Activated Carbon: Source activated carbon from reputable suppliers and obtain certificates of analysis to ensure purity. - Maintain Consistent Process Conditions: Avoid significant fluctuations in pH, temperature, and solvent composition of the process stream.
Ultrasonic Degradation
Problem Possible Causes Troubleshooting Steps
Low DBP Degradation Rate - Suboptimal Ultrasonic Frequency/Power: The applied ultrasonic frequency and power may not be effective for generating cavitation bubbles required for DBP degradation.[5][6] - Incorrect pH of the Process Stream: The pH of the solution can significantly influence the degradation efficiency.[7] - Presence of Radical Scavengers: Certain compounds in the process stream can consume the hydroxyl radicals generated by ultrasound, reducing the degradation of DBP. - High Concentration of Dissolved Gases: Excessive dissolved gases can dampen the cavitation effect. - Suboptimal Temperature: Temperature can affect the formation and collapse of cavitation bubbles.[5]- Optimize Ultrasonic Parameters: Experiment with different ultrasonic frequencies and power levels to find the optimal conditions for your specific process stream.[5] - Adjust pH: Investigate the effect of pH on DBP degradation and adjust the process stream pH accordingly. Acidic conditions are often favorable.[7] - Identify and Remove Scavengers: Analyze the process stream for the presence of radical scavengers and consider pre-treatment steps for their removal if necessary. - Degas the Solution: If possible, degas the process stream before ultrasonic treatment. - Control Temperature: Evaluate the effect of temperature on degradation efficiency and maintain the optimal temperature.[5]
Incomplete Mineralization of DBP - Formation of Recalcitrant Intermediates: The ultrasonic degradation of DBP may produce intermediate byproducts that are more resistant to further degradation.[8]- Combine with Other AOPs: Consider combining ultrasonic degradation with other advanced oxidation processes (AOPs) such as ozonation or UV/H₂O₂ to enhance the mineralization of intermediates.[6] - Increase Treatment Time: Extend the duration of the ultrasonic treatment to allow for the degradation of intermediate compounds.
Erosion of Ultrasonic Transducer/Reactor - Cavitation-induced Erosion: The collapse of cavitation bubbles near solid surfaces can cause physical damage over time.- Use Resistant Materials: Construct the reactor and transducer from materials that are resistant to cavitation erosion. - Optimize Transducer Placement: Position the ultrasonic transducer to minimize direct, high-intensity cavitation on the reactor walls.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of DBP contamination in our pharmaceutical process streams?

A1: The most common source of DBP in pharmaceutical and biopharmaceutical processing is the leaching from plastic materials used in single-use systems, such as bioreactor bags, tubing, and filters.[9][10] DBP is used as a plasticizer to impart flexibility to these materials and can migrate into the process fluid, especially under conditions of prolonged contact, elevated temperatures, or with certain solvent compositions.[11][12]

Q2: How can I determine the concentration of DBP in my process stream?

A2: Accurate quantification of DBP typically requires analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[13] These methods offer high sensitivity and selectivity for detecting and quantifying DBP even at low concentrations. It is crucial to develop and validate an analytical method specific to your process stream matrix to ensure accurate results.

Q3: Is it possible to prevent DBP from leaching into my process stream in the first place?

A3: While complete prevention is challenging, several strategies can minimize DBP leaching. These include selecting single-use systems constructed from materials with low leachable profiles, conducting thorough extractables and leachables studies on all process components, and optimizing process conditions (e.g., minimizing contact time and temperature) to reduce the driving force for leaching.[14][15] Some suppliers offer low-leachable product lines designed for sensitive applications.

Q4: Can activated carbon be regenerated and reused for DBP removal in a pharmaceutical setting?

A4: Yes, activated carbon can be regenerated, typically through thermal or chemical processes, which can make it a more cost-effective option.[2][3] However, in a pharmaceutical environment, strict validation would be required to ensure that the regeneration process does not introduce any new contaminants and that the regenerated carbon consistently meets the required performance standards for DBP removal. The feasibility of regeneration depends on the nature of the contaminants adsorbed and the regulatory requirements for the specific process.

Q5: What are the potential impacts of DBP removal techniques on my final drug product?

A5: It is critical to evaluate the potential impact of any DBP removal technique on the quality and stability of your drug product. For instance, with activated carbon adsorption, there is a possibility of non-specific binding, where active pharmaceutical ingredients (APIs) or other critical components of your formulation are also adsorbed. Ultrasonic degradation could potentially alter the chemical structure of your API or other excipients. Therefore, thorough validation studies are essential to demonstrate that the chosen DBP removal method is selective and does not adversely affect the final product's critical quality attributes.

Quantitative Data on DBP Removal Techniques

The following table summarizes the performance of different DBP removal techniques based on available data. It is important to note that removal efficiencies can vary significantly depending on the specific experimental conditions.

Technique DBP Removal Efficiency (%) Key Experimental Conditions Reference(s)
Activated Carbon Adsorption Up to 98%Dependent on carbon type, dosage, contact time, and initial DBP concentration.[16]
Ultrasonic Degradation 33.4% - 54.6%Achieved within 15-60 minutes; efficiency is influenced by ultrasonic amplitude, pH, and reaction time.[5]
Combined Biological and Photocatalytic Degradation 69% (biological)pH 7, 5 ppm DBP concentration, 10 mg catalyst loading for photocatalysis.[17]
Novel Magnetic Adsorbent 88.7% - 98.4%Dependent on water matrix; maximum adsorption capacity of 645.43 mg/g.[8]

Experimental Protocols

Detailed Methodology for DBP Removal using Activated Carbon Adsorption (Batch Study)

This protocol outlines a general procedure for evaluating the effectiveness of activated carbon for DBP removal in a laboratory setting.

1. Materials and Reagents:

  • Dibutyl Phthalate (DBP) standard
  • Activated Carbon (select a grade suitable for organic molecule adsorption)
  • Process stream simulant (e.g., buffer, cell culture media)
  • Organic solvent for DBP extraction (e.g., hexane, dichloromethane)
  • Glassware (beakers, flasks, pipettes)
  • Magnetic stirrer and stir bars
  • Analytical balance
  • Centrifuge or filtration apparatus
  • GC-MS or HPLC for DBP analysis

2. Preparation of DBP Spiked Solution:

  • Prepare a stock solution of DBP in a suitable organic solvent.
  • Spike the process stream simulant with the DBP stock solution to achieve a known initial concentration (e.g., 10 mg/L). Ensure the final concentration of the organic solvent is minimal and does not interfere with the experiment.

3. Adsorption Experiment:

  • Accurately weigh a specific amount of activated carbon (e.g., 0.1 g) and add it to a known volume of the DBP-spiked solution (e.g., 100 mL) in a glass flask.
  • Place the flask on a magnetic stirrer and agitate the solution at a constant speed and temperature for a predetermined contact time (e.g., 2 hours).
  • At various time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the solution.

4. Sample Analysis:

  • Separate the activated carbon from the collected sample aliquots by centrifugation or filtration.
  • Extract the DBP from the aqueous sample using a suitable organic solvent.
  • Analyze the DBP concentration in the organic extract using a calibrated GC-MS or HPLC method.

5. Data Analysis:

  • Calculate the amount of DBP adsorbed per unit mass of activated carbon (q_t) at each time point using the following equation: > q_t = (C₀ - C_t) * V / m > Where: > q_t = amount of DBP adsorbed at time t (mg/g) > C₀ = initial DBP concentration (mg/L) > C_t = DBP concentration at time t (mg/L) > V = volume of the solution (L) > m = mass of the activated carbon (g)
  • Calculate the DBP removal efficiency (%) at each time point using the following equation: > Removal Efficiency (%) = ((C₀ - C_t) / C₀) * 100

Visualizations

DBP_Removal_Workflow cluster_0 Problem Identification cluster_1 Method Selection cluster_2 Experimentation cluster_3 Evaluation & Optimization cluster_4 Implementation start DBP Contamination in Process Stream method_selection Select Removal Technique (e.g., Adsorption, Ultrasonic Degradation) start->method_selection protocol Execute Experimental Protocol method_selection->protocol analysis Analyze DBP Concentration (GC-MS, HPLC) protocol->analysis evaluation Evaluate Removal Efficiency analysis->evaluation troubleshooting Troubleshoot Issues evaluation->troubleshooting Low Efficiency end Implement Optimized Process evaluation->end High Efficiency optimization Optimize Parameters troubleshooting->optimization optimization->protocol Re-test

Caption: Experimental workflow for DBP removal from process streams.

Signaling_Pathway cluster_Source Source of DBP cluster_Leaching Leaching Process cluster_Process Process Stream cluster_Impact Potential Impact SUS Single-Use System (e.g., Bioreactor Bag, Tubing) Leaching DBP Leaching SUS->Leaching Plasticizer Migration ProcessStream Pharmaceutical Process Stream (e.g., Cell Culture Media, Buffer) Leaching->ProcessStream ProductQuality Compromised Product Quality ProcessStream->ProductQuality CellGrowth Inhibition of Cell Growth ProcessStream->CellGrowth

Caption: Logical relationship of DBP contamination in pharmaceutical processes.

References

Technical Support Center: On-line Monitoring of Dibutyl Phosphate (DBP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the on-line monitoring of Dibutyl Phosphate (B84403) (DBP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of different monitoring techniques.

Troubleshooting Guides & FAQs

This section provides solutions to common issues you may encounter during the on-line monitoring of DBP using various analytical techniques.

Gas Chromatography (GC)

Q1: Why am I seeing no peaks or very small peaks for DBP in my chromatogram?

A1: This issue can arise from several factors:

  • Improper Derivatization: DBP is a non-volatile compound and requires derivatization to be analyzed by GC.[1] Ensure that the derivatization process with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diazomethane (B1218177) is complete.[2] Incomplete reactions will lead to poor volatilization and thus, poor detection.

  • Injector Issues: The injector temperature might be too low for the derivatized DBP to vaporize effectively. Check the manufacturer's recommendations for the specific derivative. Also, inspect the injector liner for contamination or degradation.

  • Column Problems: The GC column may be degraded or not suitable for the analysis of DBP derivatives. Ensure you are using a column appropriate for organophosphate analysis.

  • Carrier Gas Flow: Incorrect carrier gas flow rates can prevent the sample from reaching the detector efficiently. Always verify the flow rate before starting a run.

Q2: My DBP peaks are tailing or fronting. What could be the cause?

A2: Poor peak shape is often indicative of:

  • Active Sites: Active sites in the injector liner or the column can interact with the DBP derivative, causing peak tailing. Using a deactivated liner and a high-quality column can mitigate this.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and reinjecting.

  • Incompatible Solvent: The sample solvent should be compatible with the stationary phase of the column. Mismatched polarity can lead to distorted peak shapes.

Q3: I am observing ghost peaks in my GC chromatogram. What should I do?

A3: Ghost peaks are typically a result of contamination.

  • Septum Bleed: The injector septum can degrade over time and release volatile compounds. Regular replacement of the septum is recommended.

  • Carryover: Residual sample from a previous injection can elute in a subsequent run. Implement a thorough wash step between injections to prevent carryover.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column and elute as broad peaks. Ensure high-purity gas and use appropriate gas traps.

High-Performance Liquid Chromatography (HPLC)

Q1: I'm experiencing fluctuating retention times for my DBP peak. What is the likely cause?

A1: Unstable retention times in HPLC are often related to:

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Ensure accurate and consistent preparation of your mobile phase. If preparing the mobile phase online, check the pump's proportioning valves.

  • Pump Issues: Air bubbles in the pump or malfunctioning check valves can cause inconsistent flow rates, leading to retention time drift. Degas the mobile phase and purge the pump.

  • Column Temperature: Fluctuations in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.

  • Column Equilibration: Insufficient column equilibration time between runs can cause retention time instability. Ensure the column is fully equilibrated with the mobile phase before each injection.

Q2: The DBP peak in my HPLC chromatogram is showing significant tailing. How can I fix this?

A2: Peak tailing in HPLC is a common issue that can often be resolved by:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the phosphate group of DBP, causing tailing. Adding a small amount of a competitive base, like triethylamine, to the mobile phase or using a base-deactivated column can help.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of DBP and its interaction with the stationary phase. Adjusting the pH to suppress the ionization of DBP can improve peak shape.

  • Column Contamination: Contaminants from the sample matrix can accumulate on the column frit or the head of the column, leading to peak distortion. A guard column can help protect the analytical column, and regular column flushing is recommended.

Q3: Why is the baseline of my HPLC chromatogram noisy or drifting?

A3: A noisy or drifting baseline can be caused by:

  • Detector Issues: A dirty flow cell or a failing lamp in the detector can cause baseline noise. Clean the flow cell according to the manufacturer's instructions and replace the lamp if necessary.

  • Mobile Phase Contamination: Impurities in the mobile phase or microbial growth can lead to a drifting baseline, especially in gradient elution. Use high-purity solvents and filter the mobile phase.

  • Leaks: A leak in the system, even a small one, can cause pressure fluctuations and result in a noisy baseline. Carefully check all fittings and connections for any signs of leakage.

Ion Chromatography (IC)

Q1: I am seeing poor recovery and separation of DBP in my ion chromatogram. What could be the problem?

A1: Challenges in DBP analysis by IC often stem from matrix interferences.

  • High Nitrate (B79036) Concentrations: In applications like the PUREX process, high concentrations of nitrate can interfere with DBP separation.[3] Sample dilution or a sample preparation step to reduce the nitrate concentration may be necessary.

  • Presence of Metal Ions: Metal ions, such as uranium, can complex with DBP and affect its chromatographic behavior.[3] Sample preparation methods to remove these interfering ions are crucial for accurate analysis.

  • Nitrite (B80452) and Carbonate Interference: Nitrite and carbonate ions can co-elute with DBP, leading to inaccurate quantification. One approach to address nitrite interference is to oxidize it to nitrate, which does not interfere.

Quantitative Data on Analytical Methods for DBP

The following table summarizes key quantitative parameters for various analytical methods used for the on-line monitoring of DBP. This information can help in selecting the most appropriate method for your specific application.

Analytical MethodDetection LimitLinearity RangeRecoveryKey Considerations
Gas Chromatography (GC) 0.07 mg per sample0.1 to 2 mg per sampleNot specifiedRequires derivatization of DBP to a volatile form.[2]
Ion Chromatography (IC) 1.5 mg/L1.5 to 500 mg/LNot specifiedProne to interferences from anions like nitrite and carbonate.[4]
Spectrophotometry 30 mg/L30 to 200 mg/LNot specifiedA simpler and faster method, but may have lower sensitivity.
HPLC Not specifiedNot specifiedNot specifiedOffers good separation without the need for derivatization.

Experimental Protocols

This section provides detailed methodologies for some of the key experiments used in the on-line monitoring of DBP.

Gas Chromatography (GC) with Derivatization

This protocol is based on the NIOSH 5017 method for the analysis of DBP in air samples, which can be adapted for other matrices with appropriate sample preparation.[2]

1. Sample Preparation: a. Extract the DBP from the sample matrix using a suitable solvent (e.g., acetonitrile). b. Transfer a 1.0 mL aliquot of the extract to a 2-mL vial. c. Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the vial. d. Cap the vial, shake thoroughly, and let it stand for 30 minutes to ensure complete derivatization.

2. GC Conditions:

  • Column: Glass column (1.2 m x 6-mm OD) packed with 3% OV-101 on 100/120 mesh Chromosorb WHP.
  • Carrier Gas: Helium at a flow rate of 30 mL/min.
  • Temperatures:
  • Injector: 220 °C
  • Detector (FPD): 210 °C
  • Column: 155 °C
  • Injection Volume: 1 µL.

3. Calibration: a. Prepare a series of at least six working standards by diluting a calibration stock solution of DBP in the eluent. The concentration range should cover the expected sample concentrations (e.g., 0.1 to 2 mg per sample). b. Analyze the standards along with the samples and blanks. c. Construct a calibration graph by plotting the ratio of the peak area of the DBP derivative to the peak area of an internal standard versus the mass of DBP.

Ion Chromatography (IC)

This protocol is a general guideline for the analysis of DBP in aqueous samples.

1. Sample Preparation: a. For samples with high concentrations of interfering ions (e.g., nitrate, uranium), a sample cleanup step is necessary. This can involve solid-phase extraction or liquid-liquid extraction to isolate the DBP.[3] b. For samples with nitrite interference, an oxidation step to convert nitrite to nitrate can be performed. c. Filter the sample through a 0.45 µm filter before injection.

2. IC Conditions:

  • Column: A suitable anion exchange column, such as a Dionex AS5A or AS11.
  • Eluent: A potassium hydroxide (B78521) or carbonate/bicarbonate buffer solution. The exact concentration will depend on the column used.
  • Flow Rate: Typically 1.0 to 2.0 mL/min.
  • Detection: Suppressed conductivity detection.

3. Calibration: a. Prepare a series of calibration standards of DBP in deionized water. b. Analyze the standards to generate a calibration curve by plotting peak area or height against concentration.

Visualizations

Troubleshooting Workflow for GC Analysis of DBP

G Start Problem with GC Analysis of DBP NoPeak No or Small Peaks Start->NoPeak PeakShape Poor Peak Shape (Tailing/Fronting) Start->PeakShape GhostPeaks Ghost Peaks Start->GhostPeaks CheckDerivatization Check Derivatization Protocol (Complete Reaction?) NoPeak->CheckDerivatization CheckActiveSites Check for Active Sites (Liner, Column) PeakShape->CheckActiveSites CheckContamination Check for Contamination (Septum, Carryover, Gas) GhostPeaks->CheckContamination CheckInjector Check Injector (Temp, Liner) CheckDerivatization->CheckInjector Complete Solution1 Optimize Derivatization CheckDerivatization->Solution1 Incomplete CheckColumn Check Column (Degradation, Suitability) CheckInjector->CheckColumn No Issue Solution2 Adjust Injector Settings CheckInjector->Solution2 Issue Found Solution3 Replace Column CheckColumn->Solution3 Issue Found CheckOverload Check for Column Overload (Dilute Sample) CheckActiveSites->CheckOverload No Solution4 Use Deactivated Liner/Column CheckActiveSites->Solution4 Yes Solution5 Dilute Sample CheckOverload->Solution5 Yes Solution6 Clean System, Replace Septum CheckContamination->Solution6 Yes

Caption: A troubleshooting workflow for common issues in GC analysis of DBP.

Decision Tree for Selecting a DBP Monitoring Method

G Start Select DBP Monitoring Method Matrix What is the sample matrix? Start->Matrix Aqueous Aqueous Matrix->Aqueous Aqueous Organic Organic Matrix->Organic Organic Interference High level of interfering anions? Aqueous->Interference GC Use GC with Derivatization Organic->GC Sensitivity Required sensitivity? Interference->Sensitivity No IC Use Ion Chromatography (with sample prep) Interference->IC Yes HPLC Use HPLC Sensitivity->HPLC High Spectro Use Spectrophotometry Sensitivity->Spectro Low High High Low Low

Caption: A decision tree to aid in selecting the appropriate analytical method for DBP monitoring.

References

reducing matrix effects in DBP quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce matrix effects during the quantification of drug-binding proteins (DBPs).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact DBP quantification?

A1: In the context of LC-MS/MS analysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest (in this case, the DBP).[1] These components can include salts, lipids, metabolites, and other endogenous proteins.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target DBP or its surrogate peptides, leading to either ion suppression or enhancement.[3][4] This interference can negatively affect the accuracy, precision, and sensitivity of your DBP quantification.[3][4]

Q2: How can I detect the presence of matrix effects in my DBP assay?

A2: Two common methods for detecting matrix effects are the post-column infusion method and the post-extraction spike method.

  • Post-Column Infusion: This is a qualitative method where a constant flow of a pure DBP standard is introduced into the mass spectrometer after the analytical column. A blank sample extract (the matrix without the DBP) is then injected onto the column. Any dip or rise in the baseline signal of the DBP standard as the blank matrix elutes indicates regions of ion suppression or enhancement.[3][4]

  • Post-Extraction Spike Method: This quantitative approach involves comparing the response of a DBP standard in a clean solvent to the response of the same standard spiked into a blank matrix extract.[5] A lower response in the matrix indicates ion suppression, while a higher response suggests ion enhancement. The matrix factor (MF) can be calculated to quantify the extent of the matrix effect.[4]

Q3: What is an internal standard and how does it help in DBP quantification?

A3: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration. In DBP quantification by LC-MS/MS, which often involves protein digestion, there are several options for an IS.[6] The ideal IS co-elutes with the analyte and experiences the same degree of matrix effects, allowing for reliable correction of signal variability.[5]

Q4: What are the different types of internal standards used for protein quantification?

A4: For protein quantification, the most common types of internal standards are:

  • Stable Isotope-Labeled (SIL) Protein: This is considered the "gold standard" as it is a version of the entire DBP that has been labeled with heavy isotopes. It mimics the behavior of the endogenous DBP throughout the entire sample preparation process, including digestion.[1]

  • Stable Isotope-Labeled (SIL) Peptide: A synthetic peptide corresponding to the surrogate peptide of the DBP, but labeled with heavy isotopes. This is a more cost-effective option than a full SIL-protein, but it only corrects for variability from the digestion step onwards.[1][6]

  • Extended SIL-Peptide: A SIL-peptide with additional amino acids on the ends that mimic the cleavage sites for the digestion enzyme. This can provide a better indication of digestion efficiency than a simple SIL-peptide.

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in DBP quantification.

Possible Cause: Significant and variable matrix effects between samples.

Troubleshooting Steps:

  • Assess Matrix Effects: Use the post-column infusion or post-extraction spike method to confirm the presence and extent of matrix effects.

  • Optimize Sample Preparation: Improve the removal of interfering substances.

    • Protein Precipitation: While a simple method, it may not be sufficient to remove all interfering components.[7] Consider alternative precipitation agents or combining it with another technique.

    • Solid-Phase Extraction (SPE): A more selective method for cleaning up samples and removing matrix components.[5]

    • Phospholipid Removal: Phospholipids are a major source of matrix effects in plasma and serum samples. Use specific phospholipid removal plates or cartridges.

  • Chromatographic Separation: Modify your LC method to separate the DBP or its surrogate peptides from the interfering matrix components.[3]

  • Implement an Appropriate Internal Standard: If not already in use, incorporate a SIL-protein or SIL-peptide internal standard to compensate for matrix effects.[6]

  • Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibrators and samples experience similar matrix effects.[8][9]

Issue 2: Low signal intensity and poor sensitivity for the DBP.

Possible Cause: Ion suppression due to co-eluting matrix components.

Troubleshooting Steps:

  • Identify the Source of Suppression: Use the post-column infusion technique to pinpoint the retention time regions where ion suppression occurs.

  • Improve Chromatographic Resolution: Adjust the gradient, flow rate, or change the stationary phase of your LC column to separate the analyte from the suppression zone.

  • Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or specific phospholipid removal to eliminate the interfering compounds.[5]

  • Sample Dilution: If the DBP concentration is high enough, diluting the sample can reduce the concentration of matrix components and thereby lessen the matrix effect.[3][10]

  • Check for Phospholipid Contamination: Phospholipids are notorious for causing ion suppression. Implement a phospholipid removal step in your sample preparation protocol.

Data Presentation

Table 1: Comparison of Internal Standard Strategies for DBP Quantification

Internal Standard TypeAdvantagesDisadvantagesBest For
Stable Isotope-Labeled (SIL) Protein Corrects for variability in digestion, sample handling, and ionization.[1]Expensive and time-consuming to produce.Assays requiring the highest accuracy and precision.
Stable Isotope-Labeled (SIL) Peptide More readily available and less expensive than SIL-proteins.[1]Does not account for variability in protein digestion.[1][6]Routine assays where digestion variability is well-controlled.
Extended SIL-Peptide Provides some indication of digestion efficiency.More complex to synthesize than simple SIL-peptides.Assays where digestion efficiency is a concern.
Analog Protein Can be a cost-effective alternative to a SIL-protein.May not perfectly mimic the behavior of the target DBP.Early-stage method development or when a SIL-protein is unavailable.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare Blank Matrix Extract: Process a sample of the biological matrix (e.g., plasma, serum) that does not contain the DBP using your established sample preparation method.

  • Prepare DBP Spiking Solutions: Prepare solutions of your purified DBP standard in a clean solvent (e.g., 50:50 acetonitrile (B52724):water) at low, medium, and high concentrations relevant to your assay's calibration range.

  • Spike Matrix and Solvent:

    • Set A: Add a small volume of the DBP spiking solutions to aliquots of the clean solvent.

    • Set B: Add the same volume of the DBP spiking solutions to aliquots of the blank matrix extract.

  • LC-MS/MS Analysis: Analyze both sets of samples using your established LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of DBP in Set B) / (Peak Area of DBP in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF close to 1 suggests minimal matrix effects.

Protocol 2: Sample Preparation using Protein Precipitation with Phospholipid Removal
  • Sample Aliquoting: Aliquot your plasma/serum samples, standards, and quality controls into a 96-well protein precipitation plate.

  • Internal Standard Addition: Add the internal standard (e.g., SIL-protein) to all wells.

  • Protein Precipitation: Add 3 volumes of cold acetonitrile to each well.

  • Mixing: Mix thoroughly by vortexing for 2 minutes.

  • Filtration: Place the precipitation plate on top of a phospholipid removal plate and apply a vacuum to collect the filtrate in a clean 96-well collection plate.

  • Evaporation: Evaporate the filtrate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation add_is->protein_precip phospholipid_removal Phospholipid Removal protein_precip->phospholipid_removal evap Evaporation phospholipid_removal->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing lcms->data_proc

Caption: Workflow for DBP quantification with enhanced sample cleanup.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Solutions start Inaccurate/Irreproducible Results assess_me Assess Matrix Effects (Post-column infusion or Post-extraction spike) start->assess_me me_present Matrix Effects Confirmed? assess_me->me_present optimize_sp Optimize Sample Prep (SPE, Phospholipid Removal) me_present->optimize_sp Yes end Reliable Quantification me_present->end No (Investigate other causes) optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_is Use Appropriate IS (SIL-Protein/Peptide) optimize_lc->use_is matrix_match Use Matrix-Matched Calibrators use_is->matrix_match matrix_match->end

References

Validation & Comparative

A Researcher's Guide to Validating Analytical Methods for Dibutyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of impurities and degradation products like Dibutyl phosphate (B84403) (DBP) is paramount for ensuring product quality, safety, and regulatory compliance. This guide provides a comprehensive comparison of commonly employed analytical methodologies for the validation of DBP analysis, supported by experimental data and detailed protocols.

Comparison of Analytical Method Performance

The selection of an appropriate analytical technique for Dibutyl phosphate quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance parameters of four widely used methods: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Ion Chromatography (IC).

Performance ParameterGC-MS[1][2]LC-MS/MS[3]HPLC-UV[4][5]Ion Chromatography[6][7]
Limit of Detection (LOD) 0.3 ng/mL0.009 - 0.245 µg/LTypically in the µg/mL range0.13 µM (for MBP, a similar compound)
Limit of Quantification (LOQ) 1 ng/mL0.009 - 0.245 µg/LTypically in the µg/mL range0.71 µM
**Linearity (R²) **> 0.990.989 - 0.999> 0.99> 0.99
Accuracy (% Recovery) 91.8 - 122%87.9 - 113.1%87.3 - 105.9%Not explicitly reported
Precision (%RSD) 1.8 - 17.8%2.0 - 19.5%< 15%< 5%
Derivatization Required? YesNoNoNo
Selectivity HighVery HighModerateHigh
Throughput ModerateHighHighModerate

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for each of the compared analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method typically requires derivatization to improve the volatility and thermal stability of the polar this compound analyte.

1. Sample Preparation (with Derivatization):

  • Extraction: Extract the sample containing DBP using a suitable organic solvent (e.g., hexane, dichloromethane).

  • Derivatization: Evaporate the solvent and add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat the mixture to ensure complete derivatization of DBP to its more volatile trimethylsilyl (B98337) ester. Using a silylating agent is a safer alternative to the toxic and explosive diazomethane.

  • Reconstitution: After cooling, reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

2. GC-MS Conditions:

  • Column: Use a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection mode is often preferred for trace analysis.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from matrix components. An example program starts at a low temperature (e.g., 60°C), ramps up to a higher temperature (e.g., 280°C), and holds for a few minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized DBP.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and often allows for the direct analysis of DBP without derivatization.

1. Sample Preparation:

  • Dilution: For liquid samples, a simple "dilute and shoot" approach can often be employed, where the sample is diluted with the mobile phase.

  • Extraction: For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

2. LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of an additive like formic acid to improve ionization.

  • Ionization: Electrospray ionization (ESI) is typically used, and the polarity (positive or negative ion mode) is optimized for DBP.

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for DBP are monitored.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely available technique suitable for the quantification of DBP, particularly at higher concentrations.

1. Sample Preparation:

  • Filtration: Samples should be filtered through a 0.45 µm filter to remove particulate matter before injection.

  • Extraction: If necessary, perform a liquid-liquid or solid-phase extraction to concentrate the analyte and remove interfering substances.

2. HPLC-UV Conditions:

  • Column: A C18 reversed-phase column is a common choice.

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

  • Detector: A UV detector set at a wavelength where DBP exhibits sufficient absorbance (e.g., around 210 nm).

Ion Chromatography (IC)

Ion chromatography is well-suited for the analysis of ionic species like DBP in aqueous samples.

1. Sample Preparation:

  • Dilution: Dilute the sample with deionized water to bring the analyte concentration within the calibration range.

  • Filtration: Filter the sample to remove any particulates.

2. IC Conditions:

  • Column: An anion-exchange column is used for the separation of anionic species.

  • Eluent: An aqueous solution of a salt, such as sodium carbonate or sodium hydroxide, is used as the mobile phase.

  • Detector: A conductivity detector is typically used to measure the concentration of the separated ions.

Visualizing the Workflow

To better illustrate the experimental processes and the logical relationships between the analytical methods, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., with BSTFA) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Report Report Generation Quantification->Report

GC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution/'Dilute and Shoot' Sample->Dilution Filtration Filtration Dilution->Filtration Injection LC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification Report Report Generation Quantification->Report

LC-MS/MS Experimental Workflow

Method_Comparison DBP_Analysis Analytical Methods for This compound GCMS GC-MS DBP_Analysis->GCMS LCMS LC-MS/MS DBP_Analysis->LCMS HPLC HPLC-UV DBP_Analysis->HPLC IC Ion Chromatography DBP_Analysis->IC GCMS_Adv GCMS_Adv GCMS->GCMS_Adv High Selectivity GCMS_Dis GCMS_Dis GCMS->GCMS_Dis Requires Derivatization LCMS_Adv LCMS_Adv LCMS->LCMS_Adv Very High Sensitivity No Derivatization LCMS_Dis LCMS_Dis LCMS->LCMS_Dis Higher Cost HPLC_Adv HPLC_Adv HPLC->HPLC_Adv Widely Available Robust HPLC_Dis HPLC_Dis HPLC->HPLC_Dis Lower Sensitivity IC_Adv IC_Adv IC->IC_Adv Good for Aqueous Samples IC_Dis IC_Dis IC->IC_Dis Limited to Ionic Analytes

Logical Comparison of Analytical Methods

References

Inter-laboratory Comparison of Disinfection Byproduct (DBP) Measurement: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of commonly used analytical methods for the measurement of disinfection byproducts (DBPs) in water. It is intended for researchers, scientists, and drug development professionals involved in water quality analysis and toxicological studies. The information presented here is based on single-laboratory performance data for widely accepted US Environmental Protection Agency (EPA) methods. While this guide offers valuable insights, it is important to note that performance can vary between laboratories.

Comparison of Analytical Methods for Major DBPs

The following tables summarize the performance characteristics of key EPA methods for the analysis of Trihalomethanes (THMs) and Haloacetic Acids (HAAs), two of the most prevalent classes of DBPs.

Trihalomethanes (THMs)

Method: EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry.[1][2][3]

This method is a cornerstone for the analysis of volatile organic compounds, including the four regulated THMs.

Table 1: Single-Laboratory Performance Data for EPA Method 524.2 (THMs) [1]

AnalyteMethod Detection Limit (MDL) (µg/L)Precision (% RSD)Accuracy (% Recovery)
Chloroform0.02 - 0.5< 1090 - 110
Bromodichloromethane0.02 - 0.5< 1090 - 110
Dibromochloromethane0.03 - 0.5< 1090 - 110
Bromoform0.04 - 0.5< 1090 - 110

Note: Performance data is based on single-laboratory studies and may vary. The MDL is dependent on instrument sensitivity and matrix effects.

Haloacetic Acids (HAAs)

Two primary methods are compared for the analysis of HAAs: EPA Method 552.2, a gas chromatography method requiring derivatization, and EPA Method 557, a direct injection method using ion chromatography-tandem mass spectrometry.

Method 1: EPA Method 552.2: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization, and Gas Chromatography with Electron Capture Detection.[4][5]

This traditional method involves several sample preparation steps.

Table 2: Single-Laboratory Performance Data for EPA Method 552.2 (HAAs) [4]

AnalyteMethod Detection Limit (MDL) (µg/L)Precision (% RSD)Accuracy (% Recovery)
Monochloroacetic Acid (MCAA)0.1 - 1.0< 1570 - 130
Monobromoacetic Acid (MBAA)0.1 - 1.0< 1570 - 130
Dichloroacetic Acid (DCAA)0.1 - 1.0< 1570 - 130
Trichloroacetic Acid (TCAA)0.1 - 1.0< 1570 - 130
Dibromoacetic Acid (DBAA)0.1 - 1.0< 1570 - 130

Note: Performance data is based on single-laboratory studies. The derivatization step can be a source of variability.

Method 2: EPA Method 557: Determination of Haloacetic Acids, Bromate, and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS/MS).[6][7][8][9][10]

This method offers a more direct analysis with less sample preparation.

Table 3: Single-Laboratory Performance Data for EPA Method 557 (HAAs) [6][11]

AnalyteMethod Detection Limit (MDL) (µg/L)Precision (% RSD)Accuracy (% Recovery)
Monochloroacetic Acid (MCAA)0.02 - 0.5< 1080 - 120
Monobromoacetic Acid (MBAA)0.02 - 0.5< 1080 - 120
Dichloroacetic Acid (DCAA)0.02 - 0.5< 1080 - 120
Trichloroacetic Acid (TCAA)0.02 - 0.5< 1080 - 120
Dibromoacetic Acid (DBAA)0.02 - 0.5< 1080 - 120

Note: Performance data is based on single-laboratory studies. This method is generally considered to have higher throughput and potentially better precision due to the reduced number of sample handling steps.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

EPA Method 524.2: THM Analysis

1. Sample Collection and Preservation: Collect samples in 40-mL vials with a septum, ensuring no headspace. Preserve with a dechlorinating agent (e.g., ascorbic acid) and acidify with hydrochloric acid to a pH < 2. Store at 4°C.[3]

2. Purge and Trap: An inert gas is bubbled through the water sample, purging the volatile THMs. These compounds are then trapped on a sorbent tube.[2]

3. Thermal Desorption and GC-MS Analysis: The sorbent trap is heated, and the desorbed THMs are transferred to a gas chromatograph (GC) for separation. The separated compounds are then detected and quantified using a mass spectrometer (MS).[1][12]

EPA Method 552.2: HAA Analysis

1. Sample Collection and Preservation: Collect samples in amber glass bottles and preserve with ammonium (B1175870) chloride. Store at 4°C.[4]

2. Liquid-Liquid Extraction: The water sample is acidified, and the HAAs are extracted into an organic solvent (e.g., methyl tert-butyl ether - MTBE).[4]

3. Derivatization: The extracted HAAs are converted to their methyl esters by adding acidic methanol (B129727) and heating. This step is necessary to make the HAAs volatile for GC analysis.[4]

4. GC-ECD Analysis: The derivatized extract is injected into a gas chromatograph equipped with an electron capture detector (ECD) for separation and quantification.[4]

EPA Method 557: HAA Analysis

1. Sample Collection and Preservation: Collect samples in plastic or glass bottles and preserve with ammonium chloride. Store at 4°C.[6]

2. Direct Injection: An aliquot of the water sample is directly injected into an ion chromatograph (IC).[6][8]

3. IC-MS/MS Analysis: The HAAs are separated by ion chromatography and then detected and quantified using a tandem mass spectrometer (MS/MS). This method offers high selectivity and sensitivity.[6][9]

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in DBP analysis and their biological impact, the following diagrams are provided.

Experimental_Workflow_DBP_Analysis Sample Water Sample Preservation Preservation (e.g., Dechlorination, pH adjustment) Sample->Preservation Extraction Extraction / Concentration (for some methods) Preservation->Extraction Separation Chromatographic Separation (GC or IC) Extraction->Separation Detection Detection (MS, ECD, MS/MS) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized experimental workflow for the analysis of disinfection byproducts in water samples.

DBP_Genotoxicity_Pathway DBP Disinfection Byproducts (DBPs) ROS Reactive Oxygen Species (ROS) Generation DBP->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage (e.g., strand breaks, adducts) OxidativeStress->DNADamage DNARepair DNA Repair Pathways (e.g., BER, NER) DNADamage->DNARepair Apoptosis Apoptosis (Programmed Cell Death) DNADamage->Apoptosis Mutation Mutations DNARepair->Mutation Failed Repair

Caption: A simplified signaling pathway illustrating the genotoxicity of DBPs via oxidative stress and DNA damage.

References

A Researcher's Guide to Selecting and Comparing Certified Reference Materials for Dibutyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of analytical measurements is paramount. The reliability of these measurements heavily relies on the quality of the reference materials used for instrument calibration and method validation. This guide provides a comprehensive comparison of Certified Reference Materials (CRMs) for Dibutyl phosphate (B84403) (DBP), offering insights into their performance, supporting experimental data, and detailed protocols for their evaluation.

Understanding the Landscape of Dibutyl Phosphate Reference Materials

This compound (DBP) is a significant environmental and industrial compound, and its accurate quantification is crucial in various matrices. While many chemical suppliers offer DBP, the quality and level of certification can vary significantly. For applications requiring the highest level of accuracy and traceability, such as in regulatory compliance and pharmaceutical development, the use of a Certified Reference Material (CRM) produced by an ISO 17034 accredited provider is essential.[1][2][3][4][5]

Key Considerations for CRM Selection:

  • Certification: Is the material a CRM produced under ISO 17034 accreditation? This ensures metrological traceability to a national or international standard.[1][2][3][4][5]

  • Purity: What is the certified purity of the material, and what is the associated uncertainty?

  • Homogeneity and Stability: Has the material been tested for homogeneity and long-term stability? These are critical for ensuring consistent results over time.[2]

  • Certificate of Analysis (CoA): A comprehensive CoA should be provided, detailing the certified value, uncertainty, traceability, and methods used for characterization.

Comparison of this compound Reference Materials

To illustrate the differences between various grades of reference materials, the following table summarizes the typical specifications for a standard high-purity DBP reagent versus a hypothetical ISO 17034 certified DBP CRM.

Table 1: Specification Comparison of this compound Reference Materials

FeatureHigh-Purity DBP Reagent (Typical)ISO 17034 DBP CRM (Hypothetical)
Supplier Type General Chemical SupplierAccredited CRM Producer
Stated Purity ≥97%99.8%
Certified Value Not providedProvided with uncertainty (e.g., 99.8 ± 0.2 mg/g)
Uncertainty Not specifiedStated on the Certificate of Analysis[6][7]
Traceability Not specifiedMetrologically traceable to SI units
ISO 17034 Acc. NoYes[1][2][3][4][5]
Homogeneity Data Not providedProvided
Stability Data Limited or not providedProvided with a defined shelf-life
Certificate of Analysis Basic CoA with purityComprehensive, ISO-compliant CoA

Performance Comparison: A Hypothetical Case Study

While direct, publicly available comparative studies on DBP CRMs are scarce, we can illustrate a potential performance comparison based on typical analytical applications. The following table presents hypothetical experimental data from the use of a high-purity reagent and a CRM in a gas chromatography (GC) analysis.

Table 2: Hypothetical Performance Data in GC-FID Analysis

ParameterHigh-Purity DBP ReagentISO 17034 DBP CRM
Calibration Curve R² 0.9950.9998
Mean Recovery (Spiked Samples) 92%99.5%
Relative Standard Deviation (RSD) of Measurements 4.5%1.2%
Calculated Concentration of QC Sample (True Value = 10.0 µg/mL) 9.3 µg/mL10.1 µg/mL

These hypothetical results highlight how the lower uncertainty and higher purity of a CRM can lead to a more linear calibration, better accuracy (recovery), and higher precision (lower RSD) in analytical measurements.

Experimental Protocols for CRM Comparison

To empower researchers to conduct their own evaluations, this section provides detailed experimental protocols for comparing the performance of different DBP reference materials.

Experimental Workflow for CRM Comparison

The following diagram illustrates a logical workflow for the comprehensive comparison of different DBP reference materials.

experimental_workflow cluster_selection 1. Reference Material Selection cluster_prep 2. Solution Preparation cluster_analysis 3. Analytical Measurement cluster_data 4. Data Evaluation cluster_conclusion 5. Conclusion select_crm Select DBP CRMs from different suppliers prep_stock Prepare stock solutions select_crm->prep_stock select_reagent Select high-purity DBP reagent select_reagent->prep_stock prep_cal Prepare calibration standards prep_stock->prep_cal prep_qc Prepare Quality Control (QC) samples prep_stock->prep_qc stability Perform short-term stability tests prep_stock->stability gc_analysis Gas Chromatography (GC) Analysis prep_cal->gc_analysis hplc_analysis High-Performance Liquid Chromatography (HPLC) Analysis prep_cal->hplc_analysis prep_qc->gc_analysis prep_qc->hplc_analysis cal_curve Compare calibration curve linearity (R²) gc_analysis->cal_curve accuracy Assess accuracy (recovery studies) gc_analysis->accuracy precision Evaluate precision (repeatability) gc_analysis->precision hplc_analysis->cal_curve hplc_analysis->accuracy hplc_analysis->precision conclusion Select the most suitable reference material cal_curve->conclusion accuracy->conclusion precision->conclusion stability->conclusion

Workflow for Comparing DBP Reference Materials
Gas Chromatography (GC) Method for DBP Analysis

This method is based on established gas chromatographic procedures for DBP and its related compounds.[8][9][10]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Flame Photometric Detector (FPD) in phosphorus mode.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL, splitless.

  • Sample Preparation:

    • Accurately weigh and dissolve the DBP reference material in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration.

    • Perform serial dilutions to prepare calibration standards covering the desired analytical range.

    • For derivatization to improve volatility, DBP can be converted to its methyl ester using diazomethane.[9]

High-Performance Liquid Chromatography (HPLC) Method for DBP Analysis

This method provides an alternative to GC for the analysis of DBP.[11][12][13][14]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (with 0.1% formic acid). A typical starting condition is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare stock and calibration solutions as described for the GC method, using the mobile phase as the diluent.

The Impact of CRM Quality on Analytical Reliability

The choice of a reference material has a direct impact on the quality and reliability of analytical data. A high-quality CRM with low uncertainty reduces the overall uncertainty of the measurement, leading to more accurate and defensible results. This relationship is illustrated in the diagram below.

logical_relationship cluster_input Input cluster_process Analytical Process cluster_output Output crm High-Quality CRM (Low Uncertainty) measurement Analytical Measurement (e.g., GC, HPLC) crm->measurement reliable_data Reliable & Defensible Data (Low Measurement Uncertainty) crm->reliable_data reagent Standard Reagent (High/Unknown Uncertainty) reagent->measurement unreliable_data Unreliable Data (High Measurement Uncertainty) reagent->unreliable_data measurement->reliable_data leads to measurement->unreliable_data can lead to

Impact of Reference Material Quality on Data Reliability

Conclusion

The selection of a suitable reference material is a critical step in any analytical workflow. While high-purity reagents are adequate for some applications, the use of a Certified Reference Material produced under ISO 17034 is indispensable when accuracy, traceability, and low measurement uncertainty are required. By following the experimental protocols outlined in this guide, researchers can objectively compare the performance of different this compound reference materials and select the one that best meets the requirements of their specific application, ultimately leading to more reliable and defensible scientific data.

References

A Comparative Guide to Dibutyl Phosphate and Trialkyl Phosphine Oxides in Solvent Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in separation and purification processes, the selection of an appropriate extractant is a critical determinant of success. This guide provides a detailed comparison of the performance of two classes of organophosphorus compounds: dibutyl phosphate (B84403) (DBP) and trialkyl phosphine (B1218219) oxides (TAPOs), focusing on their applications in solvent extraction.

Introduction

Dibutyl phosphate (DBP) is an organophosphorus compound that is often encountered as a degradation product of tri-n-butyl phosphate (TBP), a widely used extractant in nuclear fuel reprocessing and hydrometallurgy.[1][2][3][4] While it can form strong complexes with various metals, its presence is generally considered detrimental to solvent extraction processes.[1][2][3][4]

Trialkyl phosphine oxides (TAPOs) are a class of neutral organophosphorus extractants known for their high efficiency in extracting a wide range of metals. A common commercial example is Cyanex 923, which is a mixture of straight-chain and branched-chain trialkylphosphine oxides.[5] TAPOs are valued for their strong solvating power, which stems from the high basicity of the phosphoryl oxygen atom.[6]

Performance Comparison: A Data-Driven Overview

The performance of DBP and TAPOs as extractants is fundamentally different. DBP is rarely used as a primary extractant due to its tendency to form stable emulsions and complexes that are difficult to strip.[1] In contrast, TAPOs are effective extractants for various metals, and their performance has been documented in numerous studies.

Trialkyl Phosphine Oxides (TAPOs) Performance Data

The extraction efficiency of TAPOs is influenced by several factors, including the type of metal ion, the composition of the aqueous phase (e.g., acidity), and the concentration of the extractant in the organic phase.

Metal IonExtractantAqueous PhaseOrganic PhaseExtraction Efficiency (%)Reference
Neodymium (III)0.2 M TAPO0.01 M - 0.1 M HNO₃Kerosene96[7]
Neodymium (III)0.5 M Cyanex 9210.001 M HNO₃, 0.1 M KNO₃Kerosene98[7]
Arsenic (V)50% v/v Cyanex 9231.5 M H₂SO₄Solvesso 100>90 (inferred)[8][9]
Uranium (VI)20% TBPO6 M HNO₃DodecaneHigh (>90% inferred)[10]

This compound (DBP) Performance Characteristics

Quantitative data on the performance of DBP as a primary extractant is scarce in the literature. Its effects are primarily documented in the context of TBP degradation.

  • Strong Complexation : DBP forms strong complexes with metals like zirconium and uranium, which can hinder both the extraction of the desired compound and its subsequent stripping from the organic phase.[1][2][3][4]

  • Emulsion Formation : DBP can contribute to the formation of stable precipitates and "crud" at the liquid-liquid interface, complicating phase separation.[1]

  • Extraction of HDBP : Studies have been conducted on the extraction and preconcentration of dissolved dibutyl phosphoric acid (HDBP) itself from aqueous solutions, indicating its solubility and interaction with organic phases.[11]

Experimental Protocols

Standard Solvent Extraction Procedure (for TAPOs)

A typical protocol for evaluating the extraction performance of a TAPO involves the following steps:

  • Preparation of Solutions :

    • Organic Phase : Prepare a solution of the TAPO extractant (e.g., Cyanex 923) at the desired concentration in a suitable organic diluent (e.g., kerosene, Solvesso 100).

    • Aqueous Feed : Prepare an aqueous solution containing the metal ion of interest at a known concentration and adjust the acidity (e.g., with HNO₃ or H₂SO₄) to the desired level.[12]

  • Extraction :

    • Combine equal volumes of the organic and aqueous phases in a separatory funnel.

    • Shake the funnel for a predetermined time (e.g., 5-15 minutes) to allow the system to reach equilibrium.[7][12]

  • Phase Separation :

    • Allow the two phases to separate completely.

  • Analysis :

    • Determine the concentration of the metal ion in the aqueous phase (raffinate) before and after extraction using an appropriate analytical technique (e.g., spectrophotometry, ICP-MS).[7]

    • The metal concentration in the organic phase can be calculated by mass balance.[13]

Logical Relationships and Workflows

Solvent Extraction Workflow

The following diagram illustrates a typical workflow for a solvent extraction experiment designed to evaluate the performance of an extractant.

SolventExtractionWorkflow A Preparation of Aqueous & Organic Phases B Contacting & Equilibration (Mixing) A->B Introduce phases C Phase Separation B->C Allow to settle D Analysis of Aqueous Phase (Raffinate) C->D Sample aqueous E Analysis of Organic Phase (Loaded) C->E Sample organic F Data Analysis: Calculate Distribution Ratio & Extraction Efficiency D->F E->F G Stripping (Metal Recovery) E->G Contact with stripping agent H Analysis of Stripped Organic & Strip Solution G->H

Caption: A simplified workflow for a typical solvent extraction experiment.

Mechanism of Extraction

The extraction of metal ions by TAPOs generally proceeds via a solvation mechanism, where the neutral TAPO molecule coordinates with the metal salt to form a neutral complex that is soluble in the organic diluent. The stoichiometry of the extracted complex can vary depending on the metal and the extraction conditions. For example, the extracted complex for Nd(III) with Cyanex 921 has been proposed to be Nd(NO₃)₃·2Cyanex 921.[7]

ExtractionMechanism cluster_aq Aqueous Phase cluster_org Organic Phase M Metal Ion (e.g., Nd³⁺) Complex Extracted Complex [M(X)n(TAPO)m] M->Complex Coordination X Anion (e.g., NO₃⁻) X->Complex TAPO TAPO TAPO->Complex

Caption: Generalized mechanism for metal extraction by a trialkyl phosphine oxide.

Conclusion

References

A Comparative Analysis of the Environmental Impact of Dibutyl Phthalate (DBP) Versus Alternative Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Selection

The selection of plasticizers in the formulation of polymers, particularly in sensitive applications such as medical devices and pharmaceutical packaging, necessitates a thorough evaluation of their environmental and toxicological profiles. Dibutyl phthalate (B1215562) (DBP), a commonly used plasticizer, has come under scrutiny due to its potential environmental and health risks. This guide provides a comprehensive comparison of the environmental impact of DBP with other commercially available plasticizers, supported by experimental data, to aid in the selection of safer alternatives.

Executive Summary

Phthalate plasticizers, including DBP, have been identified as environmental contaminants with endocrine-disrupting properties.[1] Growing regulatory pressure and consumer awareness have driven the demand for alternative plasticizers. This guide compares DBP with other phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP), as well as non-phthalate alternatives such as citrates (Acetyl tributyl citrate (B86180) - ATBC), terephthalates (Di(2-ethylhexyl) terephthalate (B1205515) - DEHT), and cyclohexanoates (Diisononyl cyclohexane-1,2-dicarboxylate - DINCH). The comparison focuses on key environmental parameters: aquatic toxicity, biodegradability, and leaching potential.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data available for DBP and its alternatives. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Table 1: Acute Aquatic Toxicity Data

PlasticizerTest OrganismEndpoint (48h/96h)EC50/LC50 (mg/L)Reference
DBP Daphnia magna (Water Flea)48h EC50 (Immobilisation)2.99[2]
Oncorhynchus mykiss (Rainbow Trout)96h LC50 (Mortality)0.48[2]
DEHP Daphnia magna48h EC50 (Immobilisation)0.13[3]
Pimephales promelas (Fathead Minnow)96h LC50 (Mortality)>0.13[3]
DINP Daphnia magna48h EC50 (Immobilisation)>0.01[2]
Oncorhynchus mykiss96h LC50 (Mortality)>0.1[2]
ATBC Daphnia magna48h EC50 (Immobilisation)7.8[2]
Lepomis macrochirus (Bluegill Sunfish)96h LC50 (Mortality)38-60[2]
DEHT Daphnia magna48h EC50 (Immobilisation)>100[4]
Danio rerio (Zebrafish)96h LC50 (Mortality)>100[5]
DINCH Daphnia magna48h EC50 (Immobilisation)>100[2]
Danio rerio96h LC50 (Mortality)>100[2]

Table 2: Ready Biodegradability Data (OECD 301)

PlasticizerTest MethodDuration (days)Biodegradation (%)ClassificationReference
DBP OECD 301C2885Readily Biodegradable[6]
DEHP OECD 301B284-43Not Readily Biodegradable[6]
DINP OECD 301F28<60Not Readily Biodegradable[7]
ATBC OECD 301B2862Readily Biodegradable[6]
DEHT OECD 301B2811Not Readily Biodegradable[6]
DINCH OECD 301F2826Not Readily Biodegradable[7]

Table 3: Leaching Data

PlasticizerPolymer MatrixSimulantTemperature (°C)Leaching RateReference
DBP PVCWater25Not specified[8]
DEHP PVCWater25Not specified[8]
DEHP PVC Medical DeviceIntravenous fluids220.25 mg/100mL/day (from blood bags)[9]
ATBC PLAWater25Not specified[10]
DEHT PETFood Simulants40Not specified[11]
DINCH PVC Medical DeviceIntravenous fluids22Lower than DEHP[8]

Experimental Protocols

A brief overview of the methodologies for the key experiments cited is provided below. For detailed procedures, please refer to the specific OECD guidelines.

Aquatic Toxicity Testing
  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to Daphnia magna. Young daphnids, aged less than 24 hours, are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is the immobilisation of the daphnids, defined as their inability to swim within 15 seconds after gentle agitation. The EC50 (median effective concentration) is the concentration that immobilizes 50% of the daphnids.[4]

  • Fish, Acute Toxicity Test (OECD 203): This guideline details the determination of the acute lethal toxicity of a substance to freshwater or marine fish. Fish are exposed to the test substance for a 96-hour period. The mortality is recorded at 24, 48, 72, and 96 hours, and the LC50 (median lethal concentration) is calculated at each observation time.[4]

  • Fish Embryo Acute Toxicity (FET) Test (OECD 236): This test uses zebrafish embryos to assess acute toxicity. Newly fertilized eggs are exposed to a series of concentrations of the test substance for 96 hours. Lethality is determined based on four apical observations: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.[12]

Biodegradability Testing
  • Ready Biodegradability (OECD 301): This series of tests evaluates the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous medium.[11] Common methods include:

    • OECD 301B (CO2 Evolution Test): Measures the carbon dioxide produced from the biodegradation of the test substance.[6]

    • OECD 301C (Modified MITI Test): Measures oxygen consumption.

    • OECD 301F (Manometric Respirometry Test): Also measures oxygen consumption in a closed respirometer.[7] A substance is considered "readily biodegradable" if it reaches a certain percentage of its theoretical mineralization (e.g., >60% of theoretical CO2 production) within a 28-day window.[13]

Leaching/Migration Testing
  • Migration studies are conducted by exposing the plastic material to a food simulant or relevant liquid (e.g., water, ethanol, olive oil) under specific time and temperature conditions. The concentration of the plasticizer that has migrated into the simulant is then quantified using analytical techniques.

  • Analytical Methods:

    • Gas Chromatography-Mass Spectrometry (GC-MS): A common and sensitive method for separating and identifying volatile and semi-volatile organic compounds like plasticizers.[8][14]

    • High-Performance Liquid Chromatography (HPLC): Suitable for separating and quantifying non-volatile or thermally labile plasticizers.

Mandatory Visualizations

Signaling Pathway: Endocrine Disruption via Estrogen Receptor

Phthalates, including DBP, are known endocrine disruptors that can interfere with the estrogen signaling pathway. The following diagram illustrates a simplified model of how these chemicals can mimic natural estrogen, leading to inappropriate activation of estrogen-responsive genes.

EstrogenSignaling cluster_Cytoplasm Cytoplasm Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds DBP DBP (Phthalate) DBP->ER Binds (Mimics Estrogen) ER_HSP Inactive ER-HSP Complex ER->ER_HSP Releases from ERE Estrogen Response Element (ERE) ER->ERE Dimerizes and binds to HSP Heat Shock Proteins Gene Target Gene Transcription ERE->Gene Initiates

Endocrine disruption by DBP via the estrogen receptor pathway.
Experimental Workflow: Assessing Plasticizer Environmental Impact

The diagram below outlines a typical experimental workflow for evaluating the environmental impact of a plasticizer.

ExperimentalWorkflow start Start: Select Plasticizer physchem Characterize Physicochemical Properties start->physchem leaching Leaching/Migration Studies (e.g., from PVC, PLA) physchem->leaching biodegradation Biodegradability Testing (e.g., OECD 301) physchem->biodegradation toxicity Ecotoxicity Testing physchem->toxicity data_analysis Data Analysis & Comparison leaching->data_analysis biodegradation->data_analysis aquatic_tox Aquatic Toxicity (Fish, Daphnia, Algae) toxicity->aquatic_tox endocrine Endocrine Disruption Assays toxicity->endocrine aquatic_tox->data_analysis endocrine->data_analysis risk_assessment Environmental Risk Assessment data_analysis->risk_assessment end End: Report Findings risk_assessment->end

Workflow for assessing the environmental impact of plasticizers.

Conclusion and Recommendations

The data presented in this guide indicate that while DBP is readily biodegradable, it exhibits higher aquatic toxicity compared to several non-phthalate alternatives. Alternatives such as ATBC, DEHT, and DINCH demonstrate significantly lower aquatic toxicity. However, the biodegradability of many of these alternatives is lower than that of DBP, which could lead to greater persistence in the environment. Leaching of plasticizers is a complex issue dependent on the polymer matrix and environmental conditions, but studies suggest that alternatives with higher molecular weights may have lower migration rates.

For drug development and medical device professionals, the selection of a plasticizer should be based on a holistic risk assessment that considers not only the functional properties but also the complete environmental and toxicological profile. Based on the available data, citrate-based plasticizers like ATBC and terephthalates like DEHT appear to be promising alternatives to DBP with lower toxicity profiles. However, further research into the long-term environmental fate and potential for bioaccumulation of these alternatives is warranted. It is crucial to avoid "regrettable substitutions," where one hazardous chemical is replaced by another with unknown but potentially equally harmful effects.[1] Continuous evaluation and generation of comparative data are essential for making informed and responsible decisions in material selection.

References

Comparative Toxicology of Dibutyl Phthalate (DBP) and its Primary Metabolite, Monobutyl Phthalate (MBP)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the relative toxicity of Dibutyl Phthalate (B1215562) (DBP) and its principal metabolite, Monobutyl Phthalate (MBP). This guide synthesizes experimental data on their cytotoxic, genotoxic, and endocrine-disrupting effects, providing a framework for informed risk assessment and future research.

Dibutyl phthalate (DBP), a widely used plasticizer and common environmental contaminant, is readily metabolized in the body to monobutyl phthalate (MBP). While DBP itself exhibits toxicity, evidence suggests that its metabolite, MBP, may be a more potent toxicant in certain biological systems. Understanding the comparative toxicity of these two compounds is crucial for accurately assessing the risks associated with DBP exposure. This guide provides a comprehensive comparison of the in vitro and in vivo toxicities of DBP and MBP, focusing on cytotoxicity, genotoxicity, and endocrine disruption.

Data Presentation

Table 1: Comparative Cytotoxicity of DBP and MBP
CompoundCell LineAssayEndpointConcentration/DoseResultReference
DBPBovine peripheral lymphocytesMTTLD5050 µM (after 24h exposure)Induces concentration-dependent cell death.[1][2]
DBPHuman adrenocortical (H295R)MTTCell Viability500 µM (with 0.1 mM dbcAMP)88% of control (non-significant decrease)[3]
MBPHuman adrenocortical (HAC15)Not specifiedCell Viability10 µMSignificantly decreased.[4]
Table 2: Comparative Genotoxicity of DBP and MBP
CompoundCell SystemAssayEndpointConcentrationResultReference
DBPHuman peripheral blood mononuclear cells (PBMCs)Alkaline Comet AssayDNA strand breaks (Tail Intensity)0.5 µg/mL7.2%[5]
DBPHuman peripheral blood mononuclear cells (PBMCs)Alkaline Comet AssayDNA strand breaks (Tail Intensity)10 µg/mL32%[5]
MBPHuman peripheral blood mononuclear cells (PBMCs)Alkaline Comet AssayDNA strand breaks (Tail Intensity)1 µg/mL8%[5]
DBPBovine peripheral lymphocytesComet AssayDNA damageConcentration-dependentIncreased DNA damage compared to control.[1][2]
Table 3: Comparative Endocrine Disruption by DBP and MBP (Steroidogenesis in H295R cells)
CompoundHormoneConcentrationEffect (stimulated with dbcAMP)Reference
DBPTestosterone100 µM20% decrease[3]
DBPAndrostenedione100 µM25% decrease[3]
DBPCorticosterone100 µM17% decrease[3]
DBPCortisol100 µM56% increase[3]
MBPTestosterone500 µM30% decrease[3][5]
MBPAndrostenedione500 µM22% decrease[3]
MBPCorticosterone500 µM22% decrease[3]
MBPCortisol500 µM19% decrease

Note on 3-hydroxy-monobutyl phthalate (3-OH-MBP): Despite being a known metabolite of DBP, there is a significant lack of publicly available toxicological data for 3-hydroxy-monobutyl phthalate (3-OH-MBP). Therefore, a comprehensive comparison of its toxicity with DBP and MBP is not possible at this time.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of DBP or MBP for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The concentration that inhibits cell viability by 50% (IC50) can be determined from the dose-response curve.

Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity Assessment

The Comet assay is a sensitive technique for detecting DNA damage at the level of individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and cytoplasm, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity and length of the tail are proportional to the extent of DNA damage.

General Protocol (Alkaline Version):

  • Cell Preparation: Prepare a single-cell suspension from the cell culture or tissue of interest.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cellular proteins and membranes, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., % DNA in the tail, tail moment).

Steroidogenesis Assay using H295R Cells for Endocrine Disruption Assessment

The H295R steroidogenesis assay is an in vitro method used to screen for chemicals that may affect the production of steroid hormones.

Principle: The human adrenocortical carcinoma cell line, H295R, expresses all the key enzymes required for steroidogenesis. By exposing these cells to test compounds and measuring the levels of key steroid hormones (e.g., testosterone, estradiol, cortisol) in the culture medium, it is possible to identify substances that interfere with hormone synthesis.

General Protocol:

  • Cell Culture: Culture H295R cells in a suitable medium until they reach the desired confluency.

  • Compound Exposure: Expose the cells to a range of concentrations of DBP or MBP for a defined period (e.g., 48 hours). Often, a stimulating agent like dibutyryl cyclic AMP (dbcAMP) is used to enhance steroid production.

  • Hormone Extraction: Collect the cell culture medium.

  • Hormone Quantification: Measure the concentrations of steroid hormones in the medium using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Cell Viability: Assess cell viability in parallel to ensure that observed effects on steroidogenesis are not due to cytotoxicity.

  • Data Analysis: Compare the hormone levels in the treated groups to the vehicle control to determine the effect of the compounds on steroid hormone production.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

DBP_Metabolism_Toxicity cluster_metabolism DBP Metabolism cluster_toxicity Toxicological Effects DBP Dibutyl Phthalate (DBP) MBP Monobutyl Phthalate (MBP) DBP->MBP Hydrolysis Cytotoxicity Cytotoxicity DBP->Cytotoxicity Genotoxicity Genotoxicity (DNA Damage) DBP->Genotoxicity Endocrine_Disruption Endocrine Disruption (Steroidogenesis Inhibition) DBP->Endocrine_Disruption OH_MBP 3-OH-MBP MBP->OH_MBP Oxidation MBP->Cytotoxicity MBP->Genotoxicity MBP->Endocrine_Disruption More Potent

Caption: Metabolic activation of DBP to MBP and their comparative toxic effects.

Steroidogenesis_Pathway_Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone HSD3B2 Hydroxypregnenolone 17α-Hydroxypregnenolone Pregnenolone->Hydroxypregnenolone CYP17A1 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 DHEA DHEA Hydroxypregnenolone->DHEA CYP17A1 Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione CYP17A1 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione HSD3B2 Testosterone Testosterone Androstenedione->Testosterone HSD17B3 Estradiol Estradiol Testosterone->Estradiol CYP19A1 DBP_Inhibition DBP Inhibition DBP_Inhibition->Pregnenolone DBP_Inhibition->Progesterone MBP_Inhibition MBP Inhibition MBP_Inhibition->Hydroxypregnenolone

Caption: Inhibition points of DBP and MBP in the steroidogenesis pathway.

Experimental_Workflow_Toxicity_Testing cluster_cytotoxicity Cytotoxicity Assessment cluster_genotoxicity Genotoxicity Assessment cluster_endocrine Endocrine Disruption Assessment C1 Cell Seeding C2 Exposure to DBP/MBP C1->C2 C3 MTT Assay C2->C3 C4 Measure Absorbance C3->C4 G1 Cell Treatment G2 Embed in Agarose G1->G2 G3 Lysis & Electrophoresis (Comet Assay) G2->G3 G4 DNA Staining & Imaging G3->G4 E1 H295R Cell Culture E2 Exposure to DBP/MBP (+/- dbcAMP) E1->E2 E3 Collect Medium E2->E3 E4 Hormone Quantification (LC-MS/ELISA) E3->E4

References

Dibutyl Phosphate (DBP) as a Biomarker for Tributyl Phosphate (TBP) Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dibutyl phosphate (B84403) (DBP) as a biomarker for tributyl phosphate (TBP) exposure, with a focus on its performance relative to other potential biomarkers. Experimental data and detailed methodologies are presented to support the validation of DBP in this capacity.

Introduction

Tributyl phosphate (TBP) is an organophosphorus compound widely used as a plasticizer, flame retardant, and solvent. Due to its extensive use, human exposure is a growing concern. Accurate assessment of TBP exposure is crucial for toxicological studies and regulatory oversight. The measurement of TBP metabolites in biological matrices, such as urine, serves as a reliable method for biomonitoring. Among these metabolites, dibutyl phosphate (DBP) has emerged as a primary candidate for a specific and sensitive biomarker of TBP exposure. This guide evaluates the evidence supporting the use of DBP and compares it with other identified metabolites.

Comparison of TBP Biomarkers

Following exposure, TBP is metabolized in the liver, primarily through oxidative dealkylation and hydrolysis, leading to the formation of several urinary metabolites. A study in Sprague-Dawley rats identified three key metabolites that are instrumental in distinguishing TBP-exposed individuals from controls: this compound (DBP), N-acetyl-(S-3-hydroxybutyl)-L-cysteine, and N-acetyl-(S-3-oxobutyl)-L-cysteine[1]. These three metabolites were found to be the most significant factors in separating the TBP-treated group from the control group (p<0.0023)[1].

While quantitative head-to-head comparisons of the sensitivity and specificity of these biomarkers are limited in the current literature, the presence of DBP is a direct indicator of the debutylation of the parent TBP molecule. The N-acetyl-cysteine conjugates represent a pathway of detoxification and excretion. The selection of the most appropriate biomarker may depend on the specific research question, the analytical capabilities, and the desired window of exposure detection.

Table 1: Key Urinary Metabolites of Tributyl Phosphate (TBP) for Exposure Assessment

BiomarkerChemical ClassMetabolic OriginKey AdvantagesPotential Limitations
This compound (DBP) Dialkyl PhosphatePrimary metabolite resulting from the stepwise debutylation of TBP.[2][3]Direct product of TBP metabolism, indicating specific exposure.May also be a metabolite of other organophosphate compounds, though TBP is a major source.
N-acetyl-(S-3-hydroxybutyl)-L-cysteine Cysteine ConjugateProduct of the glutathione (B108866) conjugation pathway for TBP metabolites.[1]Reflects the detoxification process of TBP.May have a different excretion timeline compared to DBP.
N-acetyl-(S-3-oxobutyl)-L-cysteine Cysteine ConjugateProduct of the glutathione conjugation pathway for TBP metabolites.[1]Provides additional information on the metabolic fate of TBP.Less commonly quantified than DBP in routine biomonitoring.

Metabolic Pathway of Tributyl Phosphate (TBP)

The metabolism of TBP primarily occurs in the liver and involves a stepwise enzymatic hydrolysis of the ester bonds[2]. This process leads to the sequential removal of butyl groups, forming this compound (DBP) and subsequently monobutyl phosphate (MBP). The initial hydroxylation of the butyl chain is a critical step, often mediated by cytochrome P450 enzymes, followed by esterase-catalyzed hydrolysis.

TBP_Metabolism TBP Tributyl Phosphate (TBP) Hydroxylated_TBP Hydroxylated TBP Intermediate TBP->Hydroxylated_TBP Cytochrome P450 (Oxidative Dealkylation) DBP This compound (DBP) Hydroxylated_TBP->DBP Esterase (Hydrolysis) Butanol Butanol Hydroxylated_TBP->Butanol MBP Monobutyl Phosphate (MBP) DBP->MBP Esterase (Hydrolysis) DBP->Butanol Further_Metabolism Further Metabolism & Excretion Products (e.g., N-acetyl-cysteine conjugates) DBP->Further_Metabolism Phosphate Inorganic Phosphate MBP->Phosphate Esterase (Hydrolysis) MBP->Butanol

Metabolic pathway of Tributyl Phosphate (TBP) to this compound (DBP).

Experimental Protocols

Accurate quantification of DBP in urine is essential for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a widely used and sensitive method for this purpose.

Experimental Protocol: Quantification of this compound (DBP) in Urine by GC-MS

This protocol is based on established methods for the analysis of dialkyl phosphates in urine.[4][5][6][7]

1. Sample Collection and Storage:

  • Collect spot urine samples in polypropylene (B1209903) containers.

  • Store samples at -20°C or lower until analysis to prevent degradation of metabolites.

2. Sample Preparation:

  • Thaw urine samples to room temperature and vortex for thorough mixing.

  • To a 5 mL aliquot of urine in a screw-cap vial, add an internal standard (e.g., a deuterated analog of DBP or another dialkyl phosphate not expected to be present in the sample).

  • Acidify the urine sample by adding a strong acid (e.g., hydrochloric acid) to a pH of approximately 1.

  • Perform a liquid-liquid extraction (LLE) by adding a suitable organic solvent (e.g., a mixture of diethyl ether and acetonitrile).

  • Vortex the mixture vigorously for several minutes and then centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Repeat the extraction process on the aqueous layer to maximize analyte recovery and combine the organic extracts.

3. Derivatization:

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent (e.g., acetonitrile).

  • Add a derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), to convert the polar DBP into a more volatile and thermally stable derivative suitable for GC analysis.

  • Incubate the mixture at an elevated temperature (e.g., 60-70°C) for a specified time to ensure complete derivatization.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent).

    • Injector: Splitless mode.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 300°C) to ensure separation of the analyte from other matrix components.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI).

    • Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions of the derivatized DBP and the internal standard.

5. Quantification:

  • Generate a calibration curve using a series of standard solutions of derivatized DBP of known concentrations.

  • Calculate the concentration of DBP in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

DBP_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine_Sample Urine Sample (5 mL) Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard Acidification Acidify to pH ~1 Internal_Standard->Acidification LLE Liquid-Liquid Extraction (e.g., Diethyl Ether/Acetonitrile) Acidification->LLE Organic_Phase Collect Organic Phase LLE->Organic_Phase Evaporation Evaporate to Dryness Organic_Phase->Evaporation Derivatization_Step Add Derivatizing Agent (e.g., PFBBr) & Incubate Evaporation->Derivatization_Step GC_MS GC-MS Analysis (SIM Mode) Derivatization_Step->GC_MS Quantification Quantification against Calibration Curve GC_MS->Quantification

Workflow for the analysis of this compound (DBP) in urine by GC-MS.

Conclusion

This compound (DBP) stands out as a robust and specific biomarker for assessing human exposure to tributyl phosphate (TBP). Its direct formation from the parent compound through a well-understood metabolic pathway provides a clear link to TBP exposure. While other metabolites, such as N-acetyl-cysteine conjugates, also serve as indicators of TBP metabolism, DBP is a primary and frequently measured metabolite. The availability of sensitive and specific analytical methods, such as GC-MS, further strengthens the case for DBP as a reliable biomarker in research and regulatory settings. Further studies focusing on a direct quantitative comparison of the biomarker performance of DBP and its conjugated metabolites will provide a more complete picture of their relative strengths for different biomonitoring applications.

References

A Comparative Analysis of Dibutyl Phosphate (DBP) for the Extraction of Various Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

Dibutyl phosphate (B84403) (DBP), a well-known organophosphorus compound, is widely recognized for its significant role as an extractant in the separation and purification of various metals.[1] Its application is particularly prominent in hydrometallurgical processes and nuclear fuel reprocessing, where it serves as a powerful agent for the selective extraction of metal ions from aqueous solutions into an organic phase. This guide provides a comparative overview of the extraction efficiency of DBP for different metals, supported by available experimental data.

Comparative Extraction Efficiency of DBP

The extraction efficiency of DBP is highly dependent on the specific metal ion, the composition of the aqueous phase (e.g., acidity), and the organic diluent used. While a direct comparison under identical conditions across all metals is not extensively documented in a single source, the following table summarizes available data from various studies to provide a comparative perspective.

Metal IonAqueous MediumOrganic PhaseDistribution Ratio (D) / Extraction (%)Reference(s)
Plutonium(IV)Sulfuric Acid1.1 M DAHP in n-dodecane>98% extraction[1]
Zirconium3.0 M Nitric Acid0.10% DBP in 30% TBP/dodecaneSignificantly increased extraction (20x higher than without DBP)[2]
Uranium(VI)Nitric Acid1.1 M DBPP in xyleneStudied, but specific D value not provided[1]
Thorium(IV)Nitric Acid1.1 M DBPP in xyleneStudied, but specific D value not provided[1]
Americium(III)Nitric Acid1.1 M DBPP in xyleneStudied, but specific D value not provided[1]
Iron(III)Nitric AcidAcidic Zr salt of DBP in 30% TBP/Isopar-LExtraction investigated, but quantitative efficiency varies with conditions[3]
Neodymium(III)Nitric Acid3.65 M TBP (DBP as impurity)~95% extraction (with TBP)[4]
Cerium(III)Nitric Acid3.65 M TBP (DBP as impurity)~90% extraction (with TBP)[4]
Lanthanum(III)Nitric Acid3.65 M TBP (DBP as impurity)~87% extraction (with TBP)[4]
Yttrium(III)Nitric Acid3.65 M TBP (DBP as impurity)~80% extraction (with TBP)[4]

Note: The data presented is compiled from different sources with varying experimental conditions. Direct comparison should be made with caution. The extraction of rare earth elements (Neodymium, Cerium, Lanthanum, Yttrium) was primarily with Tributyl Phosphate (TBP), where DBP was present as a degradation product known to influence the extraction process.[2][4]

Experimental Protocols

The following is a generalized experimental protocol for determining the extraction efficiency of DBP for a specific metal ion, based on common laboratory practices in solvent extraction studies.

Objective: To determine the distribution ratio (D) of a metal ion between an aqueous phase and an organic phase containing DBP.

Materials:

  • Aqueous solution of the metal salt of known concentration.

  • Nitric acid or other acids to adjust the pH of the aqueous phase.

  • Dibutyl phosphate (DBP).

  • An organic diluent (e.g., n-dodecane, xylene, kerosene).

  • Separatory funnels or centrifuge tubes.

  • Shaker or vortex mixer.

  • pH meter.

  • Analytical instrument for metal ion concentration measurement (e.g., ICP-MS, AAS).

Procedure:

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing the metal ion of interest at a known concentration. Adjust the acidity (pH) of the solution to the desired level using an appropriate acid.

  • Preparation of Organic Phase: Prepare a solution of DBP in the chosen organic diluent at the desired concentration.

  • Extraction:

    • Take equal volumes of the prepared aqueous and organic phases (e.g., 10 mL each) and place them in a separatory funnel or a suitable vial.

    • Shake the mixture vigorously for a predetermined period (e.g., 15-30 minutes) to ensure that equilibrium is reached between the two phases.[5][6]

    • Allow the phases to separate completely. If emulsification occurs, centrifugation can be used to aid separation.[6]

  • Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique.

    • The concentration of the metal ion in the organic phase can be determined by a mass balance calculation or by back-extraction into a fresh aqueous solution followed by analysis.

  • Calculation of Extraction Efficiency:

    • The distribution ratio (D) is calculated as the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium.

    • The percentage extraction (%E) can be calculated using the initial and final concentrations of the metal ion in the aqueous phase.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a solvent extraction experiment to determine the distribution of a metal ion.

experimental_workflow cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis cluster_results Results aq_prep Prepare Aqueous Phase (Metal Ion + Acid) mix Mix Aqueous and Organic Phases aq_prep->mix org_prep Prepare Organic Phase (DBP + Diluent) org_prep->mix equilibrate Equilibrate (Shaking/Mixing) mix->equilibrate separate Phase Separation (Settling/Centrifugation) equilibrate->separate aq_analysis Analyze Aqueous Phase (e.g., ICP-MS) separate->aq_analysis org_analysis Analyze Organic Phase (Directly or via Back-Extraction) separate->org_analysis calculate Calculate Distribution Ratio (D) and Extraction Percentage (%E) aq_analysis->calculate org_analysis->calculate

Caption: General workflow for determining metal extraction efficiency.

References

Cross-Validation of Dibenzyl Phthalate (DBP) Analytical Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Dibenzyl Phthalate (B1215562) (DBP), a common plasticizer and potential endocrine disruptor, is critical for product safety and regulatory compliance. As DBP can leach from container closure systems and manufacturing components into pharmaceutical products, robust analytical cross-validation is essential to ensure data integrity.[1][2] This guide provides an objective comparison of common analytical methods for DBP determination, supported by performance data and detailed experimental protocols.

Cross-validation, the process of confirming results from one analytical method with a second, distinct method, provides the highest level of confidence in analytical data.[3] The most prevalent techniques for DBP analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[3] The choice between these methods depends on factors such as the sample matrix, required sensitivity, and the potential for thermal degradation of the analyte.[3]

Quantitative Performance Comparison

The validation of analytical methods is a cornerstone of quality control in regulated industries, guided by frameworks like the International Council for Harmonisation (ICH) guidelines.[4][5] Key performance indicators from various studies are summarized below to offer a quantitative comparison between liquid and gas chromatography methods for DBP analysis.

Liquid Chromatography Methods

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers high sensitivity and specificity for the analysis of DBP and its metabolites in various biological matrices.

Parameter UPLC-MS/MS (in Rat Plasma) [6]UPLC-MS/MS (Metabolite in Rat Plasma) [7]
Limit of Quantification (LOQ) 0.05 µg/mL25 ng/mL
Linearity (r²) ≥ 0.995≥ 0.99
Intra-day Accuracy (Bias %) -6.43% to 14.23%≤ ±7.5% (%RE)
Inter-day Accuracy (Bias %) -3.71% to 11.93%≤ ±7.5% (%RE)
Intra-day Precision (RSD %) 0.82% to 17.50%≤ 10.1%
Inter-day Precision (RSD %) 1.05% to 11.86%≤ 10.1%
Extraction Recovery 99.02 ± 2.22%> 92%
Gas Chromatography Methods

Gas Chromatography (GC) is a widely used technique for phthalate analysis, often paired with detectors like Mass Spectrometry (MS) or an Electron Capture Detector (ECD).[8][9] GC-MS provides excellent structural information, making it a powerful tool for definitive identification.[3][10]

Parameter GC-MS (in Polymer Materials) [8][9]GC-ECD (in Polymer Materials) [8][9]GC-MS (in Indoor Air) [11][12]GC-FID (in Water) [13]
Limit of Detection (LOD) 3.46 - 10.10 µg/mL2.97 - 4.29 µg/mL~10.1 ng (blank value)0.02 mg/L
Limit of Quantification (LOQ) ---0.053 mg/L
Linearity (r²) --> 0.9953> 0.99
Recovery 76 - 100%76 - 100%91.3 - 99.9%97 - 127%
Reproducibility (RSD %) 0.6 - 19%0.6 - 19%5.1 - 13.1%< 11%

Experimental Methodologies

Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. Below are representative methodologies for UPLC-MS/MS and GC-MS analysis of DBP.

UPLC-MS/MS Protocol for DBP in Biological Matrices

This method is suitable for the pharmacokinetic evaluation of DBP in plasma.[6]

  • Sample Preparation (Protein Precipitation & LLE):

    • To 100 µL of rat plasma, add 200 µL of acetonitrile (B52724) containing an internal standard (e.g., chrysin).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.

    • Reconstitute the residue in 100 µL of methanol (B129727) for analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • System: Waters ACQUITY UPLC system coupled to a tandem quadrupole mass spectrometer.

    • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition for DBP: m/z 279.25 → 148.93.[6]

GC-MS Protocol for DBP in Pharmaceutical Products

This method is adapted for the analysis of phthalates that may have leached into pharmaceutical products or are present as contaminants.[14][15]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Accurately weigh or measure a known amount of the sample (e.g., tablet, suspension, or liquid formulation).

    • For solid samples, crush and dissolve in a suitable solvent. For liquid samples, use directly.

    • Add an appropriate volume of n-hexane and an internal standard (e.g., DBP-d4).[11]

    • Vortex vigorously for 5 minutes to extract the DBP into the hexane (B92381) layer.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • System: Gas chromatograph (e.g., Agilent or Shimadzu) coupled to a mass spectrometer.[11][16]

    • Column: A low-polarity column such as a DB-5ms or Rtx-5ms (30 m × 0.25 mm, 0.25 µm film thickness).[10]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 40°C (hold for 3 min), ramp to 290°C at 20°C/min, then ramp to 310°C at 20°C/min and hold for 9 minutes.[8]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Detection: Scan mode or Selected Ion Monitoring (SIM).

    • Characteristic Ions for DBP: m/z 149 (base peak), 223.[17]

Visualization of Workflows and Concepts

Diagrams created using Graphviz help illustrate key processes and relationships in DBP analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Cross-Validation cluster_data Data Processing & Reporting Sample Pharmaceutical Product (Tablet, Liquid, etc.) Extraction Solvent Extraction (e.g., n-Hexane) Sample->Extraction Cleanup Phase Separation (Centrifugation) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration LCMS Primary Analysis (UPLC-MS/MS) Concentration->LCMS GCMS Confirmatory Analysis (GC-MS) Concentration->GCMS Quant Quantification (Calibration Curve) LCMS->Quant GCMS->Quant Compare Result Comparison (ICH Guidelines) Quant->Compare Report Final Report Compare->Report

Caption: Cross-validation workflow for DBP analysis in pharmaceutical products.

G center DBP Analysis lcms LC-MS/MS center->lcms High Sensitivity No Derivatization gcms GC-MS center->gcms High Specificity Robust Libraries gcecd GC-ECD center->gcecd Sensitive to Halogenated Compounds hplcuv HPLC-UV center->hplcuv Lower Cost Less Specific

Caption: Key characteristics of common analytical methods for DBP determination.

References

Safety Operating Guide

Proper Disposal of Dibutyl Phosphate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of dibutyl phosphate (B84403) (DBP) is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. As a corrosive substance that can cause severe skin and eye damage and is suspected of damaging fertility, DBP is classified as a hazardous waste.[1][2] Adherence to strict disposal protocols is mandatory to mitigate risks to personnel and the environment.

Immediate Safety and Handling Protocols

Before handling dibutyl phosphate, it is essential to read and understand its Safety Data Sheet (SDS). Personnel must be trained on its specific hazards, including its incompatibility with strong oxidizing agents and strong bases.[2][3]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-impermeable gloves that have been inspected prior to use.[4]

  • Eye/Face Protection: Use safety goggles and a face shield.[3]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5] An emergency shower and eyewash station should be readily accessible.[2]

  • Respiratory Protection: All handling should occur inside a certified chemical fume hood.[1] If vapors or aerosols are generated, a NIOSH/MSHA-approved respirator may be required.[1]

Step-by-Step Disposal Procedure

1. Waste Collection and Segregation:

  • Designated Waste Container: Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed container.[2] The container should be made of a compatible material (avoid metal containers, as DBP can attack them, producing flammable hydrogen gas).[1][3]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound," along with appropriate hazard symbols (e.g., Corrosive).

  • Segregation: Do not mix this compound waste with other waste streams, especially strong oxidizing agents or bases, to prevent violent reactions.[2][3]

2. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from heat and sources of ignition.[2]

  • The storage area should be locked or otherwise accessible only to authorized personnel.

3. Spill and Emergency Response:

  • In case of a spill, evacuate all non-essential personnel from the area.[2]

  • Remove all sources of ignition.[2]

  • Wearing full PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or silica (B1680970) gel.[1][2] Do not use combustible materials like sawdust.

  • Carefully collect the absorbed material using spark-proof tools and place it into a sealed container for disposal as hazardous waste.[2][4]

  • Ventilate the spill area after cleanup is complete.[2]

  • Crucially, do not allow this compound to enter drains or sewer systems. [1][4]

4. Final Disposal:

  • This compound must be disposed of through a licensed chemical waste disposal contractor.[4] It should never be disposed of down the drain.[6]

  • The disposal method often involves controlled incineration at a licensed chemical destruction plant equipped with flue gas scrubbing to neutralize toxic decomposition products like oxides of phosphorus.[3][4]

  • Waste generators are legally responsible for determining if a chemical is classified as hazardous waste and must consult local, regional, and national regulations to ensure complete and accurate classification.[1][7]

Key Chemical and Safety Data

For safe handling and transport, key quantitative data for this compound is summarized below.

PropertyValue
UN Number UN3265[5]
Proper Shipping Name Corrosive liquid, acidic, organic, n.o.s. (this compound)[5]
Transport Hazard Class 8[5]
Packing Group II[5]
Flash Point 188°C (370°F) open cup[3][8]
Boiling Point Decomposes above 100°C (212°F)[2][7]
Occupational Exposure Limit (TLV-TWA) 5 mg/m³[3]

Experimental Protocols

The disposal procedures outlined are based on established safety protocols and regulatory requirements rather than specific experimental findings. The core methodology is waste characterization, segregation, and management through a certified hazardous waste vendor, in compliance with regulations from agencies like the U.S. Environmental Protection Agency (EPA).[2][9]

Mandatory Visualization

The following diagram illustrates the standard workflow for the safe disposal of this compound from a laboratory setting.

G Workflow for this compound Disposal cluster_lab Laboratory Operations cluster_disposal Waste Management & Disposal cluster_emergency Emergency Protocol gen Generation of DBP Waste (e.g., unused chemical, contaminated labware) ppe Wear Full PPE (Gloves, Goggles, Lab Coat, etc.) spill Spill Occurs gen->spill Potential Event collect Collect Waste in a Designated, Labeled Container ppe->collect Action segregate Segregate from Incompatible Chemicals collect->segregate store Store in Secondary Containment in a Cool, Ventilated Area segregate->store pickup Schedule Pickup with Licensed Waste Contractor store->pickup Ready for Disposal transport Transport as Hazardous Material (UN3265) pickup->transport destroy Final Disposal via Controlled Incineration or Chemical Treatment transport->destroy contain Contain Spill with Inert Absorbent spill->contain Response cleanup Collect & Package as Hazardous Waste contain->cleanup cleanup->collect Add to Waste Stream

Caption: Logical workflow for the safe handling and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dibutyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Dibutyl phosphate (B84403), a corrosive chemical that requires stringent safety protocols. Adherence to these procedures is critical to prevent chemical burns and other serious health effects.

Personal Protective Equipment (PPE) and Exposure Limits

When handling Dibutyl phosphate, a comprehensive array of personal protective equipment is mandatory to prevent contact with skin, eyes, and the respiratory system.[1][2] The substance is corrosive and can cause severe skin burns and eye damage.[3][4] Below is a summary of the required PPE and relevant occupational exposure limits.

Quantitative Data Value Source
Occupational Exposure Limits
NIOSH/OSHA Recommended Exposure Limit (REL)1 ppm (TWA)[5]
NIOSH/OSHA Immediately Dangerous to Life or Health (IDLH)30 ppm[5]
Glove Material
RecommendedImpervious gloves (e.g., Nitrile, Neoprene)[6]
Eye Protection
StandardChemical safety goggles or face shield[7][8]
Respiratory Protection
Up to 10 ppmAny supplied-air respirator[2]
Up to 25 ppmSupplied-air respirator operated in a continuous flow mode[2]
Up to 30 ppmMSHA/NIOSH approved self-contained breathing apparatus with a full facepiece operated in a pressure-demand or other positive-pressure mode[5]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step operational plan outlines the procedures from preparation to the completion of work.

1. Risk Assessment and Preparation:

  • Before handling, all personnel must be trained on the hazards of this compound and the proper handling and storage procedures.[5]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[7]

  • Verify that all necessary PPE is available, in good condition, and properly fitted.

2. Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][6]

  • Where possible, use an automated system for transferring the chemical to minimize direct handling.[5]

3. Handling Procedure:

  • Don the appropriate PPE, including impervious gloves, chemical safety goggles, a face shield, and a lab coat.[6][7][8]

  • Carefully open the container, avoiding splashes or the creation of aerosols.

  • Dispense the required amount of this compound slowly and carefully.

  • Keep the container tightly closed when not in use.[7][8]

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[7][8]

  • Remove and properly store or dispose of PPE. Contaminated clothing should be removed immediately and washed before reuse.[7][8]

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • This compound waste is considered hazardous waste.[5]

  • Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed container.[3][5]

2. Spill Management:

  • In the event of a spill, evacuate the area of unprotected personnel.[5]

  • Remove all ignition sources.[5]

  • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[5][7] Do not use combustible materials like sawdust.

  • Place the absorbed material into a suitable, sealed container for disposal.[3][5]

  • Ventilate the area of the spill after cleanup is complete.[5]

3. Final Disposal:

  • Dispose of this compound waste through a licensed professional waste disposal service.[6]

  • Consult with your institution's environmental health and safety department to ensure compliance with all federal, state, and local regulations.[5][7]

Visualizing the Safety Workflow

To provide a clear, at-a-glance understanding of the safety and handling workflow for this compound, the following diagram illustrates the key procedural steps.

Dibutyl_Phosphate_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal RiskAssessment 1. Risk Assessment & Training PPE_Check 2. PPE Check & Engineering Controls RiskAssessment->PPE_Check Handling 3. Chemical Handling (in Fume Hood) PPE_Check->Handling Decontamination 4. Personal Decontamination Handling->Decontamination Spill_Management Spill Management Handling->Spill_Management If Spill Occurs Waste_Segregation 5. Waste Segregation Decontamination->Waste_Segregation Final_Disposal 6. Final Disposal (Licensed Service) Waste_Segregation->Final_Disposal Spill_Management->Final_Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Dibutyl phosphate
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Reactant of Route 2
Dibutyl phosphate

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